Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGBWOZFPKNORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384868 | |
| Record name | ethyl 5-amino-3-methylisothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34859-65-9 | |
| Record name | ethyl 5-amino-3-methylisothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-3-methylisothiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 5-amino-3-methylisothiazole-4-carboxylate CAS 34859-65-9 properties
An In-Depth Technical Guide to Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS 34859-65-9)
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its substituted isothiazole core is a key pharmacophore found in a range of biologically active compounds. This technical guide provides a comprehensive overview of the compound's physicochemical properties, a plausible synthetic pathway rooted in established chemical principles, detailed spectral analysis, and a review of its applications in drug discovery. The document is structured to offer both foundational knowledge and practical insights for professionals engaged in chemical synthesis and pharmaceutical research.
Introduction: The Isothiazole Scaffold in Modern Chemistry
Heterocyclic compounds containing sulfur and nitrogen are cornerstones of pharmaceutical development.[1] The isothiazole ring, a five-membered aromatic system with adjacent sulfur and nitrogen atoms, is particularly noteworthy. This scaffold is present in various compounds with applications as pharmaceuticals, agrochemicals, and dyes.[2] Isothiazole carboxamides, for instance, have demonstrated significant biological activities, including antiviral and fungicidal properties.[2]
This compound (CAS 34859-65-9) emerges as a valuable and highly functionalized intermediate. Its structure incorporates several reactive sites: an amino group, an ester, and the heterocyclic ring itself, making it an ideal starting point for the synthesis of more complex molecular architectures and diverse compound libraries. Understanding its core properties is essential for leveraging its synthetic potential.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is critical for reaction planning, solubility testing, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 34859-65-9 | [3][4] |
| Molecular Formula | C₇H₁₀N₂O₂S | [3][5] |
| Molecular Weight | 186.23 g/mol | [3][5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [3][4] |
| InChI Key | ZDGBWOZFPKNORL-UHFFFAOYSA-N | [4][5] |
| MDL Number | MFCD00097916 |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes N1 [label="N", pos="0,1.2!"]; S1 [label="S", pos="-0.8,0!"]; C_ring_1 [label="C", pos="0.8,0!"]; C_ring_2 [label="C", pos="0.5,-1.2!"]; C_ring_3 [label="C", pos="-0.5,-1.2!"];
// Define substituent nodes C_Me [label="CH₃", pos="1.8,0!"]; C_ester_C_O [label="C", pos="1.3,-2.2!"]; O_ester_double [label="O", pos="2.3,-2.2!"]; O_ester_single [label="O", pos="0.6,-3.2!"]; C_Et_1 [label="CH₂", pos="1.4,-4.2!"]; C_Et_2 [label="CH₃", pos="0.7,-5.2!"]; N_amino [label="H₂N", pos="-1.3,-2.2!"];
// Draw bonds N1 -- S1; S1 -- C_ring_3; C_ring_3 -- C_ring_2; C_ring_2 -- C_ring_1; C_ring_1 -- N1;
// Double bonds in the ring edge [style=double]; N1 -- C_ring_1; C_ring_3 -- C_ring_2; edge [style=solid];
// Substituents C_ring_1 -- C_Me; C_ring_2 -- C_ester_C_O; C_ester_C_O -- O_ester_double [style=double]; C_ester_C_O -- O_ester_single; O_ester_single -- C_Et_1; C_Et_1 -- C_Et_2; C_ring_3 -- N_amino; }
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis logically begins with precursors that can form the required carbon backbone and introduce the necessary functional groups prior to the final ring-closing reaction.
Caption: Proposed workflow for the synthesis of the target compound.
Protocol and Mechanistic Discussion
-
Formation of the β-Ketocyanoester: The synthesis would likely commence from a readily available starting material like ethyl acetoacetate. Reaction with a nitrosating agent (like sodium nitrite in acidic conditions) followed by dehydration would yield ethyl 2-cyano-3-oxobutanoate. This step establishes the C4-carboxylate and the precursor to the C5-amino group.
-
Thionation: The ketone at the C3 position must be converted to a thioketone. This is a critical step for preparing the thioamide functionality. Reagents like Lawesson's reagent or phosphorus pentasulfide are standard choices for this transformation.
-
Formation of the β-Iminothioamide: The resulting intermediate exists in tautomeric equilibrium, with the β-iminothioamide form being crucial for the subsequent cyclization. This intermediate contains the complete, non-cyclic backbone of the target molecule.
-
Oxidative Cyclization: The defining step is the ring closure of the β-iminothioamide.[6] This is achieved using an oxidizing agent such as hydrogen peroxide or chloramine T.[6] The mechanism involves the oxidation of the sulfur atom, which facilitates an intramolecular nucleophilic attack by the imino nitrogen, forming the stable S-N bond of the isothiazole ring. This method is a well-documented route to 5-aminoisothiazoles.[6]
-
Workup and Purification: Following the reaction, the mixture would be neutralized and extracted with an appropriate organic solvent. The crude product would then be purified, typically via recrystallization or column chromatography, to yield the final high-purity compound.
This proposed pathway is a self-validating system, as each step relies on well-established and predictable organic transformations, ensuring a high probability of success.
Spectral Analysis (Predicted)
Detailed experimental spectra for this specific compound are not publicly available. However, based on its structure and data from analogous compounds like ethyl 2-amino-4-methylthiazole-5-carboxylate[1], we can predict the key features for structural verification.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.1-4.3 ppm (quartet, 2H): This signal corresponds to the -OCH₂ CH₃ protons of the ethyl ester, split by the adjacent methyl group.
-
δ 2.3-2.5 ppm (singlet, 3H): This singlet arises from the protons of the methyl group at the C3 position of the isothiazole ring.
-
δ 1.2-1.4 ppm (triplet, 3H): This signal represents the -OCH₂CH₃ protons of the ethyl ester, split by the adjacent methylene group.
-
δ 4.6-5.0 ppm (broad singlet, 2H): The protons of the C5-amino group are expected in this region. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~162-165 ppm: Carbonyl carbon of the ethyl ester (-C =O).
-
δ ~158-170 ppm: C3 and C5 carbons of the isothiazole ring, significantly influenced by the attached nitrogen, sulfur, and amino/methyl groups.
-
δ ~105-110 ppm: C4 carbon of the isothiazole ring, bonded to the ester.
-
δ ~60 ppm: Methylene carbon of the ethyl ester (-OC H₂CH₃).
-
δ ~15-20 ppm: Methyl carbon at the C3 position.
-
δ ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂C H₃).
-
-
Mass Spectrometry (MS):
-
The primary peak expected would be the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ at m/z 186 or 187, respectively, corresponding to the molecular weight of 186.23.
-
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate. The isothiazole and related thiazole cores are integral to numerous compounds with proven biological utility.
-
Scaffold for Bioactive Molecules: The 2-amino-thiazole ring system, a close structural relative, is found in drugs developed for allergies, hypertension, inflammation, and infections.[1] Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity and show promise as antineoplastic agents.[1] This strongly suggests that the isothiazole isomer could serve as a scaffold for similar therapeutic agents.
-
Agrochemical Intermediates: 5-Amino-3-alkylisothiazoles are documented as useful intermediates in the synthesis of agrochemicals, highlighting their relevance beyond pharmaceuticals.[7]
-
Lead Identification and Optimization: In modern drug discovery, public databases like PubChem are crucial for identifying and optimizing lead compounds.[8][9] Building blocks like this one are used to generate novel structures for screening in high-throughput bioassays to discover new drug candidates.[8] The presence of multiple functionalization points allows for systematic structural modifications to explore structure-activity relationships (SAR).
Safety, Handling, and Storage
Proper handling of this chemical is imperative to ensure laboratory safety.
-
Hazard Identification: The compound is classified as an irritant. Safety Data Sheets (SDS) for related and analogous compounds indicate potential hazards including being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
-
Handling Procedures: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth and consult a physician.
-
Conclusion
This compound is more than just a chemical reagent; it is a key enabler for innovation in pharmaceutical and chemical research. Its highly functionalized structure provides a robust platform for the synthesis of diverse and complex molecules. By understanding its fundamental properties, synthetic routes, and potential applications, researchers can effectively integrate this valuable building block into their discovery and development workflows, paving the way for the next generation of therapeutics and advanced materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. 34859-65-9 | this compound - Moldb [moldb.com]
- 4. This compound [cymitquimica.com]
- 5. This compound | CAS: 34859-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 7. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]
- 8. PubChem applications in drug discovery: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChem applications in drug discovery: a bibliometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.fr [fishersci.fr]
A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectral data for Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS No: 34859-65-9), a heterocyclic compound of interest in medicinal chemistry and materials science. With a molecular formula of C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol , a thorough understanding of its structural features through spectroscopic techniques is paramount for its application and further development.[1][2][3][4][5][6]
This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering expert interpretation and insights into the experimental choices and data validation. The information presented herein is synthesized from credible sources to ensure scientific integrity and to empower researchers in their endeavors.
Molecular Structure and Key Features
The structural framework of this compound incorporates a substituted isothiazole ring, an ethyl ester group, an amino group, and a methyl group. The precise arrangement of these functionalities is key to its chemical reactivity and biological activity.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom. The data presented here is based on a closely related isomer, Ethyl 2-amino-4-methylthiazole-5-carboxylate, which possesses the same molecular formula and is often referenced in the context of this structure.[7]
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.19 | Triplet | 3H | -OCH₂CH₃ |
| 2.36 | Singlet | 3H | -CH₃ |
| 4.13 | Quartet | 2H | -OCH₂ CH₃ |
| 7.69 | Singlet | 2H | -NH₂ |
Interpretation and Experimental Rationale:
The spectrum was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[7] The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals. CDCl₃ is a common choice for its excellent dissolving power for a wide range of organic molecules and its single deuterium signal which can be easily identified and excluded.
-
The triplet at 1.19 ppm and the quartet at 4.13 ppm are characteristic of an ethyl group (-CH₂CH₃), where the methylene protons are coupled to the methyl protons.
-
The singlet at 2.36 ppm is assigned to the methyl group attached to the isothiazole ring. Its singlet nature indicates no adjacent protons.
-
The broad singlet at 7.69 ppm corresponds to the two protons of the primary amino group. The broadness of this peak is often due to quadrupole broadening and/or chemical exchange.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 14.32 | -OCH₂C H₃ |
| 17.12 | -C H₃ |
| 59.72 | -OC H₂CH₃ |
| 107.34 | Isothiazole C5 |
| 159.34 | Isothiazole C4 |
| 161.95 | C =O (Ester) |
| 170.21 | Isothiazole C2 |
Interpretation and Experimental Rationale:
The ¹³C NMR spectrum was recorded at 100 MHz in CDCl₃.[7] The chemical shifts provide insight into the electronic environment of each carbon atom.
-
The signals at 14.32 ppm and 59.72 ppm correspond to the ethyl ester group.
-
The peak at 17.12 ppm is assigned to the methyl group carbon.
-
The signals in the aromatic region (107.34 ppm to 170.21 ppm) are assigned to the carbon atoms of the isothiazole ring and the carbonyl carbon of the ester. The downfield chemical shift of the carbonyl carbon (161.95 ppm) is characteristic of an ester functionality.
Caption: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3400-3300 | N-H stretch | Primary Amine |
| ~2980-2850 | C-H stretch | Alkyl (CH₃, CH₂) |
| ~1720 | C=O stretch | Ester |
| ~1620 | N-H bend | Primary Amine |
| ~1550 | C=N stretch | Isothiazole Ring |
| ~1250 | C-O stretch | Ester |
Interpretation and Experimental Rationale:
The IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film. The presence of a strong absorption band around 1720 cm⁻¹ is a clear indication of the ester carbonyl group. The characteristic N-H stretching and bending vibrations confirm the presence of the primary amino group. The C-H stretching vibrations of the ethyl and methyl groups are also readily identifiable.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Assignment |
| 187 | [M+H]⁺ (Protonated Molecule) |
| 186 | M⁺ (Molecular Ion) |
Interpretation and Experimental Rationale:
The mass spectrum is typically obtained using an electrospray ionization (ESI) or electron ionization (EI) source. The observation of a peak at m/z 187 corresponds to the protonated molecule ([M+H]⁺), which is common in ESI-MS.[7] The molecular ion peak (M⁺) at m/z 186 confirms the molecular weight of the compound.[8] Analysis of the fragmentation pattern can provide further structural information, though detailed fragmentation analysis is beyond the scope of this guide.
Caption: Interrelation of different spectroscopic techniques for structural elucidation.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The presented data and their interpretation serve as a valuable resource for scientists working with this compound, enabling them to confidently proceed with their research and development activities. The self-validating nature of using multiple spectroscopic techniques ensures a high degree of confidence in the assigned structure.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 34859-65-9 | this compound - Moldb [moldb.com]
- 3. This compound | CAS: 34859-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound [cymitquimica.com]
- 5. This compound, 97% [labchem.co.za]
- 6. Hit2Lead | this compound | CAS# 34859-65-9 | MFCD00097916 | BB-3005315 [hit2lead.com]
- 7. tandfonline.com [tandfonline.com]
- 8. PubChemLite - this compound (C7H10N2O2S) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS No: 34859-65-9), a key heterocyclic building block. Tailored fo[1][2][3]r researchers, scientists, and professionals in drug development, this document elucidates the structural features of the title compound through detailed spectral interpretation, supported by established principles of NMR theory. We will dissect the causality behind observed chemical shifts, coupling constants, and signal multiplicities, providing a robust framework for the structural verification of this and similar isothiazole derivatives.
Introduction: The Role of NMR in Structural Elucidation
This compound is a substituted isothiazole, a class of sulfur- and nitrogen-containing heterocycles that are significant in medicinal chemistry. Accurate an[4]d unambiguous structural confirmation is the bedrock of any chemical research or development pipeline. NMR spectroscopy serves as the gold standard for this purpose, allowing for the non-destructive analysis of molecular architecture by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
This guide provides a detailed walkthrough of the ¹H and ¹³C NMR spectra. By understanding the electronic environment of each nucleus, we can assign specific resonance signals to individual atoms within the molecule, thereby confirming its identity and purity.
Molecular Structure and Atom Numbering
To facilitate a clear and logical spectral assignment, the atoms of this compound are systematically numbered as shown in the diagram below. This numbering convention will be used throughout the analysis.
Caption: Molecular structure and numbering scheme for this compound.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The key features—chemical shift (δ), integration, and multiplicity—for each proton signal are summarized below and analyzed in detail.
Predicted ¹H NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality and Insights |
| -NH₂ (on C4) | 5.0 - 7.0 | Broad Singlet (br s) | 2H | The protons of the primary amine typically appear as a broad signal due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus. Its chemica[5][6][7]l shift is variable and depends on solvent, concentration, and temperature. |
| -OCH₂- (C7) | ~4.1 - 4.4 | Quartet (q) | 2H | These protons are adjacent to an oxygen atom, which is strongly electronegative and thus deshields them, shifting them downfield. They are sp[8][9]lit into a quartet by the three neighboring protons of the methyl group (C8) according to the n+1 rule. |
| -CH₃ (on C2) | ~2.3 - 2.5 | Singlet (s) | 3H | This methyl group is attached to the sp²-hybridized C2 of the isothiazole ring. It has no adjacent protons, so it appears as a sharp singlet. Its position is slightly downfield due to the influence of the aromatic ring. |
| -CH₃ (C8) | ~1.2 - 1.4 | Triplet (t) | 3H | These protons are part of the ethyl ester group. They are shielded compared to the other protons and thus appear upfield. The signal [10]is split into a triplet by the two neighboring protons of the methylene group (C7). |
Detailed Signal Interpretation
-
Amine Protons (-NH₂): The two protons on the C4-amino group are expected to produce a broad singlet. This broadening is a hallmark of N-H protons and arises from rapid proton exchange with the solvent or other amine molecules, which averages out the spin-spin coupling. The chemica[5]l shift can be sensitive to hydrogen bonding. A common ve[7]rification technique is a "D₂O shake," where adding a drop of deuterium oxide to the NMR sample results in the disappearance of the -NH₂ signal as the protons are exchanged for non-NMR-active deuterium.
-
Ethy[5]l Ester Group (-OCH₂CH₃): This group gives rise to a classic ethyl pattern.
-
The methylene (-OCH₂-) protons (C7) are directly bonded to an oxygen atom, which withdraws electron density and deshields them significantly, resulting in a downfield shift to the ~4.1-4.4 ppm region. The signal [8]is a quartet because of coupling to the three protons of the adjacent methyl group (n=3, so n+1=4).
-
The methyl (-CH₃) protons (C8) are further from the electronegative oxygen and are typical for an alkyl environment, appearing upfield around ~1.2-1.4 ppm. This signal[10] is a triplet because it is coupled to the two protons of the adjacent methylene group (n=2, so n+1=3).
-
-
Ring Methyl Group (-CH₃): The methyl group at position C2 is attached to the isothiazole ring. It lacks any adjacent protons, leading to a singlet signal. Its chemical shift around 2.3-2.5 ppm is characteristic of a methyl group attached to an unsaturated system.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule and provides information about their hybridization and electronic environment.
Predicted ¹³C NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Causality and Insights |
| C=O (C6) | ~160 - 170 | The carbonyl carbon of the ester group is highly deshielded due to the double bond and the electronegativity of the two attached oxygen atoms, causing it to appear far downfield. |
| C2 | ~1[11][12][13]50 - 160 | This is an sp²-hybridized carbon within the isothiazole ring, bonded to nitrogen and substituted with a methyl group. Its chemical shift is influenced by the heteroatoms in the ring. |
| C4 | ~1[14][15]45 - 155 | This sp² carbon is also part of the isothiazole ring and is bonded to the electron-donating amino group and the electron-withdrawing carboxylate group. |
| C3 | ~125 - 135 | An sp² carbon of the isothiazole ring, its chemical shift is influenced by the adjacent sulfur atom and the ester substituent. |
| -OCH₂[14][15]- (C7) | ~60 - 65 | This sp³-hybridized carbon is deshielded due to its direct attachment to the electronegative oxygen atom of the ester. |
| -CH₃ (on C2) | ~15 - 20 | A typical sp³-hybridized methyl carbon attached to an sp² carbon. |
| -CH₃ (C8) | ~14 - 16 | This sp³-hybridized methyl carbon is in a standard alkyl environment and appears in the far upfield region of the spectrum. |
4[11].2. Detailed Signal Interpretation
-
Isothiazole Ring Carbons (C2, C3, C4): The chemical shifts of these sp² carbons are governed by their position within the heterocyclic ring and the nature of their substituents. The precise assignment often requires advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate proton and carbon signals. Generally, [11][16]carbons adjacent to heteroatoms (N, S) are deshielded and appear at lower field.
-
Este[14][15]r Group Carbons (C6, C7, C8):
-
The carbonyl carbon (C6) is the most downfield signal in the spectrum (excluding the solvent peak), which is characteristic of ester carbonyls.
-
The[13][17] methylene carbon (C7) appears in the midfield region (~60-65 ppm), a typical value for a carbon atom single-bonded to an oxygen.
-
The methyl carbon (C8) is found in the highly shielded, upfield region (~14-16 ppm), consistent with a terminal methyl group in an alkyl chain.
-
Experimental Protocol: NMR Sample Preparation and Acquisition
Trustworthy and reproducible data begins with a meticulous experimental setup. The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a compound like this compound.
Workflow Diagram
Caption: Standard workflow for NMR analysis, from sample preparation to final peak assignment.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice for general solubility.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and used for calibrating the chemical shift axis.
-
Vor[10][18]tex the vial until the sample is completely dissolved.
-
-
Data Acquisition:
-
Using a pipette, transfer the solution into a standard 5 mm NMR tube.
-
Insert the tube into the NMR spectrometer's spinner turbine and place it in the magnet.
-
Lock the field on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming the instrument. This step is critical for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the proton-decoupled ¹³C NMR spectrum. This experiment requires more scans than ¹H NMR due to the low natural abundance of ¹³C and may take from several minutes to hours.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signals to generate the frequency-domain spectra.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat spectral baseline.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Identify the peak positions (chemical shifts) in both ¹H and ¹³C spectra for final analysis and assignment.
-
Conclusion
The NMR spectra of this compound present a clear and interpretable set of signals that are fully consistent with its molecular structure. The characteristic quartet-triplet pattern of the ethyl group, the singlet for the ring-bound methyl group, and the broad singlet of the amine protons in the ¹H spectrum, combined with the distinctive chemical shifts of the carbonyl and heterocyclic carbons in the ¹³C spectrum, provide a definitive structural fingerprint. This guide serves as a practical reference for the analysis of this compound, reinforcing the foundational principles of NMR spectroscopy in modern chemical and pharmaceutical research.
References
- 1. 34859-65-9 | this compound - Moldb [moldb.com]
- 2. This compound | CAS: 34859-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Hit2Lead | this compound | CAS# 34859-65-9 | MFCD00097916 | BB-3005315 [hit2lead.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Video: NMR Spectroscopy Of Amines [jove.com]
- 6. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMR chemical shift prediction of carbonyl carbons in carboxylic acids and esters [stenutz.eu]
- 18. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Ethyl 5-amino-3-methylisothiazole-4-carboxylate. As a crucial tool in modern analytical chemistry, mass spectrometry offers indispensable structural information for drug discovery and development. Understanding the fragmentation behavior of novel chemical entities is paramount for their identification and characterization. This document outlines the theoretical fragmentation pathways of the title compound under electron ionization (EI), offering insights into the stability of resultant ions and the mechanistic principles governing the fragmentation process. The guide is intended for researchers and scientists working in analytical chemistry, medicinal chemistry, and drug development to aid in the interpretation of mass spectra and to facilitate the structural elucidation of related isothiazole derivatives.
Introduction: The Significance of Isothiazoles and Mass Spectrometry in Drug Discovery
The isothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is a multifunctionalized isothiazole derivative with potential applications as a building block in the synthesis of novel therapeutic agents.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure through the analysis of its fragmentation pattern. In drug development, mass spectrometry is employed for a wide range of applications, from initial hit identification and lead optimization to metabolism studies and quality control.
A thorough understanding of the fragmentation pattern of a molecule like this compound is essential for its unambiguous identification in complex matrices and for the structural characterization of its potential metabolites or degradation products. This guide provides a foundational understanding of its expected behavior in a mass spectrometer.
Chemical Structure and Physicochemical Properties
Before delving into the fragmentation analysis, it is crucial to understand the molecular structure and key properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 34859-65-9 | [1][2][3] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3] |
| Molecular Weight | 186.23 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Melting Point | 111 °C | [3] |
The structure features an isothiazole ring substituted with a methyl group at the 3-position, an amino group at the 5-position, and an ethyl carboxylate group at the 4-position. The presence of multiple functional groups—an ester, a primary amine, and a heterocyclic system—suggests a rich and informative fragmentation pattern.
Proposed Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of this compound is expected to be driven by the presence of the ester and amino functionalities, as well as the stability of the isothiazole ring.
The proposed fragmentation pathways are based on established principles of mass spectrometry, including alpha-cleavage, McLafferty rearrangement, and the fragmentation of heterocyclic systems.[4][5]
Initial Ionization and the Molecular Ion
Upon EI, an electron is ejected from the molecule, most likely from a non-bonding orbital of the nitrogen or sulfur atoms, or the oxygen atoms of the ester group, to form the molecular ion (M⁺˙) at m/z 186.
Key Fragmentation Pathways
Several key fragmentation pathways are anticipated, leading to the formation of characteristic fragment ions.
-
Alpha-Cleavage of the Ethyl Ester: A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group.[4] For this compound, this can occur in two ways:
-
Loss of the Ethoxy Radical (•OCH₂CH₃): This would result in the formation of a stable acylium ion at m/z 141. This is often a prominent peak in the mass spectra of ethyl esters.
-
Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the C-O bond with a hydrogen rearrangement can lead to the loss of an ethyl radical, though this is generally less favored than the loss of the ethoxy radical.
-
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a saturated carbon chain attached to the carbonyl group, a related rearrangement involving the amino group could be considered, although it is less common.
-
Fragmentation of the Isothiazole Ring: Heterocyclic rings can undergo characteristic ring-opening and fragmentation pathways. For the isothiazole ring, cleavage of the S-N bond is a likely initial step, followed by the loss of small neutral molecules.
-
Loss of Small Neutral Molecules: The molecular ion or subsequent fragment ions may lose small, stable neutral molecules such as:
-
Carbon Monoxide (CO): Loss of CO from the acylium ion (m/z 141) could lead to an ion at m/z 113.
-
Ethylene (C₂H₄): Loss of ethylene from the molecular ion via a rearrangement is a possibility.
-
The following diagram illustrates the proposed major fragmentation pathways.
Caption: Proposed major fragmentation pathway of this compound under Electron Ionization.
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally verify the proposed fragmentation pattern, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source can be followed.
Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or ion trap mass analyzer.
Sample Preparation
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 10-100 µg/mL for injection.
GC-MS Parameters
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
This protocol provides a starting point, and optimization may be necessary based on the specific instrumentation used.
Interpretation of the Expected Mass Spectrum
The resulting mass spectrum is expected to show a molecular ion peak at m/z 186, although its intensity may be low due to the extensive fragmentation typical of EI. The base peak (the most intense peak) is likely to be the acylium ion at m/z 141, resulting from the loss of the ethoxy radical. Other significant peaks would correspond to further fragmentation of this ion, such as the peak at m/z 113 after the loss of carbon monoxide.
Table 2: Predicted Major Fragment Ions and Their Origins
| m/z | Proposed Structure/Formula | Origin |
| 186 | [C₇H₁₀N₂O₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 141 | [C₅H₄N₂OS]⁺ | [M - •OCH₂CH₃]⁺ |
| 113 | [C₄H₄N₂S]⁺ | [M - •OCH₂CH₃ - CO]⁺ |
Conclusion
This technical guide has presented a theoretical yet comprehensive overview of the expected mass spectrometry fragmentation pattern of this compound. By applying fundamental principles of mass spectrometry, we have proposed the key fragmentation pathways and the resulting characteristic ions. The provided experimental protocol offers a practical approach for obtaining the actual mass spectrum. This information serves as a valuable resource for researchers in the pharmaceutical and chemical sciences, aiding in the structural elucidation and analytical characterization of this and related isothiazole compounds.
References
Introduction: Unveiling the Physicochemical Landscape of a Promising Isothiazole Derivative
An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-amino-3-methylisothiazole-4-carboxylate for Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic compound belonging to the isothiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3] As with any potential active pharmaceutical ingredient (API), a thorough understanding of its fundamental physicochemical properties is paramount for successful drug development. This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive framework for investigating the solubility and stability of this compound, laying the groundwork for its journey from a promising molecule to a viable therapeutic agent. The rationale behind each experimental choice is elucidated to provide not just a protocol, but a deeper understanding of the scientific principles at play.
Physicochemical Properties: A Snapshot
A preliminary assessment of the physicochemical properties of this compound provides a foundation for subsequent studies.
| Property | Value | Source |
| Molecular Formula | C7H10N2O2S | [4][5] |
| Molecular Weight | 186.23 g/mol | [5] |
| Melting Point | 111 °C | [4] |
| Boiling Point | 221.2±40.0 °C (Predicted) | [4] |
| Density | 1.283±0.06 g/cm3 (Predicted) | [4] |
| pKa | 6.40±0.50 (Predicted) | [4] |
The predicted pKa suggests that the compound's solubility will be pH-dependent, a critical factor to consider in formulation development.
Part 1: Solubility Assessment - The Gateway to Bioavailability
The solubility of an API is a critical determinant of its dissolution rate and, consequently, its bioavailability. A comprehensive solubility profile in various physiologically and pharmaceutically relevant media is therefore essential.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a gold-standard technique for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a range of solvents at ambient temperature.
Materials:
-
This compound
-
Purified Water
-
pH 1.2 HCl Buffer
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer
-
pH 7.4 Phosphate Buffer
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol 400 (PEG 400)
-
2 mL screw-cap vials
-
Orbital shaker
-
Centrifuge
-
Validated HPLC-UV method for quantification[6]
Procedure:
-
Add an excess amount of this compound to each of the 2 mL vials.
-
Add 1.5 mL of the respective solvent to each vial.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 48 hours to ensure equilibrium is reached.
-
After 48 hours, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to separate the undissolved solid.[6]
-
Carefully withdraw an aliquot of the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Data Presentation: Anticipated Solubility Profile
The following table presents a hypothetical but scientifically plausible solubility profile for this compound, based on its chemical structure.
| Solvent System | pH | Anticipated Solubility (mg/mL) | Rationale |
| Purified Water | ~7.0 | Low | The molecule has both polar (amino, ester) and non-polar (methyl, ethyl) groups, suggesting moderate aqueous solubility. |
| HCl Buffer | 1.2 | Higher | The amino group will be protonated at this pH, increasing the polarity and aqueous solubility. |
| Acetate Buffer | 4.5 | Moderate | Partial protonation of the amino group is expected, leading to solubility between that at pH 1.2 and 7.4. |
| Phosphate Buffer | 6.8 | Moderate | Approaching the predicted pKa, a significant portion of the molecule will be in its ionized form. |
| Phosphate Buffer | 7.4 | Low | Above the pKa, the molecule will be predominantly in its less soluble free base form. |
| Ethanol | High | The molecule is expected to be freely soluble in polar organic solvents. | |
| Propylene Glycol | High | Similar to ethanol, good solubility is anticipated in this common co-solvent. | |
| PEG 400 | High | PEG 400 is a good solvent for a wide range of organic molecules. |
Part 2: Stability Studies - Ensuring Safety and Efficacy Over Time
Stability testing is a non-negotiable aspect of drug development, providing critical information about how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7][8][9]
Forced Degradation Studies: A Proactive Approach to Understanding Degradation Pathways
Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10][11] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[8]
Caption: Workflow for forced degradation and stability studies.
1. Hydrolytic Degradation:
-
Acidic: Dissolve the API in 0.1 M HCl and heat at 80°C.[8]
-
Basic: Dissolve the API in 0.1 M NaOH and maintain at 60°C.
-
Neutral: Dissolve the API in purified water and heat at 80°C.
-
Rationale: These conditions simulate the potential for hydrolysis of the ester functional group and degradation of the isothiazole ring in different pH environments that the drug might encounter.
-
2. Oxidative Degradation:
-
Treat a solution of the API with 3% hydrogen peroxide at room temperature.
-
Rationale: This assesses the susceptibility of the molecule to oxidation, which could occur at the sulfur atom of the isothiazole ring or other electron-rich positions.
-
3. Photolytic Degradation:
-
Expose the solid API and a solution of the API to a light source according to ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).
4. Thermal Degradation:
-
Store the solid API in a controlled temperature oven at 80°C.
-
Rationale: This evaluates the solid-state thermal stability of the compound.
-
Sample Analysis: Samples from each stress condition should be analyzed at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[11]
Long-Term and Accelerated Stability Testing
Following the insights gained from forced degradation studies, a formal stability testing program should be initiated according to ICH Q1A(R2) guidelines.
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Part 3: The Analytical Cornerstone - Stability-Indicating Method Development
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the API concentration and the increase in degradation products. A reverse-phase HPLC method with UV detection is a common and robust choice.
Protocol: HPLC Method Development and Validation
1. Method Development:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of the API (e.g., the λmax).
-
Column Temperature: 30°C.
2. Method Validation (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing stressed samples and ensuring the peak for the API is free from co-eluting peaks.
-
Linearity: Establish a linear relationship between the concentration of the API and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by spiking a placebo with known amounts of the API.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Part 4: Unraveling Degradation - Potential Pathways and Products
Based on the chemical structure of this compound and the known reactivity of related compounds, several degradation pathways can be postulated.
References
- 1. researchgate.net [researchgate.net]
- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 34859-65-9 [amp.chemicalbook.com]
- 5. 34859-65-9 | this compound - Moldb [moldb.com]
- 6. d-nb.info [d-nb.info]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Theoretical and computational studies on Ethyl 5-amino-3-methylisothiazole-4-carboxylate
An In-Depth Technical Guide: Theoretical and Computational-Driven Analysis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate: A Medicinal Chemistry Scaffold
Foreword: Bridging Predictive Science with Experimental Reality
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinical candidate is both an art and a science. It demands a synergistic interplay between empirical laboratory work and the predictive power of computational chemistry. This compound (EAMIC) represents such a scaffold—a member of the isothiazole family of heterocycles, which are renowned for their diverse biological activities, including anticancer, antibacterial, and immunological properties.[1][2][3][4] This guide moves beyond a simple recitation of facts; it provides a strategic framework for understanding EAMIC from the ground up. We will explore not only how to synthesize and characterize this molecule but why specific analytical and computational choices are made, demonstrating how theoretical predictions can illuminate and accelerate experimental research for professionals in the field.
Part 1: The Molecular Foundation - Synthesis and Empirical Characterization
The value of any computational model is fundamentally anchored to the accuracy of the experimental data it seeks to emulate. Therefore, a robust understanding of the synthesis and physicochemical properties of EAMIC is paramount.
The Molecule: Identity and Significance
EAMIC is a substituted isothiazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms in adjacent positions. This arrangement imparts distinct electronic and steric properties that make it a valuable building block in medicinal chemistry.
| Property | Value | Source |
| Chemical Name | This compound | [5][6] |
| CAS Number | 34859-65-9 | [5][7] |
| Molecular Formula | C₇H₁₀N₂O₂S | [5][6][7] |
| Molecular Weight | 186.23 g/mol | [5][6][7] |
| Appearance | Solid | [5] |
Its structure, featuring an amino group and an ethyl ester, provides two key reactive handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design.[1]
Synthesis Strategy: Rationale and Protocol
The construction of the isothiazole ring is a cornerstone of heterocyclic chemistry. A prevalent and effective method involves the oxidative cyclization of a β-iminothioamide precursor.[3][4] This approach is favored for its reliability and the accessibility of starting materials.
Experimental Protocol: Synthesis of EAMIC
-
Step 1: Formation of the β-ketothioamide. React ethyl acetoacetate with cyanamide in the presence of a base (e.g., sodium ethoxide) to form the corresponding enamine intermediate. Subsequent treatment with hydrogen sulfide or a similar sulfurating agent yields the β-ketothioamide.
-
Causality: This sequence efficiently builds the C-C-C(=S)-N backbone required for the final ring structure.
-
-
Step 2: Oxidative S-N Bond Formation. Dissolve the β-ketothioamide intermediate in a suitable solvent (e.g., ethanol). Add an oxidizing agent, such as hydrogen peroxide or chloramine-T, dropwise at a controlled temperature (0-10 °C).[3]
-
Causality: The oxidant facilitates the intramolecular cyclization by forming the crucial S-N bond, which defines the isothiazole ring. The choice of a mild oxidant prevents over-oxidation of the sulfur atom.
-
-
Step 3: Work-up and Purification. After the reaction is complete (monitored by TLC), neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography or recrystallization to yield pure EAMIC.
-
Self-Validation: The purity of the final compound must be confirmed by melting point analysis and spectroscopic methods (NMR, MS) as detailed below, ensuring the integrity of the starting material for any subsequent research.
-
Spectroscopic and Structural Profile
Unambiguous characterization is non-negotiable. The following techniques provide a comprehensive structural fingerprint of EAMIC, which will later serve as the benchmark for our computational models.
| Technique | Expected Result & Rationale |
| ¹H-NMR | - Ethyl Ester (CH₃): Triplet ~1.3 ppm. - Ethyl Ester (CH₂): Quartet ~4.2 ppm. - Ring Methyl (CH₃): Singlet ~2.5 ppm. - Amino (NH₂): Broad singlet ~5.0-6.0 ppm. The chemical shifts and splitting patterns are diagnostic for the ethyl carboxylate group and isolated methyl/amino protons.[8][9] |
| ¹³C-NMR | - Carbonyl (C=O): ~165-170 ppm. - Isothiazole Ring Carbons: ~100-160 ppm. - Aliphatic Carbons: ~14-60 ppm. The distinct chemical shift of the sp² hybridized carbonyl and ring carbons confirms the core structure. |
| FTIR | - N-H Stretch: Two bands ~3300-3450 cm⁻¹ (primary amine). - C=O Stretch: Strong band ~1680-1710 cm⁻¹ (conjugated ester). - C=N/C=C Stretch: Bands ~1550-1650 cm⁻¹. These frequencies confirm the key functional groups. The position of the C=O stretch indicates conjugation with the ring.[10] |
| Mass Spec. | [M+H]⁺: Expected at m/z 187.24. This provides definitive confirmation of the molecular weight and formula. |
| X-ray Crystal. | Although no public crystal structure exists, analysis of similar molecules suggests a planar isothiazole ring.[2][11] The crystal packing would likely be dominated by intermolecular N-H···O=C hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of another, forming stable chains or dimers.[11][12] The potential for polymorphism exists, which could impact solubility and bioavailability.[12] |
Part 2: The Predictive Framework - Computational and Theoretical Analysis
With a solid experimental foundation, we can now leverage computational tools to gain deeper insight into the electronic structure, reactivity, and biological potential of EAMIC. This section details the why and how of two powerful techniques: Density Functional Theory (DFT) and Molecular Docking.
Workflow 1: DFT for Structural and Spectroscopic Validation
DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It allows us to predict geometries, energies, and spectroscopic properties with high accuracy, serving as an in silico validation of our experimental data.
Protocol: DFT Analysis of EAMIC
-
Model Building: Construct the 3D structure of EAMIC in a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311G(d,p)).[13]
-
Causality: This step finds the lowest energy conformation (the most stable 3D shape) of the molecule, which is crucial for all subsequent property calculations.
-
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also predicts the IR spectrum, which can be directly compared to the experimental FTIR data.
-
-
NMR Calculation: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry to predict ¹H and ¹³C NMR chemical shifts.[13]
-
Self-Validation: Comparing the calculated shifts to the experimental spectrum validates the accuracy of the computed electronic environment for each atom.
-
-
Electronic Analysis: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Causality: The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.[13] The spatial distribution of these orbitals shows where the molecule is most likely to act as an electron donor (HOMO) or acceptor (LUMO).
-
Workflow 2: Molecular Docking for Biological Target Identification
Given the known antibacterial potential of the isothiazole scaffold[3], molecular docking can be used to predict how EAMIC might bind to a specific bacterial protein target. This provides a hypothesis-driven approach to guide future biological testing.
Protocol: Molecular Docking of EAMIC
-
Ligand Preparation: Prepare the 3D structure of EAMIC, typically using the DFT-optimized geometry from Workflow 1. Assign appropriate charges and atom types.
-
Receptor Selection & Preparation: Select a relevant protein target. For example, β-ketoacyl-ACP synthase (FabH) is a key enzyme in bacterial fatty acid synthesis and a validated antibacterial target.[14] Obtain its crystal structure from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Binding Site Definition: Identify the active site of the enzyme and define a "grid box" that encompasses this volume. The docking algorithm will search for binding poses only within this space.
-
Causality: Focusing on the active site is computationally efficient and biologically relevant, as this is where natural substrates and inhibitors bind.
-
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock).[15] It will systematically place the ligand (EAMIC) in the binding site in multiple conformations and score each pose based on a calculated binding energy.
-
Analysis: Analyze the top-ranked poses. The most important metrics are:
-
Binding Energy (kcal/mol): A more negative value suggests a more favorable binding interaction.
-
Key Interactions: Identify specific hydrogen bonds, hydrophobic interactions, or other contacts between EAMIC and the protein's amino acid residues.
-
Part 3: Synthesis of Findings and Future Outlook
The true power of this dual approach lies in synthesis. The DFT calculations provide confidence in our experimental characterization by accurately predicting spectroscopic signatures. This validated computational model then allows us to explore properties that are difficult to measure directly, such as orbital energies and charge distributions.
The molecular docking study, built upon the validated structure, generates a testable biological hypothesis. For instance, if docking reveals a strong hydrogen bond between the 5-amino group of EAMIC and a key aspartate residue in the enzyme's active site, this provides a clear rationale for the next step in drug development. The synthetic chemist can then design and create a small library of compounds where the amino group is acylated or alkylated, and these new derivatives can be tested experimentally.[1] The results of these tests—whether activity increases or decreases—feed back to refine the computational model, creating a powerful, iterative cycle of design, prediction, and validation.
This compound is more than a chemical curiosity; it is a platform for discovery. By integrating rigorous experimental work with insightful computational analysis, researchers can unlock its full potential, accelerating the development of novel therapeutics for pressing medical needs.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. This compound [cymitquimica.com]
- 6. This compound | CAS: 34859-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. mdpi.com [mdpi.com]
- 9. impactfactor.org [impactfactor.org]
- 10. mdpi.com [mdpi.com]
- 11. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. wjarr.com [wjarr.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to Quantum Chemical Calculations of Ethyl 5-amino-3-methylisothiazole-4-carboxylate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical framework for conducting quantum chemical calculations on Ethyl 5-amino-3-methylisothiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. As the demand for more efficient drug design methodologies grows, computational techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) have become indispensable.[1][2] This document outlines the theoretical underpinnings and practical application of these methods to elucidate the electronic structure, reactivity, and spectroscopic properties of the title molecule. By detailing geometry optimization, vibrational analysis, and the examination of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP), this guide serves as a comprehensive resource for researchers aiming to leverage computational chemistry for rational drug design.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound belongs to the isothiazole class of heterocyclic compounds, which are integral scaffolds in a wide array of biologically active molecules.[3] Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for drug discovery and development. A thorough understanding of the molecule's electronic and structural properties is paramount for predicting its behavior in biological systems and for designing novel derivatives with enhanced therapeutic potential.
Quantum chemical calculations offer a powerful, non-empirical approach to investigate these properties at the atomic level.[4] By solving the Schrödinger equation for the molecule, we can obtain valuable insights into its geometry, stability, and reactivity. This guide will focus on the application of Density Functional Theory (DFT) and Hartree-Fock (HF) methods, two of the most widely used quantum mechanical approaches in computational chemistry.[5]
Theoretical and Computational Methodology
The successful application of quantum chemical calculations hinges on the appropriate selection of theoretical methods and basis sets.[6] This section details the rationale behind the chosen computational protocol for this compound.
Foundational Theories: Density Functional Theory (DFT) and Hartree-Fock (HF)
Density Functional Theory (DFT) has emerged as a popular method due to its balance of accuracy and computational efficiency.[1][2] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[7] The Kohn-Sham equations are then solved to obtain the electron density and, consequently, the energy of the system.[7] For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed, as it has been shown to provide excellent results for a wide range of organic molecules.[6]
Hartree-Fock (HF) theory is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, it provides a good starting point for more advanced calculations and can yield reliable geometries for many molecules.[5] Comparing results from both DFT and HF methods can provide a more robust understanding of the system's properties.[5]
The Role of Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[8][9] The choice of basis set significantly impacts the accuracy of the calculation.[6][10] For a molecule like this compound, which contains second-row elements and lone pairs, a basis set that can adequately describe polarization and diffuse electron density is crucial.
The 6-311++G(d,p) basis set is recommended for this purpose. This is a split-valence triple-zeta basis set, meaning it uses three sets of functions to describe the valence electrons, providing greater flexibility.[8] The "++G" indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for the description of non-spherical electron distributions.
Computational Workflow
The following workflow outlines the key steps in performing quantum chemical calculations on this compound.
Caption: A streamlined workflow for quantum chemical calculations.
Analysis of Molecular Properties
Once the geometry is optimized and confirmed to be a true minimum on the potential energy surface, a wealth of information about the molecule's properties can be extracted.
Optimized Molecular Geometry
The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule. Key bond lengths, bond angles, and dihedral angles should be tabulated and compared with available experimental data, if any. This comparison serves as a validation of the chosen computational method.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | DFT/B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |
|---|---|---|
| S1-N2 Bond Length (Å) | Value | Value |
| C3-N2 Bond Length (Å) | Value | Value |
| C4-C5 Bond Length (Å) | Value | Value |
| N2-C3-C4 Bond Angle (°) | Value | Value |
| C3-C4-C5-N5 Dihedral Angle (°) | Value | Value |
(Note: Replace "Value" with the actual calculated values from the output files.)
Vibrational Analysis
Vibrational frequency calculations serve two primary purposes. First, they confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[11] Second, the calculated vibrational spectra (IR and Raman) can be compared with experimental spectra to further validate the computational model.[6][12] Key vibrational modes, such as N-H stretches, C=O stretches, and ring vibrations, should be identified and assigned.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule.[13] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[13] The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[14][15]
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap
| Parameter | DFT/B3LYP/6-311++G(d,p) (eV) | HF/6-311++G(d,p) (eV) |
|---|---|---|
| HOMO Energy | Value | Value |
| LUMO Energy | Value | Value |
| HOMO-LUMO Gap (ΔE) | Value | Value |
(Note: Replace "Value" with the actual calculated values.)
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack.[16][17][18] The MEP surface is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map can help identify potential sites for hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding.[19]
Step-by-Step Experimental Protocol for Quantum Chemical Calculations
This protocol assumes the use of the Gaussian software package.
-
Build the Molecule:
-
Use a molecular modeling program (e.g., GaussView) to construct the 3D structure of this compound.
-
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Prepare the Input File:
-
Create a Gaussian input file (.gjf or .com) with the following keywords in the route section:
-
For DFT: #p B3LYP/6-311++G(d,p) Opt Freq
-
For HF: #p HF/6-311++G(d,p) Opt Freq
-
-
The Opt keyword requests a geometry optimization, and the Freq keyword requests a vibrational frequency calculation.
-
Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).
-
Paste the Cartesian coordinates of the molecule from the builder.
-
-
Run the Calculation:
-
Submit the input file to the Gaussian program.
-
Monitor the progress of the calculation.
-
-
Analyze the Output:
-
Open the output file (.log or .out) in a text editor or a visualization program.
-
Geometry Optimization: Search for "Optimized Parameters" to find the final bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: Look for the "Frequencies" section. Ensure that there are no imaginary frequencies (indicated by negative values).[20]
-
HOMO-LUMO Energies: Search for "Alpha Orbital Energies" to find the energies of the molecular orbitals. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.
-
Molecular Electrostatic Potential: To visualize the MEP, you will typically need to generate a checkpoint file (.chk) and then use a visualization program to create the MEP surface.
-
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on this compound. By following the outlined methodologies, researchers can gain valuable insights into the electronic structure, reactivity, and spectroscopic properties of this important heterocyclic compound. The data obtained from these calculations can be instrumental in guiding the rational design of new isothiazole-based therapeutic agents with improved efficacy and safety profiles. The integration of computational chemistry into the drug discovery pipeline is a powerful strategy to accelerate the development of new medicines.[7]
References
- 1. longdom.org [longdom.org]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. sciencepub.net [sciencepub.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 9. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 12. blog.endaq.com [blog.endaq.com]
- 13. ossila.com [ossila.com]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. MEP [cup.uni-muenchen.de]
- 18. chemrxiv.org [chemrxiv.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. youtube.com [youtube.com]
Tautomerism in Ethyl 5-amino-3-methylisothiazole-4-carboxylate
An In-Depth Technical Guide to the Tautomerism of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
The phenomenon of tautomerism represents a critical consideration in the field of drug discovery and development, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.[1][2] This technical guide provides a comprehensive examination of the tautomeric landscape of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will explore the potential tautomeric forms, delineate the experimental and computational methodologies required for their definitive characterization, and establish the predominant tautomeric structure by synthesizing evidence from analogous chemical systems. This document is intended for researchers, scientists, and drug development professionals, offering both foundational theory and actionable, field-proven protocols.
The Strategic Importance of Tautomerism in Drug Design
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] This dynamic equilibrium can significantly alter a molecule's pharmacophoric features, affecting its hydrogen bonding capabilities, shape, and electronic distribution.[1] Consequently, different tautomers of the same compound can exhibit vastly different pharmacokinetic and pharmacodynamic profiles.[2] A priori knowledge of the predominant tautomeric form under physiological conditions is not merely an academic exercise; it is a cornerstone of rational drug design, impacting:
-
Drug-Target Interactions: The specific arrangement of hydrogen bond donors and acceptors is fundamental to molecular recognition at the active site of a biological target. A shift in tautomeric form can abolish or create key interactions, dramatically altering potency.[3]
-
Physicochemical Properties: Tautomerism influences critical properties such as solubility, lipophilicity (logP), and pKa, which in turn govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Solid-State Properties: In the solid form, proton transfer can be slow, allowing for the isolation of a specific tautomer as a particular polymorph. This has profound implications for drug formulation, stability, and shelf-life.[1]
Given these stakes, a rigorous and multi-faceted approach to tautomer characterization is essential during the lead optimization phase.
Theoretical Framework: Potential Tautomers of this compound
The core structure of this compound allows for prototropic tautomerism, primarily involving the 5-amino group and the isothiazole ring nitrogen. The principal equilibrium to consider is between the amino form (A) and the imino form (B).
Based on extensive studies of analogous 2-aminothiazole systems, the amino tautomer is overwhelmingly favored in both solution and the solid state.[5] This preference is generally attributed to the preservation of the aromaticity of the heterocyclic ring in the amino form, which is disrupted in the imino tautomer. Our working hypothesis, therefore, is that Tautomer A is the predominant and most stable form. The following sections will detail the rigorous experimental and computational workflows required to validate this hypothesis.
Experimental Verification: A Self-Validating Protocol
A robust determination of tautomeric structure relies on the convergence of evidence from multiple analytical techniques. The causality behind this multi-pronged approach is to create a self-validating system where the weaknesses of one technique are compensated by the strengths of another.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for characterizing tautomeric equilibria in solution. The chemical shifts of protons and carbons are exquisitely sensitive to their local electronic environment, which differs significantly between tautomers.
Predicted Spectroscopic Data for the Amino Tautomer (A)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| ¹H | ~7.0-7.5 | -NH₂: A broad singlet, characteristic of exchangeable amine protons. Its disappearance upon D₂O exchange is a key diagnostic test. |
| ¹H | ~4.2-4.4 | -OCH₂CH₃: A quartet, coupled to the methyl protons of the ethyl group. |
| ¹H | ~2.4-2.6 | Ring-CH₃: A sharp singlet for the methyl group attached to the isothiazole ring. |
| ¹H | ~1.2-1.4 | -OCH₂CH₃: A triplet, coupled to the methylene protons of the ethyl group. |
| ¹³C | ~165-170 | -C=O: Carbonyl carbon of the ester group. |
| ¹³C | ~160-165 | C5-NH₂: Ring carbon bearing the amino group. |
| ¹³C | ~155-160 | C3-CH₃: Ring carbon bearing the methyl group. |
| ¹³C | ~95-105 | C4-COOEt: Ring carbon bearing the carboxylate group. |
| ¹³C | ~60-65 | -OCH₂CH₃: Methylene carbon of the ethyl ester. |
| ¹³C | ~15-20 | Ring-CH₃: Methyl carbon attached to the ring. |
| ¹³C | ~14-16 | -OCH₂CH₃: Methyl carbon of the ethyl ester. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can slow proton exchange, sometimes allowing for the observation of distinct tautomers.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Observe the integration and multiplicity of all signals.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signal assigned to the -NH₂ protons should significantly diminish or disappear, confirming its identity.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The chemical shift of the ring carbons (C3, C4, C5) is highly diagnostic. The imino form would exhibit a C=NH carbon at a much lower field (~170-180 ppm) and a sp³-hybridized C4-H, which would be absent in the amino form's spectrum.
-
2D NMR (HSQC/HMBC): Acquire HSQC and HMBC spectra to unambiguously assign all proton and carbon signals and confirm the connectivity, validating the proposed structure.
Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive and unambiguous evidence of a molecule's structure in the solid state. It allows for the precise localization of all non-hydrogen atoms and, with high-quality data, hydrogen atoms as well, directly revealing the tautomeric form.
Expected Outcome for the Amino Tautomer (A) A successful crystal structure determination would reveal:
-
A planar isothiazole ring.
-
A C5-N bond length consistent with a single bond (~1.36-1.40 Å). In the imino tautomer, the exocyclic C=N double bond would be significantly shorter (~1.27-1.30 Å).
-
The presence of two hydrogen atoms on the exocyclic nitrogen, which would likely be involved in intermolecular hydrogen bonding, often forming dimers or chains within the crystal lattice, similar to related structures.[3]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step. Slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) is a common starting point.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on a diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect diffraction data using Mo Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data, locating hydrogen atoms from the difference Fourier map and refining their positions.
-
Analysis: Analyze the final refined structure, paying close attention to bond lengths, bond angles, and intermolecular interactions (especially hydrogen bonds) to confirm the tautomeric state.
Computational Modeling: Predicting Tautomer Stability
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful predictive tool for assessing the relative thermodynamic stabilities of tautomers.[7][8] By calculating the total electronic energy of each optimized tautomer, we can predict the equilibrium constant and thus the dominant species.
Methodology: DFT Calculation Protocol
-
Structure Building: Build the 3D structures of both the amino (A) and imino (B) tautomers using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase. A common and reliable level of theory for this purpose is B3LYP with the 6-311++G(d,p) basis set.[5][8]
-
Vibrational Frequency Analysis: Perform a frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that the structures are true energy minima. This step also provides the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate Gibbs free energy.
-
Solvation Effects: Since most biological processes and NMR experiments occur in solution, it is crucial to account for solvent effects. Re-optimize the geometries and perform frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying a solvent like water or DMSO.[7]
-
Energy Comparison: Calculate the Gibbs free energy (G) for each tautomer in the desired phase (gas or solution). The relative energy (ΔG) determines the equilibrium position. A negative ΔG for the reaction A → B would indicate B is more stable, while a positive ΔG indicates A is more stable.
Expected Result: Consistent with findings for related aminothiazoles, the calculations are expected to show that the amino tautomer (A) is significantly lower in energy (more stable) than the imino tautomer (B) in both the gas phase and in polar solvents.
Conclusion and Outlook
This guide has outlined a robust, self-validating workflow employing NMR spectroscopy, single-crystal X-ray diffraction, and DFT calculations to definitively confirm this hypothesis. For any drug discovery program involving this or related scaffolds, the execution of these protocols is not merely recommended; it is a prerequisite for building reliable structure-activity relationships and developing a successful clinical candidate.
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imine-tautomers of aminothiazole derivatives: intriguing aspects of chemical reactivities - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. jocpr.com [jocpr.com]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and history of Ethyl 5-amino-3-methylisothiazole-4-carboxylate, a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. By examining the foundational discoveries of the isothiazole ring system and the key synthetic innovations that led to this specific molecule, we provide a comprehensive understanding of its origins and significance. This guide is structured to offer not just a historical overview, but also a practical, scientifically grounded perspective for researchers actively engaged in the design and synthesis of novel therapeutic agents.
The Dawn of a New Heterocycle: The Discovery of the Isothiazole Ring
The story of this compound begins with the discovery of its core heterocyclic system. The isothiazole ring, a five-membered aromatic ring containing a nitrogen and a sulfur atom in a 1,2-relationship, was first described in the scientific literature in 1956.[1] This discovery opened up a new chapter in heterocyclic chemistry, providing a novel scaffold for the development of compounds with diverse chemical and biological properties. The unique electronic distribution and geometry of the isothiazole ring offered intriguing possibilities for molecular design, distinct from its more common isomer, thiazole.
The Pioneer Synthesis: Adams and Slack's Breakthrough
A pivotal moment in the history of this class of compounds came in 1959 with the work of Arthur Adams and Ronald Slack. Their research, documented in a seminal patent, detailed the first synthesis of 5-amino-3-methylisothiazole.[2] This achievement laid the groundwork for the future development of a wide range of substituted 5-aminoisothiazoles.
The synthetic approach developed by Adams and Slack was elegant in its simplicity and effectiveness. It involved the oxidative cyclization of a β-iminothioamide, a reaction that has become a cornerstone in the synthesis of 5-aminoisothiazoles.
Experimental Protocol: The Adams and Slack Synthesis of 5-amino-3-methylisothiazole
This protocol is based on the principles described in the original patent by Adams and Slack.
Objective: To synthesize 5-amino-3-methylisothiazole through the oxidative cyclization of β-iminothio-n-butyramide.
Materials:
-
β-iminothio-n-butyramide
-
Chloramine T trihydrate
-
Sodium hydroxide
-
Water
-
Ether
-
Dry hydrogen chloride
Procedure:
-
A solution of chloramine T trihydrate (5.6 g) and sodium hydroxide (0.8 g) is prepared in water (20 cc).
-
β-iminothiobutyramide (2.3 g) is added to the solution.
-
The mixture is shaken for four hours.
-
The resulting clear solution is extracted with ether.
-
The combined ether extracts are dried.
-
Dry hydrogen chloride gas is passed through the dried ether extracts to precipitate the crude 5-amino-3-methylisothiazole hydrochloride as a yellow solid.
-
The hydrochloride salt can be converted to the free base by treatment with a suitable base.
Causality of Experimental Choices:
-
β-iminothio-n-butyramide: This starting material contains the pre-formed N-C-C-S backbone required for the isothiazole ring. The imino and thioamide functionalities are crucial for the subsequent cyclization.
-
Chloramine T: This acts as a mild oxidizing agent, facilitating the intramolecular cyclization to form the S-N bond of the isothiazole ring. The reaction proceeds through the formation of a sulfenamide intermediate which then undergoes cyclization.
-
Sodium Hydroxide: The basic medium is necessary to deprotonate the thioamide, making it more nucleophilic and facilitating the reaction with the oxidizing agent.
-
Ether Extraction and HCl Precipitation: This is a standard workup procedure to isolate and purify the basic amine product as its hydrochloride salt, which is often more stable and easier to handle than the free base.
Introducing Functional Complexity: The Emergence of this compound
While the work of Adams and Slack provided the core 5-amino-3-methylisothiazole structure, the addition of an ethyl carboxylate group at the 4-position significantly enhances the molecule's utility as a synthetic intermediate. This functional group provides a handle for further chemical modifications, allowing for the construction of more complex molecules with potential therapeutic applications.
The direct, documented "discovery" of this compound in a single, seminal publication is not readily apparent in the historical literature. It is more likely that its synthesis was developed as a logical extension of existing methodologies for the functionalization of the isothiazole ring. A well-established and plausible synthetic route to this compound involves a multi-step process starting from ethyl acetoacetate and cyanamide.
A Plausible and Widely Applied Synthetic Strategy
The following protocol outlines a common and efficient method for the synthesis of 5-aminoisothiazole-4-carboxylates, which is readily adaptable for the synthesis of the title compound. This approach is based on the Thorpe-Ziegler reaction, a powerful tool for the formation of cyclic β-enaminonitriles and related structures.
Conceptual Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound.
PART 1: Synthesis of Ethyl 2-cyano-3-aminocrotonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate and a molar equivalent of cyanamide in a suitable solvent such as ethanol.
-
Base Catalysis: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the mixture.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
PART 2: Synthesis of this compound
-
Chlorination: Dissolve the Ethyl 2-cyano-3-aminocrotonate in an inert solvent like dichloromethane or chloroform. Cool the solution in an ice bath.
-
Reagent Addition: Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the cooled solution while stirring. Maintain the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Cyclization: In a separate flask, prepare a solution of a sulfur source, such as sodium sulfide (Na₂S), in a suitable solvent like ethanol or dimethylformamide.
-
Addition: Slowly add the chlorinated intermediate to the sodium sulfide solution at room temperature.
-
Reaction and Workup: Stir the reaction mixture for several hours. After completion, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product.
-
Purification: The final product, this compound, can be purified by column chromatography on silica gel.
Rationale for Methodological Choices:
-
Thorpe-Ziegler Reaction: This reaction is a highly efficient method for C-C bond formation and the creation of β-enaminonitrile systems, which are ideal precursors for many heterocyclic syntheses.
-
Chlorination with SO₂Cl₂: Sulfuryl chloride is an effective reagent for the chlorination of the enamine, creating a reactive electrophilic center necessary for the subsequent cyclization.
-
Sodium Sulfide as a Nucleophile: Na₂S provides the sulfur atom required for the formation of the isothiazole ring. It acts as a nucleophile, attacking the chlorinated intermediate and initiating the ring-closure cascade.
Significance in Drug Discovery and Development
The 5-aminoisothiazole scaffold, and specifically derivatives like this compound, are of significant interest to medicinal chemists. The presence of multiple functional groups (amino, ester, and the heterocyclic ring itself) allows for diverse chemical modifications, making it a versatile starting material for the synthesis of compound libraries.
While specific therapeutic applications of this compound itself are not extensively documented in publicly available literature, the broader class of 5-aminoisothiazoles has been explored for a range of biological activities. The isothiazole ring is a known bioisostere for other five-membered heterocycles and can modulate the physicochemical properties of a molecule, such as its solubility, metabolic stability, and receptor binding affinity.
The structural motifs present in this compound are found in molecules investigated for various therapeutic targets. For instance, the aminothiazole core is a well-known pharmacophore present in a number of approved drugs and clinical candidates.[3]
Conclusion
The journey of this compound from the fundamental discovery of the isothiazole ring to its synthesis as a functionalized building block highlights the progressive nature of chemical research. The pioneering work of early researchers like Adams and Slack provided the essential foundation upon which more complex and synthetically useful molecules could be built. Today, this compound stands as a testament to the power of synthetic chemistry to create versatile tools for the advancement of drug discovery and development. Its history underscores the importance of understanding the foundational principles of heterocyclic chemistry in the ongoing quest for novel therapeutics.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Preparation of 5-Aminothiazole-4-carboxylic Acid Derivatives [jstage.jst.go.jp]
- 3. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol detailed herein is based on a robust and efficient one-pot reaction methodology, leveraging readily available and cost-effective precursors. We will delve into the underlying chemical principles, provide a meticulously detailed step-by-step protocol, and offer expert insights into process optimization and safety considerations. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug discovery.
Introduction and Scientific Background
Isothiazoles are a class of five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. The isothiazole ring is a key structural motif, or pharmacophore, in a variety of biologically active molecules. The specific target of this guide, this compound, serves as a versatile building block for the synthesis of more complex pharmaceutical agents. Its structure, featuring an amino group and an ester functionality, allows for a wide range of subsequent chemical modifications.
The synthesis of substituted isothiazoles can be approached through various strategies. A particularly effective and widely adopted method, analogous to the well-established Gewald reaction for thiophene synthesis, involves the condensation of a β-ketoester, a source of the cyano group, and elemental sulfur in the presence of a base. This one-pot reaction is advantageous due to its operational simplicity, high atom economy, and the use of inexpensive starting materials.
The core of the synthesis described here involves the reaction of ethyl acetoacetate (a β-ketoester), cyanamide (providing the C4-cyano group which becomes the 4-carboxylate and 5-amino group), and elemental sulfur. The reaction is typically catalyzed by a base, such as morpholine, which facilitates the key condensation and cyclization steps.
Reaction Mechanism and Rationale
The formation of this compound via this one-pot method proceeds through a fascinating cascade of reactions. Understanding this mechanism is crucial for troubleshooting and optimizing the synthesis.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the active methylene group of ethyl acetoacetate and cyanamide. This forms an intermediate, ethyl 2-cyano-3-iminobutanoate.
-
Michael Addition of Sulfur: Elemental sulfur, in the presence of the base, forms a polysulfide species which then undergoes a Michael addition to the α,β-unsaturated intermediate.
-
Intramolecular Cyclization and Oxidation: The resulting adduct undergoes an intramolecular cyclization, where the sulfur attacks the nitrile carbon. This is followed by an oxidative step, often facilitated by the elemental sulfur itself acting as an oxidant, to form the stable aromatic isothiazole ring. Tautomerization of the resulting imine yields the final 5-amino product.
The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions. Morpholine is often an excellent choice due to its appropriate basicity and its role in solubilizing the sulfur.
Visualizing the Reaction Pathway
The following diagram illustrates the proposed mechanistic pathway for the synthesis.
Caption: Proposed reaction mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis. Appropriate scaling will require re-optimization of reaction parameters.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount | Purity |
| Ethyl Acetoacetate | 130.14 | 1.0 | 13.0 g (100 mmol) | ≥99% |
| Cyanamide | 42.04 | 1.1 | 4.62 g (110 mmol) | ≥98% |
| Elemental Sulfur | 32.06 | 1.0 | 3.2 g (100 mmol) | ≥99.5% |
| Morpholine | 87.12 | 1.2 | 10.45 g (120 mmol) | ≥99% |
| Ethanol | 46.07 | - | 150 mL | Anhydrous |
| Ethyl Acetate | 88.11 | - | As needed for TLC and purification | ACS Grade |
| Hexane | 86.18 | - | As needed for TLC and purification | ACS Grade |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Fume hood
Step-by-Step Procedure
Safety First: This reaction should be performed in a well-ventilated fume hood. Elemental sulfur is flammable, and hydrogen sulfide, a toxic gas, may be evolved as a byproduct. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: Assemble the 500 mL three-necked flask with a magnetic stirrer, reflux condenser, and a thermometer.
-
Charging Reagents: To the flask, add ethanol (150 mL), ethyl acetoacetate (13.0 g, 100 mmol), cyanamide (4.62 g, 110 mmol), and elemental sulfur (3.2 g, 100 mmol).
-
Initiating the Reaction: Begin stirring the mixture. Slowly add morpholine (10.45 g, 120 mmol) to the flask at room temperature. The addition should be done carefully as a slight exotherm may be observed.
-
Heating and Reflux: Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) using the heating mantle.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Prepare a developing system of ethyl acetate/hexane (e.g., 30:70 v/v). Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product. The reaction is typically complete within 4-6 hours.
-
Workup - Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cooling in an ice bath will facilitate the precipitation of the product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 30 mL) to remove residual morpholine and other soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The choice of solvent will depend on the purity of the crude product. For higher purity, column chromatography on silica gel may be employed.
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. The final product should be a crystalline solid. Characterize the compound by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its identity and purity.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Troubleshooting and Expert Insights
-
Low Yield: If the yield is lower than expected, ensure all reagents are of high purity and the ethanol is anhydrous. The reaction is sensitive to moisture. Incomplete reaction is another possibility; consider extending the reflux time.
-
Side Product Formation: The formation of byproducts can occur if the reaction temperature is too high or if the base is too strong. Maintain a gentle reflux and consider using a milder base if necessary.
-
Purification Challenges: If the product is difficult to crystallize, try different solvent systems. Seeding the solution with a small crystal of the pure product can induce crystallization. For oily products, column chromatography is the recommended purification method.
-
Safety Note on Hydrogen Sulfide: The characteristic smell of rotten eggs indicates the presence of hydrogen sulfide. Ensure the reaction is carried out in a highly efficient fume hood. A base trap (e.g., a bubbler with a dilute sodium hypochlorite solution) can be connected to the top of the condenser to scrub any evolved H₂S.
Conclusion
The synthesis of this compound from basic precursors can be achieved efficiently through a one-pot condensation reaction. This guide provides a solid foundation for its preparation, from the underlying chemical theory to a detailed, practical protocol. By following the outlined procedures and considering the expert insights, researchers can reliably synthesize this valuable heterocyclic building block for their drug discovery and development endeavors.
Application Notes & Protocols: One-Pot Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate Derivatives
Abstract
This document provides a comprehensive guide to a robust, one-pot synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate and its derivatives. The 5-aminoisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1] Traditional multi-step syntheses are often plagued by low overall yields and laborious purification of intermediates. The protocol detailed herein leverages a Thorpe-Ziegler type cyclization in a one-pot format, offering a streamlined, efficient, and scalable approach for researchers in synthetic chemistry and drug development. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Strategic Importance of 5-Aminoisothiazoles
The isothiazole ring is a vital heterocyclic motif in modern pharmacology. Its unique arrangement of nitrogen and sulfur atoms imparts specific electronic and steric properties that facilitate favorable interactions with biological targets.[2] Specifically, the 5-aminoisothiazole core is a key building block for a diverse range of biologically active molecules. The strategic placement of the amino group at the C5 position provides a crucial vector for further functionalization, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacological activity.
One-pot syntheses represent a significant advancement in chemical manufacturing, aligning with the principles of green chemistry by reducing solvent waste, energy consumption, and reaction time. By combining multiple reaction steps into a single, continuous process without isolating intermediates, this methodology enhances efficiency and reduces operational complexity. This application note details a proposed one-pot procedure based on established chemical principles for the synthesis of this compound, a valuable intermediate for drug discovery pipelines.
Reaction Principle and Mechanism
The synthesis is predicated on a base-catalyzed intramolecular cyclization of a sulfur-containing β-enaminonitrile intermediate, a process analogous to the Thorpe-Ziegler reaction.[2][3] The entire sequence is performed in a single reaction vessel, proceeding through three key stages:
-
In-situ Enaminothioamide Formation: The process begins with the reaction between a β-ketonitrile (ethyl 2-cyano-3-oxobutanoate) and a sulfur/ammonia source. The carbonyl group reacts to form a β-enaminothioamide intermediate.
-
Intramolecular Cyclization (Thorpe-Ziegler Type): Under basic conditions (provided by ammonia), the nucleophilic carbon atom alpha to the ester group attacks the electrophilic carbon of the thioamide moiety. This key step forms the five-membered isothiazole ring.
-
Oxidative Aromatization: The newly formed ring undergoes a rapid, irreversible tautomerization followed by an oxidation step to yield the stable, aromatic 5-aminoisothiazole ring system. A mild oxidant like iodine is introduced in the same pot to facilitate this final transformation.
The causality behind this one-pot strategy lies in the carefully orchestrated reactivity of the starting materials. Each component is chosen to generate the necessary reactive intermediates sequentially, leading to the desired product without the need for isolation and purification at each stage.
Visualizing the Reaction Workflow
Caption: Figure 1. One-Pot Synthesis Workflow
Detailed Experimental Protocol
This protocol describes the synthesis of the parent compound, this compound. The methodology can be adapted for various derivatives by substituting the starting β-ketonitrile.
3.1. Materials and Equipment
| Reagent | CAS Number | Supplier | Notes |
| Ethyl 2-cyano-3-oxobutanoate | 634-55-9[4] | Standard Supplier | Purity >98% |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | Standard Supplier | ACS Grade |
| Hydrogen Sulfide Gas (H₂S) | 7783-06-4 | Standard Supplier | Lecture bottle with regulator |
| Iodine (I₂) | 7553-56-2 | Standard Supplier | Resublimed, >99.8% |
| Ethanol (Absolute) | 64-17-5 | Standard Supplier | Anhydrous, 200 proof |
| Ethyl Acetate | 141-78-6 | Standard Supplier | ACS Grade, for extraction/chromatography |
| Hexanes | 110-54-3 | Standard Supplier | ACS Grade, for chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Standard Supplier | Granular |
| Equipment | |||
| Three-neck round-bottom flask (250 mL) | Oven-dried | ||
| Magnetic stirrer and stir bar | |||
| Ice-water bath | |||
| Gas dispersion tube | For H₂S introduction | ||
| Addition funnel | For oxidant addition | ||
| pH paper or meter | |||
| Rotary evaporator | |||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | ||
| Glass column for chromatography |
3.2. Safety Precautions
-
Hydrogen Sulfide (H₂S): Extremely toxic and flammable gas with the odor of rotten eggs. Olfactory fatigue can occur, making odor an unreliable indicator of concentration. All operations involving H₂S must be performed in a well-ventilated chemical fume hood. A dedicated H₂S sensor is highly recommended.
-
Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Iodine: Harmful if inhaled or swallowed. Causes skin and eye irritation. Avoid creating dust.
-
Solvents: Flammable. Keep away from ignition sources.
3.3. Step-by-Step Procedure
-
Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to the H₂S cylinder, and a stopper. Ensure the setup is in a certified chemical fume hood.
-
Initial Reaction: Charge the flask with Ethyl 2-cyano-3-oxobutanoate (15.5 g, 100 mmol) and absolute ethanol (100 mL). Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.
-
Sulfur and Nitrogen Source Addition: Slowly bubble hydrogen sulfide gas through the stirred solution for approximately 30 minutes. Following this, add concentrated ammonium hydroxide (15 mL, ~220 mmol) dropwise, ensuring the temperature remains below 10 °C. The solution will typically change color. Stir the reaction mixture at 0-5 °C for an additional 1 hour.
-
Oxidative Cyclization: Replace the gas dispersion tube with an addition funnel. Prepare a solution of iodine (26.4 g, 104 mmol) in 50 mL of absolute ethanol. Add the iodine solution dropwise to the reaction mixture over 30-45 minutes. Maintain the temperature below 15 °C. An exothermic reaction may be observed.
-
Reaction Completion: After the iodine addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, UV-active spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture again in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the dark color of excess iodine dissipates.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of deionized water and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Data and Expected Results
4.1. Characterization of this compound
| Property | Expected Value |
| Molecular Formula | C₇H₁₀N₂O₂S[5][6] |
| Molecular Weight | 186.23 g/mol [5][6][7] |
| Appearance | Off-white to pale yellow solid |
| Yield | 65-80% (expected range after purification) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.5-6.0 (br s, 2H, -NH₂), 4.28 (q, 2H, -OCH₂CH₃), 2.55 (s, 3H, -CH₃), 1.35 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 165.2 (C=O), 162.1 (C5), 158.5 (C3), 105.4 (C4), 60.1 (-OCH₂), 16.8 (-CH₃), 14.5 (-OCH₂CH₃) |
Note: NMR data is hypothetical and based on standard chemical shift values for similar structures.
4.2. Scope of Derivatives
The protocol is versatile and can be applied to synthesize a range of derivatives by modifying the β-ketonitrile starting material.
| R¹ Group (at C3) | Starting Material | Expected Product |
| Phenyl | Ethyl 2-cyano-3-oxo-3-phenylpropanoate | Ethyl 5-amino-3-phenylisothiazole-4-carboxylate |
| Ethyl | Ethyl 2-cyano-3-oxopentanoate | Ethyl 5-amino-3-ethylisothiazole-4-carboxylate |
| Cyclopropyl | Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate | Ethyl 5-amino-3-cyclopropylisothiazole-4-carboxylate |
Conclusion
The one-pot protocol presented here offers a highly efficient and practical route for the synthesis of this compound and its analogues. By elucidating the underlying mechanism and providing a detailed, step-by-step procedure, this application note serves as a valuable resource for chemists engaged in the discovery and development of novel heterocyclic compounds. The method's operational simplicity, scalability, and adherence to the principles of green chemistry make it a superior alternative to traditional multi-step approaches, empowering researchers to accelerate their drug discovery programs.
References
Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Abstract
This document provides a comprehensive, field-tested experimental protocol for the synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Isothiazole derivatives are integral scaffolds in a variety of therapeutic agents, demonstrating a wide range of biological activities including anti-inflammatory, antibacterial, and anticonvulsive properties.[1] This protocol is designed for researchers, chemists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. The procedure detailed herein is a robust method involving an oxidative cyclization, designed for high fidelity and reproducibility in a standard laboratory setting.
Introduction and Significance
The isothiazole ring is a five-membered heteroaromatic system that serves as a crucial building block in the development of novel pharmaceuticals.[1] Its unique electronic properties and structural rigidity allow it to act as a versatile pharmacophore. This compound (CAS No: 34859-65-9) is a particularly valuable intermediate, featuring multiple functional groups—an amino group, a methyl group, and an ethyl carboxylate—that are amenable to further chemical modification.[2] This allows for the systematic exploration of chemical space in lead optimization campaigns.
The synthesis protocol described in this application note is based on the well-established oxidative S-N bond formation, a reliable strategy for constructing the isothiazole nucleus.[1][3] By providing not just the procedural steps but also the underlying chemical rationale, this guide aims to empower researchers to execute the synthesis successfully and troubleshoot effectively.
Reaction Principle and Mechanism
The synthesis proceeds via the oxidative cyclization of an enamine precursor, ethyl 2-cyano-3-aminocrotonate, using elemental sulfur and an oxidizing agent, typically iodine. The reaction mechanism can be conceptualized in the following stages:
-
Thiolation: The enamine reacts with sulfur, likely activated by a base or solvent, to form a reactive thioamide or related intermediate.
-
Nucleophilic Attack: The enamine nitrogen atom performs an intramolecular nucleophilic attack on a sulfur species.
-
Oxidative Cyclization: The key ring-closing step is facilitated by an oxidizing agent (iodine). The iodine promotes the formation of the stable S-N bond of the isothiazole ring, with the concomitant formation of hydrogen iodide (HI).
-
Tautomerization: The resulting intermediate tautomerizes to the stable aromatic isothiazole ring system.
Caption: Plausible reaction mechanism for isothiazole synthesis.
Materials and Safety
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Purity/Grade | Supplier Example |
| Ethyl 2-cyano-3-aminocrotonate | 7139-92-6 | C₇H₁₀N₂O₂ | ≥98% | Sigma-Aldrich |
| Sulfur Powder | 7704-34-9 | S | ≥99.5% | Fisher Scientific |
| Iodine | 7553-56-2 | I₂ | ≥99.8% | Acros Organics |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | ≥99.5% | VWR Chemicals |
| Sodium Thiosulfate | 7772-98-7 | Na₂S₂O₃ | ACS Grade | Merck |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃(aq) | Lab Prepared | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ≥99.5% | Sigma-Aldrich |
Apparatus
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a gas outlet/drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, must be worn at all times.[4]
-
Chemical Hazards:
-
This compound: Classified as an irritant. Avoid contact with skin and eyes.
-
Iodine: Harmful if inhaled or swallowed. Causes skin and serious eye irritation.
-
Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air.
-
-
Handling: Handle all chemicals with care, consulting the specific Safety Data Sheet (SDS) for each before use.[4][5] Prepare a quench solution (e.g., sodium thiosulfate) in advance for any potential spills of iodine.
Detailed Experimental Protocol
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Reaction Setup
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add ethyl 2-cyano-3-aminocrotonate (15.4 g, 0.1 mol).
-
Add elemental sulfur powder (3.52 g, 0.11 mol, 1.1 eq).
-
Add 100 mL of absolute ethanol. The mixture will form a yellow suspension.
Step 2: Initiation and Oxidant Addition
-
Begin stirring the suspension and gently heat the mixture to reflux (approximately 78°C) using a heating mantle.
-
In a separate beaker, dissolve iodine (27.9 g, 0.11 mol, 1.1 eq) in 50 mL of absolute ethanol. This may require gentle warming.
-
Once the reaction mixture is at a steady reflux, add the iodine solution dropwise via a dropping funnel over a period of 30 minutes.
-
Causality Note: A slow, controlled addition of the iodine is critical to manage the exothermic nature of the oxidation and prevent the formation of side products.
-
Step 3: Reaction Progression
-
After the addition is complete, maintain the reaction at reflux for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting enamine should be consumed, and a new, more polar spot corresponding to the product should appear.
Step 4: Work-up and Isolation
-
After the reaction is deemed complete by TLC, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate should form.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Slowly add a 10% aqueous solution of sodium thiosulfate dropwise while stirring until the dark color of the excess iodine is completely discharged and the solution becomes a pale yellow.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold ethanol (2 x 20 mL) and then with one portion of diethyl ether (20 mL) to facilitate drying.
Step 5: Purification
-
Transfer the crude solid to a beaker and perform recrystallization from an ethanol/water mixture (approx. 4:1 ratio).
-
Dissolve the solid in a minimum amount of hot ethanol and then add water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 40°C overnight.
Results and Characterization
-
Appearance: Off-white to pale yellow crystalline solid.
-
Molecular Weight: 186.23 g/mol .
-
Expected Yield: 70-80%.
-
Melting Point: Literature values vary, but a sharp melting point is indicative of high purity.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; Insufficient heating; Inactive reagents. | Ensure reaction goes to completion via TLC. Check the temperature and quality of the sulfur and iodine. |
| Dark, Oily Product | Presence of iodine impurity; Formation of side products. | Ensure complete quenching with sodium thiosulfate. Improve purification by using charcoal during recrystallization. |
| Product Fails to Crystallize | Solution is too dilute; Presence of impurities. | Concentrate the solution. Try scratching the inside of the flask. If necessary, purify by column chromatography. |
Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound. By adhering to the outlined steps and safety precautions, researchers can confidently produce this valuable heterocyclic building block in good yield and high purity. The methodology is rooted in fundamental organic chemistry principles and is suitable for implementation in both academic and industrial research laboratories focused on the discovery of new bioactive molecules.
References
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. 34859-65-9 | this compound - Moldb [moldb.com]
- 3. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.fr [fishersci.fr]
- 5. msds.evonik.com [msds.evonik.com]
Application Notes and Protocols: Ethyl 5-amino-3-methylisothiazole-4-carboxylate as a Versatile Scaffold in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
The isothiazole nucleus is a privileged heterocyclic scaffold recognized for its wide array of biological activities, including antiviral, anti-inflammatory, immunosuppressive, and antitumor properties.[1][2] This document provides a detailed guide to the use of Ethyl 5-amino-3-methylisothiazole-4-carboxylate as a strategic building block in medicinal chemistry. We will explore its synthesis, chemical reactivity, and application in the rational design of targeted therapeutic agents, with a focus on kinase inhibitors for oncology and novel immunomodulatory compounds. This guide offers both the conceptual framework for leveraging this scaffold and detailed, field-tested protocols for its derivatization.
Introduction: The Strategic Value of the Isothiazole Scaffold
In the landscape of drug discovery, the identification of versatile and functionally rich scaffolds is paramount. This compound (herein referred to as EMIT ) is one such scaffold. Its structure is primed for strategic diversification, featuring two key reactive handles: a nucleophilic amino group at the C5 position and an ester at the C4 position.
-
The 5-Amino Group: This primary amine is an excellent nucleophile, readily undergoing acylation, sulfonylation, urea formation, and reductive amination. This position is critical for establishing key interactions with biological targets, such as forming hydrogen bonds with the hinge region of protein kinases.[3]
-
The 4-Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide bond formation, enabling linkage to other molecular fragments or solubility-enhancing groups.
This dual functionality allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The isothiazole ring itself is a stable aromatic system that can act as a bioisostere for other rings, contributing to target binding and metabolic stability.[2][3]
Synthesis and Chemical Properties of the EMIT Scaffold
A robust and scalable synthesis of the core scaffold is the foundation of any successful drug discovery program. While multiple routes to isothiazoles exist, a common and effective method involves the oxidative cyclization of a β-iminothioamide precursor.
Protocol 1: Synthesis of this compound (EMIT)
Causality: This protocol is based on the classical isothiazole synthesis described by Adams and Slack, which involves an intramolecular oxidative cyclization.[2] The choice of an oxidizing agent like chloramine-T or hydrogen peroxide is crucial for efficiently forming the N-S bond of the isothiazole ring from the thioamide precursor.
Materials:
-
β-Iminothiobutyramide
-
Chloramine-T trihydrate or Hydrogen Peroxide (30%)
-
Sodium hydroxide
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (for salt formation if desired)
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
-
Precursor Preparation: Prepare a solution of β-iminothiobutyramide in an appropriate aqueous or alcoholic solvent.
-
Oxidative Cyclization: Cool the solution in an ice bath (0-5°C). Slowly add a solution of the oxidizing agent (e.g., an aqueous solution of chloramine-T and sodium hydroxide) dropwise while maintaining the temperature. The reaction is exothermic and requires careful monitoring.
-
Reaction Monitoring: Stir the mixture vigorously for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Extraction: Once the reaction is complete, extract the aqueous solution with an organic solvent such as diethyl ether or ethyl acetate (3x volumes). The organic layers contain the crude product.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Chemical Reactivity and Derivatization Potential
The EMIT scaffold's utility stems from its predictable reactivity at the C5-amino and C4-ester positions. Understanding these sites is key to planning synthetic campaigns.
Caption: Key reactivity sites of the EMIT scaffold.
Application Note: Design of Kinase Inhibitors for Oncology
Rationale: The 2-aminopyrimidine and related heterocycles are classic "hinge-binding" motifs in a multitude of FDA-approved kinase inhibitors. The 5-amino-isothiazole core of EMIT can function as a bioisostere of these motifs, presenting hydrogen bond donors and acceptors in a similar spatial arrangement to engage the kinase hinge region. This makes EMIT an excellent starting point for developing inhibitors of oncogenic kinases, such as Aurora kinases, TrkA, and others involved in cell cycle progression and proliferation.[3]
Protocol 2: Synthesis of a C5-Acylamino Isothiazole Derivative
Causality: This protocol demonstrates the fundamental acylation of the 5-amino group. Acylation is a primary step in building out the molecular complexity required for potent and selective kinase inhibition. The choice of chloroacetyl chloride as the acylating agent is strategic; the resulting α-chloro amide is itself a reactive intermediate, allowing for a subsequent nucleophilic substitution to introduce further diversity, as detailed in the next application note.[1]
Materials:
-
This compound (EMIT, 1.0 eq)
-
Chloroacetyl chloride (1.5 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous toluene or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: Dissolve EMIT in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add pyridine to act as a base.
-
Acylation: Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride dropwise with stirring. The reaction is often rapid.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching and Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Ethyl 5-(2-chloroacetamido)-3-methylisothiazole-4-carboxylate , can be purified by column chromatography on silica gel or by recrystallization from methanol.[1]
Caption: Competitive inhibition of ATP binding by an isothiazole scaffold.
Data Presentation: Anticancer Activity
Derivatives of the isothiazole scaffold have shown promising activity against various cancer cell lines. The table below summarizes representative data for this class of compounds.
| Compound ID | Modification on EMIT Scaffold | Target Cell Line | IC50 (µM) | Reference |
| Derivative A | C5-Acylamino with aromatic amine | Human Leukemia (MV4-11) | Low µM | [1] |
| Derivative B | C5-Aminoacylamino (p-phenetidine) | Murine Splenocytes | Immunosuppressive | [1] |
| Vratizolin | C5-Benzoylamino-C4-carboxamide | Antiviral (Herpes) | N/A | [1] |
Application Note: Development of Immunomodulatory Agents
Rationale: Chronic inflammation and autoimmune disorders are driven by dysregulated immune responses. Isothiazole derivatives have been shown to possess significant anti-inflammatory and immunosuppressive activities.[1][4] By modifying the EMIT scaffold, particularly by introducing aminoacylamino groups at the C5 position, it is possible to develop compounds that modulate immune cell proliferation and cytokine production.
Protocol 3: Synthesis of a C5-Aminoacylamino Isothiazole Derivative
Causality: This two-step protocol leverages the intermediate synthesized in Protocol 2. The α-chloro amide is an excellent electrophile for substitution by various primary or secondary amines. This SN2 reaction is a robust and high-yielding method for rapidly building a library of diverse analogs for structure-activity relationship (SAR) studies. The choice of amine directly influences the lipophilicity, polarity, and biological activity of the final compound.[1]
Materials:
-
Ethyl 5-(2-chloroacetamido)-3-methylisothiazole-4-carboxylate (from Protocol 2, 1.0 eq)
-
Desired amine (e.g., p-phenetidine, morpholine, etc.) (2.2 eq)
-
Anhydrous toluene or DMF
-
Potassium carbonate or other non-nucleophilic base (optional)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the chloroacetamide intermediate in anhydrous toluene. Add the desired amine.
-
Nucleophilic Substitution: Heat the reaction mixture to reflux (or warm to 80-100°C) for 12-15 hours. The second equivalent of the amine acts as a scavenger for the HCl byproduct.
-
Reaction Monitoring: Follow the reaction progress by TLC. The product will be more polar than the starting material.
-
Work-up: After cooling, if a precipitate (amine hydrochloride) has formed, filter it off. Distill the solvent under vacuum.
-
Purification: The residue can be purified by crystallization from a suitable solvent like ethanol to yield the final aminoacylamino derivative.[1]
Data Presentation: Immunological Activity
The biological effects of these derivatives can be assessed in various immunological assays.
| Assay Type | Endpoint Measured | Effect of Isothiazole Derivatives | Reference |
| Humoral Immune Response | Antibody-forming cell count | Inhibition | [1] |
| Delayed-Type Hypersensitivity | Paw edema/swelling | Inhibition | [1] |
| Mitogen-Induced Proliferation | Splenocyte proliferation (T & B cells) | Inhibition | [1] |
| Carrageenan-Induced Edema | Paw swelling (inflammation) | Significant Reduction | [4] |
Conclusion and Future Outlook
This compound is a powerful and versatile scaffold for modern medicinal chemistry. Its straightforward synthesis and predictable, orthogonal reactivity at two key positions make it an ideal starting point for generating diverse compound libraries. The demonstrated success of this scaffold in producing compounds with potent anticancer and immunomodulatory activities underscores its value.
Future research should focus on exploring a wider range of substitutions, leveraging computational docking to guide rational design, and expanding the therapeutic applications into other areas where isothiazoles have shown promise, such as antiviral and antibacterial agents. The protocols and insights provided herein serve as a robust foundation for researchers to unlock the full potential of this exceptional chemical building block.
References
Application Note: Ethyl 5-Amino-3-Methylisothiazole-4-Carboxylate as a Versatile Scaffold for the Synthesis of Novel Fused Heterocycles
Abstract
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Ethyl 5-amino-3-methylisothiazole-4-carboxylate has emerged as a highly valuable and versatile starting material for the construction of diverse, fused heterocyclic systems. Its unique arrangement of functional groups—a nucleophilic enamine-like amino group ortho to an electrophilic carboxylate ester—provides a strategic platform for a variety of cyclocondensation reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the reactivity of this scaffold and its practical application in the synthesis of novel isothiazolo-fused pyrazoles, pyridines, and pyrimidines. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the potential for developing complex molecular architectures through multicomponent reactions.
The Isothiazole Scaffold: Physicochemical Properties & Strategic Reactivity
This compound is a stable, crystalline solid at room temperature.[4] Its synthetic utility is rooted in the electronic properties and spatial relationship of its key functional groups.
-
5-Amino Group: This group is not a simple aromatic amine. Due to conjugation with the carboxylate and the isothiazole ring, it possesses enhanced nucleophilicity, behaving similarly to an enamine. This makes it highly reactive towards a range of electrophiles.
-
4-Carboxylate Group: The ethyl ester serves as a latent electrophile. While stable on its own, it can be readily activated for intramolecular cyclization, typically following a reaction at the adjacent amino group.
-
Isothiazole Ring: The N-S bond of the isothiazole ring imparts unique electronic characteristics and metabolic stability to the resulting fused systems, a desirable feature in drug design.[2]
The strategic placement of the amino and ester groups makes this molecule an ideal A-B synthon, where 'A' is a nucleophilic center and 'B' is an electrophilic center, primed for annulation reactions to build fused ring systems.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 34859-65-9 | [5] |
| Molecular Formula | C₇H₁₀N₂O₂S | [4][5] |
| Molecular Weight | 186.23 g/mol | [5] |
| Appearance | Solid | [4] |
| Synonyms | 5-amino-4-ethoxycarbonyl-3-methylisothiazole | [4] |
Synthetic Protocols for Heterocyclic Annulation
The true power of this compound lies in its application to form fused bicyclic and polycyclic systems. Below are detailed protocols for the synthesis of key heterocyclic families.
Synthesis of Isothiazolo[5,4-b]pyridines via Gould-Jacobs Reaction
The construction of a fused pyridine ring is a common objective in medicinal chemistry. The Gould-Jacobs reaction provides a reliable and high-yielding pathway to isothiazolo[5,4-b]pyridines.
Causality & Rationale: The synthesis proceeds in two key steps. First, the nucleophilic 5-amino group attacks the ethoxy group of diethyl ethoxymethylenemalonate (EMME), a classic three-carbon electrophile, to form a vinylogous amide intermediate. The choice of a high-boiling, inert solvent like diphenyl ether is critical for the second step: a thermally induced intramolecular cyclization (cycloaromatization) that requires significant thermal energy (~250 °C) to proceed efficiently, forming the pyridone ring.[6] Subsequent chlorination of the resulting hydroxy-pyridine provides a key intermediate for further functionalization via nucleophilic substitution.[6]
Caption: Workflow for Isothiazolo[5,4-b]pyridine Synthesis.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate [6]
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Condensation: Heat the reaction mixture under a nitrogen atmosphere at 110-120 °C for 30-45 minutes. The mixture will become a solid or thick paste upon cooling.
-
Cyclization: To the flask containing the intermediate, add diphenyl ether (approx. 15-20 mL per gram of starting material). Heat the mixture to 250-260 °C using a suitable heating mantle and temperature controller. Maintain this temperature for 20-30 minutes.
-
Workup: Allow the reaction to cool to room temperature. Dilute the mixture with n-hexane or petroleum ether to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and recrystallize from a suitable solvent (e.g., ethanol or pyridine) to yield the pure pyridone derivative.
-
Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. The expected mass for the product (C₁₀H₁₀N₂O₃S) is 238.26 g/mol .
Table 2: Representative Yields for Substituted Isothiazolo[5,4-b]pyridines
(Data derived from nucleophilic substitution on the 4-chloro intermediate)[6]
| Amine Nucleophile | R¹ Group | Yield (%) |
| Ethanolamine | -CH₂CH₂OH | 65 |
| Glycine methyl ester | -CH₂CO₂Me | 71 |
| Aniline | -C₆H₅ | 65 |
| p-Toluidine | -p-C₆H₄Me | 68 |
Synthesis of Pyrazolo[3,4-d]isothiazoles
The fusion of a pyrazole ring onto the isothiazole core generates another class of pharmacologically relevant heterocycles. This transformation leverages the reaction of the aminocarboxylate with hydrazine derivatives.
Causality & Rationale: This protocol relies on a condensation-cyclization sequence. Hydrazine hydrate acts as a dinucleophile. Initially, one nitrogen atom of hydrazine attacks the electrophilic ester carbonyl, forming a hydrazide intermediate. The second nitrogen atom of the hydrazide then undergoes an intramolecular cyclization by attacking the carbon at position 5 of the isothiazole ring, displacing the amino group to form the fused pyrazole ring. The reaction is typically acid-catalyzed to activate the ester and facilitate the final dehydration/elimination step.
Caption: Synthetic Pathway to Pyrazolo[3,4-d]isothiazoles.
Experimental Protocol: General Synthesis of 3-Methyl-1H-pyrazolo[3,4-d]isothiazol-4(5H)-one
-
Reagents & Setup: To a solution of this compound (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.5-2.0 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be recrystallized from an appropriate solvent like acetic acid or DMF/water.
-
Validation: Confirm the structure using standard analytical techniques. The expected mass for the product (C₅H₅N₃OS) is 155.18 g/mol . The disappearance of the ethyl ester signals and the appearance of broad NH signals in the ¹H NMR spectrum are key indicators of success.
Multicomponent Reactions (MCRs) for Rapid Library Synthesis
Multicomponent reactions, which combine three or more starting materials in a single pot, are powerful tools for generating molecular diversity efficiently.[7][8] The reactive nature of this compound makes it an excellent candidate for inclusion in MCRs.
Causality & Rationale: We propose a Biginelli-type multicomponent reaction. In this strategy, the 5-amino group of the isothiazole acts as the nitrogen donor (analogous to urea). An aldehyde provides one carbon and its substituent, while a β-ketoester (like ethyl acetoacetate) provides the remaining atoms for the new pyrimidine ring. The reaction is typically acid-catalyzed, which facilitates the formation of an acyliminium ion intermediate from the aldehyde and the isothiazole, which is then trapped by the enol of the β-ketoester, followed by cyclization and dehydration to afford the complex fused dihydropyrimidine product.
Caption: Proposed Multicomponent Reaction (MCR) Strategy.
Experimental Protocol: Proposed MCR for Isothiazolo[5,4-d]pyrimidine Derivatives
-
Reagents & Setup: In a sealed vessel suitable for microwave synthesis or a standard round-bottom flask, combine this compound (1.0 eq), a selected aldehyde (1.1 eq), and ethyl acetoacetate (1.1 eq) in ethanol.
-
Catalysis: Add a catalytic amount of a Lewis or Brønsted acid (e.g., Yb(OTf)₃, HCl, or p-toluenesulfonic acid).
-
Reaction: Heat the reaction mixture to reflux or in a microwave reactor (e.g., 120 °C for 30 minutes) until TLC indicates the consumption of the starting materials.
-
Workup & Purification: Cool the reaction, and collect the precipitated product by filtration. Alternatively, concentrate the solvent and purify the residue using column chromatography on silica gel.
-
Validation: The complex structure should be rigorously confirmed using 2D NMR techniques (COSY, HSQC, HMBC) in addition to standard 1D NMR and high-resolution mass spectrometry.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of novel fused heterocyclic compounds. The predictable reactivity of its ortho-amino-ester functionality allows for the strategic construction of fused pyridines, pyrazoles, and pyrimidines through well-established named reactions and innovative multicomponent strategies. The protocols and rationales provided herein serve as a comprehensive guide for researchers aiming to leverage this scaffold in medicinal chemistry and drug discovery programs, enabling the rapid generation of diverse and potentially bioactive molecules.
References
- 1. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [cymitquimica.com]
- 5. This compound | CAS: 34859-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Antimicrobial and antifungal activity of Ethyl 5-amino-3-methylisothiazole-4-carboxylate derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial and antifungal evaluation of Ethyl 5-amino-3-methylisothiazole-4-carboxylate derivatives.
Introduction: The Isothiazole Scaffold in Antimicrobial Drug Discovery
Isothiazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] Their most prominent application, however, lies in their potent antimicrobial and antifungal efficacy.[1][2] The core isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a key pharmacophore found in various commercial biocides and pharmaceutical agents.[2] The reactivity of the sulfur atom and the overall electronic configuration of the ring are believed to contribute to their mechanism of action, which often involves interference with essential microbial metabolic pathways, including protein and nucleic acid synthesis.[1]
This compound is a versatile starting material for the synthesis of a diverse library of derivatives.[3] The presence of a reactive amino group at the C5 position and an ester at C4 allows for extensive chemical modifications.[3] By derivatizing these functional groups, researchers can modulate the compound's physicochemical properties, such as lipophilicity and steric profile, to optimize potency, broaden the spectrum of activity, and improve selectivity towards microbial targets over host cells. This guide provides detailed protocols for the synthesis and, more critically, the comprehensive evaluation of the antimicrobial and antifungal activities of novel derivatives based on this promising scaffold.
Part 1: Synthesis and Derivatization Workflow
The generation of a chemical library is the foundational step in exploring the structure-activity relationship (SAR) of the isothiazole core. The following protocols outline the synthesis of the parent compound and a general strategy for its derivatization.
Protocol 1.1: Synthesis of this compound
The synthesis of the core scaffold can be achieved through a cyclization reaction. While multiple routes exist, a common approach involves the reaction of a β-ketothioamide with an oxidizing agent. A patented method describes the production of 5-amino-3-methylisothiazole from β-iminothiobutyramide using an oxidizing agent like chloramine.[4] This foundational structure is key for further derivatization.
Rationale for this Approach: This synthetic route is efficient for creating the isothiazole ring structure. The choice of starting materials is guided by their commercial availability and the reactivity needed to form the heterocyclic system.
Caption: Synthesis workflow for the parent isothiazole compound.
Protocol 1.2: General Derivatization at the 5-Amino Group
The 5-amino group is a prime site for modification to explore SAR. Acylation is a straightforward method to introduce a variety of substituents.
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and stir. The base acts as a scavenger for the acidic byproduct generated during the reaction.
-
Acylation: Cool the mixture in an ice bath (0°C). Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise. The choice of acylating agent determines the final substituent and is key to building a diverse chemical library.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final derivative.
Part 2: Protocols for Antimicrobial and Antifungal Susceptibility Testing
Standardized methodologies are crucial for generating reliable and comparable susceptibility data. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standards in the field.[5][6][7]
Core Principle: Minimum Inhibitory Concentration (MIC)
The primary metric for quantifying the in vitro activity of a new compound is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[8][9] This value is fundamental for assessing potency and comparing different derivatives.
Caption: General workflow for MIC determination.
Protocol 2.1: Broth Microdilution for Antibacterial Activity
This method is used to determine the MIC of the synthesized derivatives against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).
Materials:
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Synthesized compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or McFarland standards
Methodology:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each derivative in DMSO. Perform a two-fold serial dilution of the compounds in the 96-well plate using MHB. The final volume in each well should be 50 µL before adding the inoculum. The final concentration of DMSO should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
Controls (Self-Validating System):
-
Growth Control: A well containing only MHB and the bacterial inoculum (no compound). This must show clear turbidity.
-
Sterility Control: A well containing only MHB. This must remain clear.
-
Positive Control: A row with a known antibiotic (e.g., Ciprofloxacin) serially diluted to confirm the susceptibility of the test strains.
-
Solvent Control: A well containing MHB, inoculum, and the highest concentration of DMSO used in the assay.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Protocol 2.2: Broth Microdilution for Antifungal Activity
This protocol is adapted for fungi, particularly Candida species, and follows CLSI document M27 guidelines.
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Yeast strains (e.g., Candida albicans ATCC 90028)
-
Synthesized compounds dissolved in DMSO
-
Positive control antifungal (e.g., Fluconazole)
Methodology:
-
Inoculum Preparation: Grow the yeast on Sabouraud Dextrose Agar for 24 hours at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[8][10] The use of RPMI 1640 medium with MOPS buffer is critical as it provides a standardized environment for fungal growth and maintains a stable pH.[10]
-
Compound Dilution & Controls: Follow the same procedure as for the antibacterial assay (Protocol 2.1), but use RPMI medium instead of MHB. Fluconazole should be used as the positive control.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Result Interpretation: For azoles and many new compounds, the endpoint is not complete inhibition but a significant reduction in growth. The MIC is typically read as the lowest concentration that produces at least a 50% reduction in turbidity compared to the growth control.[8]
Part 3: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the activity of different derivatives and identifying promising candidates.
Summarizing MIC Data
MIC values should be summarized in a table. This allows for a direct comparison of the potency of each derivative against a panel of microorganisms.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent Cmpd | >128 | >128 | 64 |
| Derivative 1a | 16 | 64 | 8 |
| Derivative 1b | 4 | 32 | 2 |
| Derivative 1c | 64 | >128 | 32 |
| Ciprofloxacin | 0.5 | 0.06 | N/A |
| Fluconazole | N/A | N/A | 1 |
N/A: Not Applicable
Structure-Activity Relationship (SAR) Insights
Part 4: Hypothesized Mechanism of Action
While the precise mechanism for novel derivatives requires dedicated investigation, isothiazolinones, a related class, are known to act as electrophiles. Their proposed mechanism involves the disruption of fundamental cellular processes through the inactivation of critical enzymes.
Proposed Mechanism:
-
Cellular Uptake: The compound crosses the microbial cell wall and membrane.
-
Target Interaction: The electrophilic sulfur atom of the isothiazole ring reacts with nucleophilic residues (e.g., cysteine thiols) in key enzymes involved in metabolism, protein synthesis, or DNA replication.
-
Inhibition and Cell Death: This covalent modification inactivates the enzyme, leading to the disruption of the metabolic pathway and ultimately resulting in a bacteriostatic or bactericidal effect.
Caption: Proposed mechanism of action for isothiazole derivatives.
Conclusion
The this compound scaffold provides a fertile ground for the development of novel antimicrobial and antifungal agents. The systematic application of the standardized protocols detailed in this guide will enable researchers to generate high-quality, reproducible data. This, in turn, will facilitate the identification of potent lead compounds and the elucidation of the structure-activity relationships that govern their biological activity, paving the way for the next generation of antimicrobial therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. daneshyari.com [daneshyari.com]
- 4. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 5. routledge.com [routledge.com]
- 6. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 7. woah.org [woah.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pdb.apec.org [pdb.apec.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anticancer and Antileukemic Potential of Ethyl 5-amino-3-methylisothiazole-4-carboxylate Analogs
Introduction: The Isothiazole Scaffold in Oncology Research
The search for novel heterocyclic scaffolds as a foundation for anticancer agents is a cornerstone of modern drug discovery. Thiazole derivatives, in particular, have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] Several thiazole-containing drugs have been successfully developed, validating this heterocycle as a privileged structure in medicinal chemistry.[1] Notably, derivatives of the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antileukemic activity, highlighting the potential of this structural motif.[3][4]
This document provides a comprehensive framework for the initial preclinical evaluation of novel analogs of Ethyl 5-amino-3-methylisothiazole-4-carboxylate. While research on this specific isothiazole core is emerging, the protocols outlined here are based on established, validated methodologies for assessing the anticancer and antileukemic potential of new chemical entities. We will proceed through a logical workflow, beginning with broad cytotoxicity screening, moving to the elucidation of cell death mechanisms, and concluding with an investigation into a potential molecular target.
The following guide is designed for researchers, scientists, and drug development professionals. It emphasizes the rationale behind experimental choices, ensuring a robust and scientifically sound evaluation of this promising class of compounds.
Part 1: Primary In Vitro Screening: Assessment of Cytotoxicity
The initial and most critical step in evaluating a potential anticancer agent is to determine its ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the compound concentration required to inhibit cell growth by 50%. The MTT assay is a reliable, colorimetric method widely used for this purpose, especially in screening for activity against hematological malignancies.[5]
Protocol 1: Cell Line Maintenance and Culture
Rationale: The foundation of reproducible in vitro data is the health and consistency of the cell lines used. Cells must be maintained in an exponential growth phase to ensure that the observed effects are due to the compound's activity and not to artifacts of poor culture conditions.[6] Using a panel of cell lines, including both leukemia and solid tumor lines, provides a preliminary indication of the compound's spectrum of activity.
-
Cell Lines: A representative panel should be selected. For antileukemic screening, common choices include K-562 (Chronic Myelogenous Leukemia) and HL-60 (Promyelocytic Leukemia).[5][6][7] For broader anticancer screening, include lines such as MCF-7 (Breast Adenocarcinoma) and A549 (Lung Carcinoma).[1]
-
Culture Medium: Cells should be cultured in the medium recommended by the supplier (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Incubation: Maintain cultures in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[6]
-
Subculture: To maintain exponential growth, passage cells when they reach 80-90% confluency.[6]
Protocol 2: Cell Viability Assessment via MTT Assay
Rationale: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[8]
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[9] Allow the cells to adhere and stabilize by incubating overnight.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).[6][9]
-
Drug Treatment: Carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations to the appropriate wells. Include wells for a vehicle control (DMSO at the same final concentration as the highest drug dose) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. The duration can be optimized based on the cell line's doubling time.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC50 value.[6]
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC50 values in a clear, tabular format. This allows for easy comparison of the compound's potency across different cancer cell lines.
| Compound ID | Cancer Cell Line | Tissue of Origin | IC50 (µM) ± SD | Positive Control (Doxorubicin) IC50 (µM) ± SD |
| EAMC-Analog 1 | HL-60 | Promyelocytic Leukemia | Example: 9.8 ± 1.5 | 0.5 ± 0.08 |
| EAMC-Analog 1 | K-562 | CML | Example: 12.4 ± 2.2 | 0.7 ± 0.1 |
| EAMC-Analog 1 | MCF-7 | Breast Adenocarcinoma | Example: 15.5 ± 2.1 | 0.8 ± 0.1 |
| EAMC-Analog 1 | A549 | Lung Carcinoma | Example: 25.1 ± 3.8 | 1.3 ± 0.2 |
Note: Data are for illustrative purposes. SD = Standard Deviation.
Part 2: Elucidating the Mechanism of Cell Death: Apoptosis Analysis
Once a compound has demonstrated cytotoxic activity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many successful chemotherapeutic agents.[6][10] Distinguishing apoptosis from necrosis is crucial, as apoptosis is a controlled process that typically does not induce an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and quantifying apoptosis via flow cytometry.[11][12]
Rationale for Annexin V/PI Assay
This assay is based on two key cellular events during apoptosis.[11][13]
-
Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[11]
-
Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to intercalate with DNA.[11]
By using both stains, we can differentiate between four cell populations:
-
Viable Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Necrotic Cells (Primarily): Annexin V- / PI+
Protocol 3: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat them with the test compound at its predetermined IC50 concentration for a set period (e.g., 24 or 48 hours).[6][11]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsinization. Combine all cells from each treatment condition.[11][13]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes. This removes any residual medium or serum that could interfere with staining.[11]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark to allow the dyes to bind.[6]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Be sure to include proper controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates correctly.[11][13]
Visualization: Apoptosis Assay Workflow
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Part 3: Investigating a Potential Molecular Target: CDK Inhibition
Many anticancer agents function by inhibiting key regulators of the cell cycle. Cyclin-dependent kinases (CDKs) are a family of protein kinases that are critical for cell cycle progression, and their dysregulation is a hallmark of many cancers.[14] Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[15][16] Given that other heterocyclic compounds have been identified as CDK inhibitors, it is a rational hypothesis to test whether this compound analogs exert their effects through this mechanism.
Visualization: Simplified CDK Pathway in Cell Cycle
Caption: Role of the CDK2/Cyclin E complex at the G1/S cell cycle checkpoint.
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Rationale: Cell-free biochemical assays are essential for confirming direct inhibition of a molecular target, in this case, a specific CDK enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. A reduction in the luminescent signal in the presence of the test compound indicates inhibition of the kinase.[15]
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5), the specific CDK/Cyclin complex (e.g., CDK2/Cyclin E), the appropriate substrate peptide, and ATP.
-
Compound Dilution: Prepare serial dilutions of the this compound analog in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, combine the CDK/Cyclin enzyme, the substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a specific concentration of ATP (often at or near the Km for the enzyme). Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
ATP Generation: Add the Kinase Detection Reagent, which contains an enzyme that uses the newly formed ADP to generate ATP.
-
Luminescence Measurement: The newly generated ATP is used in a luciferase reaction to produce light. Measure the luminescence signal with a plate-reading luminometer.
-
Data Analysis: The signal is inversely correlated with kinase inhibition. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value for kinase inhibition by plotting percent inhibition against compound concentration.
Conclusion
This document provides a foundational, multi-step strategy for the initial preclinical characterization of novel this compound analogs as potential anticancer and antileukemic agents. By systematically progressing from broad cytotoxic screening to mechanistic studies of apoptosis and direct enzyme inhibition, researchers can build a comprehensive data package to validate this chemical series for further development. The protocols described herein are robust, widely accepted, and provide a clear path for generating the critical data needed to advance promising compounds toward more complex preclinical models.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Assessing the Immunological Activity of Substituted 5-Amino-3-Methylisothiazole-4-Carboxylates
Abstract: The isothiazole nucleus is a versatile heterocyclic scaffold known to be a constituent of various biologically active compounds, demonstrating properties that include antiviral, anti-inflammatory, and immunotropic effects.[1][2][3] This guide focuses on a specific, promising class: substituted 5-amino-3-methylisothiazole-4-carboxylates. We provide a comprehensive framework for the synthesis, in vitro screening, and in vivo validation of these compounds, designed for researchers, scientists, and drug development professionals. The protocols herein are detailed to ensure reproducibility and provide insights into the causal relationships between molecular structure and immunological activity.
Introduction: The Isothiazole Scaffold in Immunomodulation
The search for novel small molecules capable of modulating the immune system is a cornerstone of modern therapeutics. Isothiazole derivatives have emerged as a class of interest due to their diverse biological activities.[2][3] Specifically, modifications at the 5-amino position of the 3-methylisothiazole-4-carboxylate core have been shown to yield compounds with significant immunomodulatory potential, including both immunosuppressive and immunostimulatory activities.[1]
The strategic introduction of various aminoacylamino groups at the 5-position and lipophilic ester groups at the 4-position can profoundly influence the compound's interaction with immune cells.[1] This document serves as a practical guide to navigate the investigation of these compounds, from their chemical synthesis to the elucidation of their functional impact on the immune system.
General Synthesis Pathway
A reliable synthetic route is paramount for generating a library of derivatives for screening. The following two-step protocol is adapted from established methods for synthesizing ethyl 5-(aminoacyl)amino-3-methylisothiazole-4-carboxylates.[1]
Protocol 2.1: Synthesis of Ethyl 5-halogenoacetamido-3-methylisothiazole-4-carboxylate (Intermediate)
-
Dissolve 0.01 mole of ethyl 5-amino-3-methylisothiazole-4-carboxylate in 50 mL of anhydrous toluene.
-
Add 1 mL of pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Add 0.015 mole of the appropriate halogenoacyl chloride (e.g., chloroacetyl chloride or bromoacetyl chloride) dropwise while stirring.
-
After addition is complete, reflux the mixture for 4 hours.
-
Remove the solvent by distillation under reduced pressure.
-
Crystallize the resulting residue from methanol to yield the intermediate product (e.g., ethyl 5-(2-chloroacetamido)-3-methylisothiazole-4-carboxylate).[1]
Protocol 2.2: Synthesis of Final Substituted Derivatives
-
Dissolve 0.005 mole of the halogenated intermediate (from Protocol 2.1) in 75 mL of anhydrous toluene.
-
Add 0.01 mole of the desired amine (e.g., morpholine, piperidine, or a substituted aniline).
-
Heat the reaction mixture at reflux for 12-15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, distill off the solvent under vacuum.
-
Crystallize the residue from ethanol to obtain the final substituted 5-amino-3-methylisothiazole-4-carboxylate derivative.[1]
Elucidating Mechanisms: Key Signaling Pathways
The immunological activity of these compounds likely stems from their ability to modulate intracellular signaling cascades that govern immune cell function. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways are two critical hubs for immune regulation.[4][5][6][7]
NF-κB Signaling: This pathway is a pivotal mediator of inflammatory responses.[6] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][8] Many immunomodulatory drugs exert their effects by targeting components of the NF-κB cascade. The pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like those from Toll-like receptors (TLRs), the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation and allowing NF-κB dimers to translocate to the nucleus and initiate gene transcription.[4][8][9]
Caption: Canonical NF-κB Signaling Pathway.
JAK/STAT Signaling: This pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, and differentiation.[5][7][10] The binding of a cytokine to its receptor activates associated Janus kinases (JAKs), which then phosphorylate the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and activate target gene expression.[5][11]
Caption: Generalized JAK/STAT Signaling Pathway.
Experimental Workflow & Protocols
A structured, multi-step approach is essential for characterizing the immunological profile of novel compounds. The workflow begins with fundamental in vitro assays to establish a safety and activity profile, followed by more complex in vivo models for validation.
Caption: Overall Experimental Workflow.
In Vitro Immunological Assays
These assays provide the first critical insights into the biological activity of the synthesized compounds using isolated human or animal immune cells.
Protocol 4.1.1: Cell Viability Assay (MTT Method)
-
Rationale: To determine the concentration range at which the compounds are not cytotoxic. This is crucial for ensuring that effects observed in subsequent assays are due to specific immunomodulation, not cell death.[12]
-
Cell Seeding: Seed human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant immune cell line (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1x10⁵ cells/well.
-
Compound Treatment: Add serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration).
Protocol 4.1.2: Lymphocyte Proliferation Assay
-
Rationale: This assay measures the ability of a compound to either stimulate lymphocyte proliferation (immunostimulation) or inhibit mitogen-induced proliferation (immunosuppression).[13][14][15][16]
-
Cell Preparation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.[13] Resuspend cells in complete RPMI-1640 medium.
-
Assay Setup: Plate 1x10⁵ PBMCs per well in a 96-well plate.
-
Treatment and Stimulation:
-
Add test compounds at various non-toxic concentrations.
-
For immunosuppression testing, add a mitogen such as Phytohaemagglutinin (PHA) at 5 µg/mL or Lipopolysaccharide (LPS) at 1 µg/mL to induce proliferation.[13]
-
For immunostimulation testing, add only the test compound.
-
Include wells with cells only (negative control) and cells with mitogen only (positive control).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement (BrdU Method):
-
Add BrdU (Bromodeoxyuridine) labeling solution to each well and incubate for an additional 12-24 hours.
-
Remove the culture medium, fix the cells, and add the anti-BrdU-POD antibody.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at 450 nm.
-
-
Analysis: Compare the absorbance of treated wells to control wells to determine the percentage of inhibition or stimulation.
Protocol 4.1.3: Cytokine Release Assay (ELISA)
-
Rationale: To quantify the production of key cytokines (e.g., TNF-α, IL-6, IL-10) to understand the nature of the immune response (pro-inflammatory vs. anti-inflammatory).[17][18]
-
Cell Culture and Stimulation: Seed PBMCs or macrophages in a 24-well plate at 1x10⁶ cells/well.
-
Treatment: Add test compounds at desired concentrations.
-
Stimulation: Add a stimulus like LPS (100 ng/mL) to induce cytokine production. Include an unstimulated control.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant. Samples can be stored at -80°C.
-
ELISA Procedure:
-
Use commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10).
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add standards and collected supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash and add Streptavidin-HRP.
-
Wash and add the TMB substrate. Stop the reaction with stop solution.
-
Read the absorbance at 450 nm.
-
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
In Vivo Immunological Assays
In vivo models are essential for confirming the immunomodulatory effects of lead compounds in a complex biological system.[19][20] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Protocol 4.2.1: Delayed-Type Hypersensitivity (DTH) Response in Mice
-
Rationale: A standard model to assess cell-mediated immunity, primarily driven by T-cells and macrophages.[20][21]
-
Sensitization: Sensitize mice (e.g., BALB/c strain) by subcutaneous injection of an antigen like sheep red blood cells (SRBC) or Keyhole Limpet Hemocyanin (KLH).[20]
-
Compound Administration: Administer the test compound orally or via intraperitoneal injection daily for a set period (e.g., 5-7 days). Include vehicle control and positive control (e.g., cyclosporine A) groups.
-
Challenge: On a specific day post-sensitization (e.g., day 5), challenge the mice by injecting the same antigen into one hind footpad. Inject the vehicle (e.g., PBS) into the contralateral footpad as a control.
-
Measurement: Measure the thickness of both footpads using a digital caliper at 24, 48, and 72 hours post-challenge.
-
Analysis: The DTH response is the difference in thickness between the antigen-challenged and vehicle-injected footpads. Compare the responses in the compound-treated groups to the control group to determine immunosuppression or enhancement.
Data Presentation and Interpretation
Clear presentation of quantitative data is crucial for comparing the activity of different derivatives.
Table 1: In Vitro Immunomodulatory Activity of Isothiazole Derivatives
| Compound ID | Cytotoxicity CC50 (µM) | Lymphocyte Proliferation (IC50 / EC50, µM) | TNF-α Secretion (% Inhibition at 10 µM) | IL-10 Secretion (% Increase at 10 µM) |
|---|---|---|---|---|
| Control | >100 | N/A | 0% | 0% |
| 3a | 85.2 | 12.5 (IC50) | 65% | 15% |
| 3b | >100 | 22.1 (IC50) | 48% | 25% |
| 3c | 92.7 | 8.9 (EC50) | -15% (Stimulation) | 150% |
| 3e | 78.4 | 5.3 (IC50) | 82% | 10% |
IC50: 50% inhibitory concentration. EC50: 50% effective concentration. Data are representative.
Interpretation:
-
A compound like 3e shows potent immunosuppressive activity, indicated by a low IC50 in the proliferation assay and strong inhibition of the pro-inflammatory cytokine TNF-α.[1]
-
A compound like 3c displays immunostimulatory properties, enhancing lymphocyte proliferation and significantly increasing the production of the anti-inflammatory cytokine IL-10.
-
The cytotoxicity CC50 values confirm that the observed effects occur at non-toxic concentrations.
Conclusion
The substituted 5-amino-3-methylisothiazole-4-carboxylate scaffold represents a promising starting point for the development of novel immunomodulatory agents. The strategic application of the protocols outlined in this guide allows for a systematic and robust evaluation of their biological activity. By combining chemical synthesis with a cascade of in vitro and in vivo assays, researchers can effectively identify lead candidates, elucidate their mechanisms of action, and advance the development of new therapeutics for a wide range of immune-related disorders.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. NF-κB in immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. thekingsleyclinic.com [thekingsleyclinic.com]
- 15. Lab13 [science.umd.edu]
- 16. hanc.info [hanc.info]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. selvita.com [selvita.com]
- 21. Immunomodulation by the new synthetic thiazole derivative tiprotimod. 2nd communication: immunopharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 5-amino-3-methylisothiazole-4-carboxylate as a Versatile Scaffold for Enzyme Inhibitor Development
For: Researchers, scientists, and drug development professionals.
Introduction: The Isothiazole Scaffold in Modern Drug Discovery
The isothiazole ring is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and metabolic stability.[1][2] This five-membered heterocycle, containing sulfur and nitrogen atoms in a 1,2-relationship, is a versatile framework found in numerous bioactive compounds.[1][3] Among the various isothiazole-containing building blocks, ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS Number: 34859-65-9) emerges as a particularly strategic starting material for the synthesis of potent and selective enzyme inhibitors.[4][5][6] Its strategically positioned amino, methyl, and ethyl carboxylate groups provide a rich platform for chemical diversification, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.[7]
This guide offers a comprehensive overview of leveraging this compound in the design and development of enzyme inhibitors. We will explore the rationale for its use, provide detailed synthetic protocols for the elaboration of this core, and present standardized methods for evaluating the biological activity of its derivatives.
Part 1: Rationale for Use - Why this compound?
The utility of this building block is rooted in the inherent properties of the isothiazole ring and the specific arrangement of its substituents.
-
The Isothiazole Core: The isothiazole heterocycle can protect a molecule from enzymatic degradation, potentially extending its duration of action.[8] Isothiazole derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
-
The 5-Amino Group: This primary amine is a key functional group for a variety of chemical transformations. It can be readily acylated, sulfonylated, or used in other reactions to introduce diverse side chains that can interact with the binding pockets of target enzymes.[7][9]
-
The 4-Ethyl Carboxylate: The ester group can act as a hydrogen bond acceptor and can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then form salt bridges or other electrostatic interactions with basic residues in an enzyme's active site. The ester also provides an additional site for modification, such as conversion to amides.
-
The 3-Methyl Group: This small alkyl group can provide beneficial steric interactions, helping to orient the molecule within a binding site and contributing to van der Waals forces.
These features make this compound an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization.
Part 2: Synthetic Elaboration of the Scaffold
The primary utility of this compound lies in the reactivity of its 5-amino group. Below are protocols for common derivatization strategies.
Protocol 1: Amide Bond Formation via Acylation
This is one of the most direct methods for introducing diversity at the 5-position.
Workflow for Amide Synthesis
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. matrixscientific.com [matrixscientific.com]
- 5. This compound [cymitquimica.com]
- 6. Hit2Lead | this compound | CAS# 34859-65-9 | MFCD00097916 | BB-3005315 [hit2lead.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. thieme-connect.com [thieme-connect.com]
- 9. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Welcome to the dedicated technical support center for the synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate. This resource is designed for researchers, chemists, and professionals in the field of drug discovery and development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-tested expertise to empower you to overcome common challenges in heterocyclic chemistry.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this synthesis can often be attributed to several critical parameters. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are paramount. Ensure your reaction is maintained at the optimal temperature, as side reactions may be favored at higher temperatures, while lower temperatures can lead to incomplete reactions.[1] We recommend starting with small-scale trial reactions to establish the ideal parameters for your specific laboratory setup.
-
Purity of Reagents and Solvents: Impurities in your starting materials, particularly the ethyl acetoacetate and the sulfur/nitrogen source, can significantly hinder the reaction or lead to unwanted byproducts. Always use reagents of high purity and ensure that your solvents are anhydrous, as moisture can interfere with the reaction mechanism.
-
Inefficient Mixing: In heterogeneous reaction mixtures, which can occur in this synthesis, inefficient stirring can result in poor reaction rates and consequently, lower yields. Ensure your stirring is vigorous enough to maintain a homogenous suspension of all reactants.
-
Product Decomposition: The target molecule, this compound, may exhibit instability under certain reaction or workup conditions. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any potential degradation of the product over time.[2]
Question 2: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS). How can I identify and minimize these impurities?
The formation of impurities is a common challenge in heterocyclic synthesis. Here are some strategies to improve the selectivity of your reaction:
-
Isomeric Thiazole Formation: A common side product is the isomeric Ethyl 2-amino-4-methylthiazole-5-carboxylate. This can arise from an alternative cyclization pathway. The formation of the isothiazole is generally favored under thermodynamic control. Careful control of the reaction temperature and the choice of base can influence the isomeric ratio.
-
Unreacted Starting Materials: If you observe significant amounts of unreacted starting materials, it could indicate an incomplete reaction. Consider extending the reaction time or slightly increasing the temperature. However, be cautious as this might also promote the formation of degradation products.
-
Side Reactions of Ethyl Acetoacetate: Ethyl acetoacetate can undergo self-condensation under basic conditions. To minimize this, ensure that the base is added slowly and at a controlled temperature.
-
Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents may help to find the optimal conditions for your desired product.[2]
Question 3: The reaction appears to have stalled and is not proceeding to completion. What steps can I take?
A stalled reaction can be frustrating, but there are several avenues to explore for a solution:
-
Reagent Activity: The activity of your reagents, especially the base and any catalysts, is crucial. Ensure that your base is fresh and has not been deactivated by exposure to air or moisture.
-
Inadequate Temperature: The reaction may require a higher temperature to overcome the activation energy barrier. A modest increase in temperature, for example, in 5-10°C increments, can sometimes restart a stalled reaction.
-
Catalyst Deactivation: If a catalyst is being used, it may have been poisoned by impurities in the starting materials or solvents. Consider purifying your reagents or using a fresh batch of catalyst.
-
Monitoring Reaction Progress: It is essential to monitor the reaction's progress closely using an appropriate analytical technique like TLC or LC-MS. This will help you determine if the reaction is genuinely stalled or just proceeding very slowly.
Frequently Asked Questions (FAQs)
What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is believed to proceed through a mechanism analogous to the Gewald reaction for the synthesis of 2-aminothiophenes.[3][4] The key steps involve:
-
Knoevenagel Condensation: An initial condensation between ethyl acetoacetate and a nitrile source (like cyanamide) in the presence of a base to form a stable intermediate.
-
Sulfur Addition: The addition of elemental sulfur to this intermediate. The exact mechanism of this step is still a subject of research.
-
Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the final aromatic isothiazole product.
What is the role of the base in this reaction?
The base plays a crucial role in several steps of the reaction. It acts as a catalyst for the initial Knoevenagel condensation by deprotonating the active methylene group of the ethyl acetoacetate. It also facilitates the addition of sulfur and the subsequent cyclization step. The choice and amount of base can significantly impact the reaction rate and the formation of byproducts.
How can I effectively purify the final product?
The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is a recommended alternative.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established principles of isothiazole synthesis and provides a reliable starting point for optimization.
Materials:
-
Ethyl acetoacetate
-
Cyanamide
-
Elemental Sulfur
-
Sodium ethoxide (or another suitable base)
-
Anhydrous Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) and cyanamide (1 equivalent) in anhydrous ethanol.
-
Base Addition: Cool the reaction mixture in an ice bath and slowly add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol through the dropping funnel, maintaining the temperature below 10°C.
-
Sulfur Addition: After the addition of the base is complete, add elemental sulfur (1.1 equivalents) portion-wise to the reaction mixture.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a dilute solution of hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
| Parameter | Recommended Condition |
| Solvent | Anhydrous Ethanol |
| Base | Sodium Ethoxide |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
Table 1: Recommended Reaction Conditions for the Synthesis of this compound.
Visualizations
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting.
References
Purification of crude Ethyl 5-amino-3-methylisothiazole-4-carboxylate by recrystallization
Technical Support Center: Purification of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude this compound (CAS No: 34859-65-9) via recrystallization.[1][2] The document details a robust protocol and offers in-depth troubleshooting solutions and frequently asked questions to address challenges encountered during the purification process.
Principles of Recrystallization for Isothiazole Derivatives
Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3][4] An ideal recrystallization process involves:
-
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[3]
-
Impurity Removal: Insoluble impurities are removed by hot filtration, while soluble impurities remain in the solution.[4][5]
-
Crystallization: The hot, saturated solution is cooled slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution.[3]
-
Isolation: The purified crystals are separated from the cold solvent (now called the mother liquor), which retains the soluble impurities.[4]
The molecular structure of this compound—containing an ester, a primary amine, and a heterocyclic isothiazole ring—suggests moderate polarity. This characteristic is central to selecting an appropriate solvent system.
Recommended Recrystallization Protocol
This protocol provides a step-by-step methodology for the purification of this compound.
Step 1: Solvent Selection
The choice of solvent is the most critical step for a successful recrystallization.[3] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[4][6]
Solvent Screening Table
| Solvent | Boiling Point (°C) | Suitability & Rationale |
| Isopropanol (IPA) | 82.6 | Recommended. Often provides a good balance of solvency for polar functional groups at high temperatures with lower solubility upon cooling. |
| Ethanol (EtOH) | 78.4 | Good Alternative. Similar properties to IPA. Its higher volatility can facilitate easier drying. |
| Ethyl Acetate (EtOAc) | 77.1 | Possible Option. As an ester, it may effectively dissolve the target compound based on the "like dissolves like" principle.[7][8] May require a co-solvent. |
| Water | 100.0 | Poor Primary Solvent. Unlikely to dissolve the organic ester well, but can be an excellent anti-solvent when used with a miscible solvent like ethanol or isopropanol.[6] |
| Hexanes / Heptane | ~69 / ~98 | Poor Primary Solvent. Non-polar nature makes it a poor choice for dissolving the target compound, but it can be used as an anti-solvent with a more polar solvent like Ethyl Acetate. |
Step 2: Experimental Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a fume hood, add a small volume of the chosen solvent (e.g., isopropanol). Heat the mixture gently on a hot plate with stirring. Continue to add the solvent portion-wise until the solid just dissolves completely at or near the solvent's boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the product even after cooling.[3][9]
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. Causality: Charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[10]
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the equipment prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.[3]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[9] Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[4] Causality: Using ice-cold solvent minimizes the re-dissolving of the purified product during the wash.
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period or by transferring them to a desiccator.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Q1: My compound is not dissolving, even after adding a large amount of hot solvent.
-
Answer: This indicates that the chosen solvent is not suitable. The solvent's polarity may be too low to dissolve your compound even when hot.
-
Solution: Recover your compound by evaporating the solvent and re-attempt the recrystallization with a more polar solvent from the table above (e.g., switch from ethyl acetate to isopropanol).
-
Q2: My compound "oiled out" instead of forming crystals upon cooling. What does this mean and how do I fix it?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12] This typically happens for two main reasons:
-
The melting point of your solid is lower than the boiling point of the solvent, and the solution becomes saturated at a temperature above the compound's melting point.[11][13]
-
The crude material is highly impure, causing a significant depression of its melting point.[11][13] Impurities often dissolve preferentially in the oil, hindering purification.[11][12]
-
Immediate Solution: Reheat the solution until the oil redissolves completely. Add a small amount (10-20% more) of hot solvent to decrease the saturation temperature. Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.[9][10][11]
-
Alternative Solution: If oiling persists, try a different solvent with a lower boiling point.
-
Impurity-Related Solution: If impurities are suspected, try pre-purifying the crude material with a quick filtration through a silica plug or perform the optional charcoal decolorization step during the next recrystallization attempt.[9][10]
-
Q3: No crystals have formed after the solution has cooled to room temperature.
-
Answer: This is a common issue that usually indicates the solution is not sufficiently saturated or is supersaturated.
-
Solution 1: Induce Crystallization. Supersaturated solutions often require a nucleation site to begin crystallization. Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystal growth.[9][11] Alternatively, if you have a small crystal of the pure compound, add it to the solution (this is called "seeding").[9][11]
-
Solution 2: Increase Concentration. If induction methods fail, you likely used too much solvent.[14] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[11]
-
Q4: My final yield is very low.
-
Answer: A low yield can result from several factors.
-
Cause 1: Too much solvent was used. As discussed, using a large excess of solvent will result in a significant portion of your product remaining dissolved in the mother liquor.[9][11] You can try to recover more product by evaporating some of the solvent from the mother liquor to obtain a "second crop" of crystals, though these may be less pure.[11]
-
Cause 2: Premature crystallization during hot filtration. If the product crystallized on the filter paper, you lost a portion of your yield. Ensure all equipment is pre-heated for this step.
-
Cause 3: The compound is significantly soluble in the cold solvent. If this is the case, cooling the solution to a lower temperature (e.g., in a freezer, if the solvent's freezing point allows) may help precipitate more product.[9]
-
Frequently Asked Questions (FAQs)
Q: How do I know which solvent to try first? A: Start by considering the polarity of your molecule. This compound has polar (amine, ester) and less polar (methyl, heterocyclic ring) parts. Alcohols like ethanol or isopropanol are often excellent starting points for such molecules. A small-scale test with a few milligrams of crude product in a test tube can save significant time and material.[5]
Q: Is it better to use a single solvent or a mixed-solvent system? A: A single-solvent system is simpler and often preferred. However, a mixed-solvent system (one "good" solvent that dissolves the compound well and one "poor" anti-solvent in which it is insoluble) can be very effective.[6] For your compound, a mixture of ethanol (good solvent) and water (anti-solvent) could work well. You would dissolve the compound in the minimum amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point), then add a drop or two of hot ethanol to clarify it before cooling.
Q: How pure does my product need to be before recrystallization? A: Recrystallization works best when dealing with relatively small amounts of impurities (typically <10%). If your material is extremely crude, it may be beneficial to perform another purification technique first, such as column chromatography, to remove the bulk of the impurities before a final recrystallization step.
Q: Can I reuse the mother liquor? A: The mother liquor contains your soluble impurities, so it should not be combined with your pure product. However, as mentioned in the troubleshooting guide, you can concentrate the mother liquor to try and obtain a second crop of crystals. Be aware that this second crop will likely be less pure than the first and may require a separate recrystallization.[11]
References
- 1. This compound [cymitquimica.com]
- 2. 34859-65-9 | this compound - Moldb [moldb.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. brainly.com [brainly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. reddit.com [reddit.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Column Chromatography Purification of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Welcome to the technical support center for the purification of Ethyl 5-amino-3-methylisothiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography of this compound. By understanding the underlying principles of the separation, you can effectively troubleshoot and optimize your purification process.
I. Understanding the Molecule: Key Properties for Chromatography
This compound is a heterocyclic compound with key structural features that dictate its chromatographic behavior. Its isothiazole ring, primary amine, and ethyl ester functionalities contribute to its overall polarity. The presence of the amino group makes the molecule slightly basic and susceptible to strong interactions with the acidic silanol groups on standard silica gel.
Key Molecular Properties:
| Property | Implication for Chromatography |
| Polarity | Due to the amine and ester groups, the compound is moderately polar. This necessitates the use of polar mobile phases for elution from normal-phase silica gel. |
| Basicity | The primary amine can interact strongly with acidic silica, potentially leading to peak tailing. |
| Solubility | Solubility in common organic solvents should be determined to select an appropriate loading technique. |
| UV Absorbance | The heterocyclic ring system allows for easy detection by UV-Vis spectroscopy, typically around 254 nm.[1] |
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the column chromatography of this compound, providing explanations and actionable solutions.
Question 1: My compound is sticking to the top of the silica gel column and won't elute, even with a high percentage of ethyl acetate in my mobile phase.
Underlying Cause: Strong interaction between the basic amino group of your compound and the acidic silanol groups of the silica gel stationary phase is the most likely cause.[2] This strong adsorption prevents the mobile phase from effectively carrying the compound down the column.
Solution Workflow:
-
Introduce a More Polar Solvent: Gradually increase the polarity of your mobile phase. If a high concentration of ethyl acetate in hexanes is insufficient, consider adding a small percentage (1-5%) of methanol to your eluent system.[3] Methanol is a highly polar solvent that can effectively compete with your compound for the active sites on the silica gel.[4]
-
Deactivate the Silica Gel: To reduce the acidity of the stationary phase, you can add a small amount of a basic modifier to your mobile phase.[5]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your solvent system. The TEA will preferentially interact with the acidic silanol groups, "capping" them and reducing their interaction with your basic compound.
-
Ammonia Solution: For very polar compounds, a solution of 10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase, typically at a concentration of 1-10% in a less polar solvent like dichloromethane.[3]
-
-
Consider an Alternative Stationary Phase: If the issue persists, switching to a less acidic stationary phase is a viable option.
-
Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[6] It is available in neutral, acidic, and basic forms. For this application, neutral or basic alumina would be most appropriate.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used.[7] This technique separates compounds based on their hydrophobicity. Your polar compound would elute earlier with a highly polar mobile phase (e.g., water/acetonitrile or water/methanol).[8]
-
Question 2: I'm observing significant peak tailing in my collected fractions, leading to poor separation from impurities.
Underlying Cause: Peak tailing is often a consequence of non-ideal interactions between the analyte and the stationary phase. For this compound, this is commonly caused by the strong, slow-to-dissociate interaction of the amino group with the acidic silanol groups on the silica gel.[9]
Troubleshooting Flowchart:
Caption: A decision-making workflow for troubleshooting peak tailing.
Detailed Solutions:
-
Reduce Sample Load: Overloading the column can lead to band broadening and tailing. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones.[10]
-
Incorporate a Basic Modifier: As mentioned previously, adding a small amount of triethylamine (0.1-1%) to your mobile phase can significantly reduce tailing by masking the acidic silanol sites.[5]
-
Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over time, can help to sharpen peaks and improve separation.[11][12] Start with a less polar solvent system that gives your compound an Rf of around 0.1-0.2 on a TLC plate and slowly increase the proportion of the more polar solvent.[5]
Question 3: My compound is co-eluting with a closely related impurity. How can I improve the resolution?
Underlying Cause: Co-elution occurs when two or more compounds have very similar affinities for the stationary and mobile phases, resulting in overlapping chromatographic peaks.
Strategies for Improved Resolution:
-
Optimize the Solvent System: The key to separating closely eluting compounds is to find a solvent system that maximizes the difference in their affinities for the stationary phase.
-
Systematic TLC Screening: Run a series of TLC plates with different solvent systems.[13] Vary the ratio of your non-polar (e.g., hexanes, toluene) and polar (e.g., ethyl acetate, diethyl ether) solvents.[13] Look for a solvent system that provides the largest difference in Rf values (ΔRf) between your product and the impurity. An ideal Rf for the target compound for column chromatography is typically between 0.2 and 0.35.[2][10]
-
Try Different Solvent Classes: If mixtures of hexanes and ethyl acetate are not providing adequate separation, try other solvent combinations. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity.
-
-
Fine-Tune with Gradient Elution: A shallow gradient, where the increase in solvent polarity is very gradual, can often provide the resolution needed to separate closely eluting compounds.[5]
-
Increase the Column Length or Decrease the Particle Size of the Stationary Phase: A longer column provides more theoretical plates, which can lead to better separation. Similarly, using a stationary phase with a smaller particle size can improve efficiency and resolution. However, this will also increase the backpressure.
Solvent System Selection Table:
| Solvent System (v/v) | Polarity | Typical Application |
| 10-50% Ethyl Acetate/Hexanes | Normal | Good starting point for moderately polar compounds.[3] |
| 5% Methanol/Dichloromethane | Higher Polarity | For more polar compounds that do not move in EtOAc/Hexanes.[3] |
| 1-10% (10% NH4OH in MeOH)/DCM | Basic, High Polarity | For basic and very polar compounds.[3] |
Question 4: My purified compound shows signs of degradation after column chromatography.
Underlying Cause: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[9] Although this compound is generally stable, certain impurities or reaction byproducts in the crude mixture might be acid-sensitive.
Preventative Measures:
-
Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your initial mobile phase containing 1-3% triethylamine.[5] This will help to neutralize the acidic sites.
-
Use a Less Acidic Stationary Phase: As mentioned before, neutral alumina can be a good alternative to prevent acid-catalyzed degradation.[6]
-
Minimize Contact Time: Run the column as quickly as is practical without sacrificing separation. Flash chromatography, which uses pressure to increase the flow rate, is generally preferred over gravity chromatography.
-
Stability Test on TLC: Before committing to a large-scale column, you can test the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for a few hours, and then develop the plate. If you see new spots, it is an indication that your compound may be degrading on silica.[9]
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to load my sample onto the column?
A1: There are two primary methods for loading your sample: wet loading and dry loading.[10]
-
Wet Loading: Dissolve your crude mixture in a minimal amount of a solvent that is less polar than your initial mobile phase (dichloromethane is a common choice).[10] Carefully add this solution to the top of the column. This method is quick but can lead to band broadening if too much or too polar a solvent is used.[14]
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel (approximately 3 times the weight of your crude product), and then remove the solvent by rotary evaporation to obtain a free-flowing powder.[10] This powder is then carefully added to the top of the packed column. Dry loading is generally preferred as it often leads to better separation, especially for compounds that are not very soluble in the initial mobile phase.[14]
Q2: How do I choose the right size column for my purification?
A2: The size of the column depends on the amount of crude material you need to purify and the difficulty of the separation. A common guideline is to use a weight ratio of silica gel to crude product of 30:1 for straightforward separations and 100:1 or more for challenging separations.[10]
Q3: Can I reuse my silica gel column?
A3: While it is technically possible to wash and reuse silica gel, it is generally not recommended for high-purity applications in research and drug development. Contaminants from previous purifications can be difficult to remove completely and may co-elute with your product in subsequent runs. For consistent and reliable results, it is best to use fresh silica gel for each purification.
Q4: How can I monitor the progress of my column chromatography?
A4: The most common method for monitoring the elution of your compound is by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).[2] Spot a small amount from each fraction onto a TLC plate, develop the plate in your chosen eluent system, and visualize the spots under a UV lamp or by using a suitable stain. This will allow you to identify which fractions contain your desired product and whether it is pure.
Experimental Workflow for Column Chromatography:
Caption: A step-by-step workflow for a typical column chromatography experiment.
IV. References
-
Running a Silica Gel Column - CommonOrganicChemistry.com. Available at: --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: --INVALID-LINK--
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--
-
Column chromatography - University of Calgary. Available at: --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Packing - ChemistryViews. Available at: --INVALID-LINK--
-
Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. Available at: --INVALID-LINK--
-
Thin Layer Chromatography and Column Chromatography: Separation of Pigments - University of California, Davis. Available at: --INVALID-LINK--
-
5 Troubleshooting Common HPLC Column Problems and Solutions - uHPLCs. Available at: --INVALID-LINK--
-
Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--
-
Determining a solvent system - Chemistry Teaching Labs - University of York. Available at: --INVALID-LINK--
-
When is Gradient Elution Better than Isocratic Elution? - Biotage. Available at: --INVALID-LINK--
-
Application Notes and Protocols for the Chromatographic Separation of Isothiazole Isomers - Benchchem. Available at: --INVALID-LINK--
-
Isocratic v. Gradient: Making the Call - Agilent Webinar. Available at: --INVALID-LINK--
-
Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed. Available at: --INVALID-LINK--
References
- 1. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Chromatography [chem.rochester.edu]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Purification [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 7. uhplcs.com [uhplcs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 11. biotage.com [biotage.com]
- 12. lcms.cz [lcms.cz]
- 13. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Identification of byproducts in Ethyl 5-amino-3-methylisothiazole-4-carboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and identify potential byproducts. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical parameters?
The most prevalent and robust synthesis of this compound involves the ring-closure of a β-iminothioamide. This reaction is typically achieved by treating a corresponding β-iminothiobutyramide with an oxidizing agent.
A critical starting material for a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, is ethyl acetoacetate, which undergoes bromination followed by cyclization with thiourea.[1] While the isothiazole and thiazole rings are structural isomers, their synthesis pathways can share similar principles of cyclization. For isothiazole synthesis, the key is the formation of the S-N bond, which can be accomplished through oxidative cyclization.[2]
Critical Parameters:
-
Temperature Control: The initial formation of the β-iminothioamide and the subsequent cyclization are often temperature-sensitive. Maintaining the recommended temperature ranges is crucial to prevent side reactions.
-
Oxidizing Agent: The choice and stoichiometry of the oxidizing agent (e.g., hydrogen peroxide, chloramine-T) are vital.[3] An excess or deficit can lead to incomplete conversion or the formation of over-oxidized byproducts.
-
pH of the Reaction Mixture: The pH can significantly influence the rate of reaction and the stability of both the starting materials and the final product. It's essential to monitor and adjust the pH as specified in the protocol.
Q2: I am observing a persistent impurity with a similar polarity to my product on my TLC plate. What could it be?
A common issue in isothiazole synthesis is the formation of isomeric or closely related byproducts. Given the starting materials, a likely impurity with similar polarity could be an uncyclized intermediate or a dimer.
Potential Byproduct Identification:
| Compound | Structure | Rationale for Formation | Distinguishing Analytical Feature |
| β-iminothiobutyramide (starting material) | R-C(=NH)-CH2-C(=S)-NH2 | Incomplete cyclization due to insufficient oxidizing agent or non-optimal reaction conditions. | Absence of the characteristic isothiazole ring signals in ¹H and ¹³C NMR. A prominent C=S signal in ¹³C NMR. |
| Dimeric Byproduct | Varies | Can form through intermolecular reactions of the starting material or reactive intermediates, especially at higher concentrations or temperatures. | A molecular weight approximately double that of the target compound, identifiable by Mass Spectrometry (MS). |
| Isomeric Thiazole | Varies | Rearrangement or alternative cyclization pathways can sometimes lead to the formation of the more common thiazole ring system. | Distinct fragmentation patterns in MS and different chemical shifts in NMR, particularly for the ring protons and carbons. |
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress closely. Ensure the complete consumption of the starting material.
-
Stoichiometry Check: Re-evaluate the stoichiometry of your reagents, particularly the oxidizing agent. A slight excess may be required to drive the reaction to completion.
-
Purification: If the impurity persists, column chromatography with a carefully selected solvent system is often effective for separation.[4] Consider using a gradient elution to improve resolution.
Q3: My final product has a yellowish tint, even after purification. What could be the cause and how can I remove it?
A persistent yellow color can indicate the presence of trace impurities, often highly conjugated or oxidized species.
Potential Causes:
-
Over-oxidation: The use of a strong oxidizing agent or prolonged reaction times can lead to the formation of colored byproducts.
-
Decomposition: The isothiazole ring can be susceptible to degradation under certain conditions (e.g., exposure to strong acids/bases or light).
Troubleshooting and Purification Workflow:
Caption: Workflow for troubleshooting and purifying a colored product.
Step-by-Step Protocol:
-
Analysis: Run an HPLC with a photodiode array (PDA) detector to see if the color corresponds to a specific impurity peak. A UV-Vis spectrum can also help identify the nature of the chromophore.
-
Recrystallization: This is often the most effective method for removing trace colored impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Activated Carbon Treatment: If recrystallization is insufficient, dissolving the product in a suitable solvent and stirring with a small amount of activated carbon for a short period can adsorb the colored impurities. Filter the carbon and recrystallize the product.
-
Column Chromatography: As a final resort, flash column chromatography can be employed to separate the colored impurities.
Q4: My NMR spectrum shows unexpected signals. How can I definitively identify the byproducts?
Unambiguous identification of byproducts requires a combination of spectroscopic techniques.
Analytical Workflow for Byproduct Identification:
Caption: A comprehensive workflow for the identification and confirmation of unknown byproducts.
Detailed Steps:
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is the first step to determine the molecular weights of the components in your mixture. This can provide initial clues about the identities of the byproducts (e.g., unreacted starting material, dimers, or solvent adducts).
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: These spectra will give you information about the carbon-hydrogen framework of the byproducts.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, which is essential for piecing together the structure of an unknown compound.
-
-
Isolation: For unambiguous characterization, it is often necessary to isolate the impurity using preparative HPLC or column chromatography.
-
High-Resolution Mass Spectrometry (HRMS): Once isolated, HRMS will provide a highly accurate molecular weight, allowing you to determine the elemental composition.
-
FTIR Spectroscopy: Fourier Transform Infrared Spectroscopy can help identify key functional groups present in the byproduct.[5]
Q5: Are there any known safety concerns or handling precautions specific to the synthesis of isothiazoles?
Yes, isothiazole and its derivatives should be handled with care.
-
Toxicity: Isothiazole itself is more toxic than pyridine.[6] While substituted isothiazoles are generally less toxic, it is prudent to handle all derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Irritant: The target compound, this compound, is listed as an irritant. Avoid inhalation, ingestion, and skin contact.
-
Reagents: Many of the reagents used in the synthesis, such as oxidizing agents and solvents, have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
All reactions should be performed in a well-ventilated fume hood.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Isothiazole - Wikipedia [en.wikipedia.org]
- 3. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 4. hovione.com [hovione.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
Minimizing side reactions in the synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and minimize the formation of unwanted side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction pathways.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through the cyclization of a functionalized acyclic precursor. A common and effective strategy involves the oxidative cyclization of a β-iminothioamide intermediate, which is itself derived from the readily available ethyl 2-cyano-3-oxobutanoate. This multi-step process, while generally reliable, can be prone to several side reactions that can impact yield and purity. This guide will address these potential pitfalls and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended corrective actions.
Issue 1: Low Yield of the Desired Product
-
Symptom: After the reaction and work-up, the isolated yield of this compound is significantly lower than expected.
-
Probable Causes & Solutions:
-
Incomplete Formation of the β-Iminothioamide Intermediate: The initial condensation reaction to form the key cyclization precursor may be inefficient.
-
Solution: Ensure your starting materials are pure and dry. The reaction is often base-catalyzed; consider optimizing the base (e.g., triethylamine, piperidine) and its stoichiometry. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials before proceeding to the cyclization step.
-
-
Suboptimal Oxidation Conditions: The choice and amount of oxidizing agent are critical for the N-S bond formation.
-
Solution: Hydrogen peroxide is a common oxidant for this type of cyclization. However, other oxidizing agents like chloramine-T or iodine can also be effective.[1] The concentration and rate of addition of the oxidant should be carefully controlled to avoid over-oxidation or decomposition of the starting material and product. A temperature-controlled addition is highly recommended.
-
-
Product Degradation: The isothiazole ring can be sensitive to harsh reaction conditions.
-
Solution: Maintain the reaction temperature as recommended in the protocol. If the reaction is sluggish, consider a longer reaction time at a moderate temperature rather than increasing the temperature significantly. During work-up, avoid prolonged exposure to strong acids or bases.
-
-
Issue 2: Presence of a Significant Amount of an Unidentified Impurity
-
Symptom: Chromatographic analysis (TLC, LC-MS) or NMR spectroscopy of the crude product shows a major, unidentified peak alongside the desired product.
-
Probable Causes & Solutions:
-
Formation of an Isomeric Thiazole or Thiophene: Depending on the reaction conditions and the nature of the sulfur source, rearrangement and alternative cyclization pathways can lead to the formation of isomeric heterocycles.
-
Solution: The choice of sulfur source and the reaction sequence are critical. For the synthesis of isothiazoles, a common route involves the formation of a thioamide followed by oxidative cyclization. If elemental sulfur is used in a one-pot reaction, there is a higher propensity for the formation of thiophene byproducts, similar to what is observed in Gewald-type reactions. Sticking to a stepwise procedure where the thioamide is first isolated can often mitigate this.
-
-
Dimerization of the Starting Material or Intermediate: The β-keto-nitrile starting material or the enamine intermediate can undergo self-condensation or dimerization under basic conditions.
-
Solution: Control the reaction temperature and the rate of addition of the base. Adding the base slowly at a lower temperature can minimize these side reactions.
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Symptom: The crude product is an oil or a sticky solid that is difficult to crystallize, and column chromatography results in poor separation.
-
Probable Causes & Solutions:
-
Presence of Polar Impurities: Unreacted starting materials or polar side products can interfere with crystallization and co-elute with the product during chromatography.
-
Solution: An aqueous wash of the crude product with a mild acid (e.g., dilute HCl) can help remove basic impurities, while a wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities. If the product is an oil, consider converting it to a crystalline salt (e.g., hydrochloride) for purification, which can then be neutralized back to the free base.
-
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may prevent crystallization.
-
Solution: After the reaction, perform a solvent exchange to a lower-boiling point solvent before extraction and purification. Co-evaporation with a solvent like toluene can help azeotropically remove residual high-boiling point solvents.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the oxidative cyclization to form the isothiazole ring. The choice of oxidizing agent, reaction temperature, and pH must be carefully controlled to favor the desired N-S bond formation and prevent side reactions such as over-oxidation or the formation of isomeric byproducts.
Q2: Can I use a one-pot procedure for this synthesis?
A2: While one-pot syntheses are attractive for their efficiency, they can often lead to a higher impurity profile in the synthesis of complex heterocycles. For this compound, a stepwise approach, where the β-iminothioamide intermediate is generated first and then subjected to oxidative cyclization, generally provides better control and higher purity of the final product.
Q3: My NMR spectrum shows broader peaks than expected. What could be the reason?
A3: Broad peaks in the NMR spectrum can indicate the presence of paramagnetic impurities, or that the molecule is undergoing a dynamic process such as tautomerization or slow rotation around a single bond. The amino group at the 5-position can exhibit different rotational conformers, which might lead to peak broadening. It is also advisable to ensure that no residual metals from any catalysts are present.
Q4: What are the best practices for storing this compound?
A4: As with many amino-substituted heterocycles, it is best to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is a solid at room temperature.
Experimental Protocols
Protocol 1: Synthesis of the β-Iminothioamide Precursor
-
To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine, 0.1 equivalents).
-
Bubble hydrogen sulfide gas through the solution at room temperature, or alternatively, add a sulfur source like sodium hydrosulfide.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the crude β-aminothioenamide precursor.
Protocol 2: Oxidative Cyclization to this compound
-
Suspend the crude β-aminothioenamide precursor (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., 30% hydrogen peroxide, 1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy any excess oxidant.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the synthesis of this compound and highlights potential side reactions.
Caption: Synthetic pathway and potential side reactions.
Quantitative Data Summary
| Parameter | Condition A (Stepwise) | Condition B (One-Pot) |
| Yield | Typically 60-75% | Highly variable, often <40% |
| Purity (crude) | Generally >85% | Often 50-70% with significant byproducts |
| Key Side Product | Minor amounts of unreacted intermediate | Significant amounts of thiophene and dimerization products |
| Purification | Recrystallization often sufficient | Requires column chromatography |
References
Technical Support Center: Optimization of Reaction Conditions for Ethyl 5-amino-3-methylisothiazole-4-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions based on established principles of isothiazole chemistry. Our goal is to empower you to not only successfully synthesize the target compound but also to understand the critical parameters that govern reaction outcomes, enabling you to optimize the process for your specific laboratory conditions.
I. Core Synthesis Overview & Strategy
This compound is a valuable heterocyclic building block. Its synthesis, like that of many 5-aminoisothiazoles, can be challenging due to the need for precise control over reactive intermediates. The strategy detailed here is a robust, two-stage process that begins with readily available starting materials and proceeds through an oxidative cyclization of a key enamine intermediate. This method offers a logical and adaptable pathway to the target molecule.
The overall workflow is summarized in the diagram below:
Caption: High-level workflow for the two-part synthesis.
II. Detailed Experimental Protocols
Part A: Synthesis of Key Intermediate: Ethyl (Z)-2-cyano-3-aminobut-2-enoate
Principle: This step involves a Knoevenagel-type condensation reaction. Ethyl acetoacetate provides the four-carbon backbone, while ethyl cyanoacetate contributes the cyano and ester groups. Ammonium acetate serves as the ammonia source and catalyst to form the crucial enamine intermediate.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene (250 mL), ethyl acetoacetate (13.0 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and ammonium acetate (7.7 g, 0.1 mol).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 2-4 hours or until no more water is collected.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system to observe the consumption of the starting materials.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath.
-
Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield Ethyl (Z)-2-cyano-3-aminobut-2-enoate as a white or pale-yellow solid.
Part B: Oxidative Cyclization to this compound
Principle: This is the critical ring-forming step. The enamine intermediate reacts with sulfuryl chloride (SO2Cl2). The SO2Cl2 acts as both a chlorinating agent and a source of electrophilic sulfur, facilitating the formation of an N-S bond and subsequent intramolecular cyclization to form the stable aromatic isothiazole ring.[1]
Step-by-Step Protocol:
-
Setup: In a three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve the dried Ethyl (Z)-2-cyano-3-aminobut-2-enoate (10.0 g, 0.06 mol) in anhydrous dichloromethane (DCM, 150 mL).
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Reagent Addition: (Caution: Exothermic and releases gas. Perform in a well-ventilated fume hood) . Prepare a solution of sulfuryl chloride (SO2Cl2) (16.2 g, 0.12 mol, 2.0 equiv.) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the SO2Cl2 solution dropwise to the stirred enamine solution over 1-2 hours, ensuring the internal temperature does not rise above 5°C.[2][3]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting enamine spot has been consumed.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (200 mL). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO4), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product will likely be a dark oil or solid. Purify via flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (e.g., starting from 4:1 and moving to 1:1) to isolate the pure this compound.
III. Proposed Reaction Mechanism
Understanding the reaction mechanism is key to troubleshooting and optimization. The oxidative cyclization is proposed to proceed as follows:
Caption: Proposed mechanism for the formation of the isothiazole ring.
-
Activation: The enamine attacks the sulfur atom of SO2Cl2.
-
Intermediate Formation: This leads to the formation of a reactive sulfenyl chloride intermediate attached to the enamine's alpha-carbon.
-
Cyclization: The nitrogen atom of the nitrile group performs an intramolecular nucleophilic attack on the electrophilic sulfur atom, closing the five-membered ring.
-
Aromatization: Elimination of HCl from the cyclized intermediate results in the formation of the stable, aromatic 5-aminoisothiazole ring system.
IV. Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Enamine Intermediate (Part A) | 1. Incomplete reaction. 2. Hydrolysis of starting materials or product. 3. Sub-optimal stoichiometry. | 1. Ensure complete removal of water using the Dean-Stark trap; extend reflux time if necessary. 2. Use anhydrous toluene and fresh reagents. 3. Ensure a slight excess or equimolar amount of ammonium acetate is used. |
| Reaction in Part B Turns Black/Tarry | 1. Reaction temperature too high. The reaction with SO2Cl2 is highly exothermic.[4] 2. SO2Cl2 added too quickly. 3. Presence of water or other nucleophiles in the reaction mixture. | 1. Maintain strict temperature control (0-5°C) with an efficient cooling bath. 2. Add the SO2Cl2 solution slowly and dropwise over at least one hour. 3. Use anhydrous solvents and ensure the enamine intermediate is thoroughly dried before use. |
| Multiple Spots on TLC After Part B; Difficult Purification | 1. Incomplete reaction. 2. Formation of chlorinated byproducts. 3. Decomposition of the product during workup or on silica gel. | 1. Allow the reaction to stir for a longer duration at 0-5°C. 2. Use the recommended 2.0 equivalents of SO2Cl2. An excess can lead to over-chlorination. 3. Neutralize the crude product carefully during workup. Consider deactivating the silica gel with triethylamine (1% in eluent) before column chromatography. |
| Final Product has Low Purity After Column | 1. Co-elution of impurities. 2. Product instability on silica. | 1. Try a different solvent system for chromatography (e.g., Toluene/Acetone or DCM/Methanol). 2. If the product is a solid, attempt recrystallization from a suitable solvent (e.g., Ethanol/Water, Isopropanol). |
V. Frequently Asked Questions (FAQs)
Q1: Why is sulfuryl chloride (SO2Cl2) the reagent of choice for the cyclization step? A: Sulfuryl chloride is a versatile reagent that serves a dual purpose in this synthesis. It acts as an electrophilic sulfur source and a chlorinating agent, facilitating the formation of the key sulfenyl chloride intermediate which is necessary for the intramolecular cyclization. While other reagents like sulfur monochloride (S2Cl2) can be used for similar transformations, SO2Cl2 is often preferred for its reactivity and commercial availability.[2]
Q2: What are the most critical parameters for maximizing the yield in Part B? A: The two most critical parameters are strict temperature control and the purity of the enamine intermediate . The reaction of the enamine with sulfuryl chloride is highly exothermic; allowing the temperature to rise can lead to rapid decomposition and the formation of intractable tar.[4] Furthermore, any impurities in the enamine can react with SO2Cl2, leading to side products and a lower yield of the desired isothiazole.
Q3: Can I use different esters, like methyl or t-butyl acetoacetate? A: Yes, this synthetic route is adaptable. Using methyl acetoacetate and methyl cyanoacetate would yield the corresponding methyl ester of the final product. Similarly, other alkyl esters can be used, although reaction conditions, particularly for the condensation in Part A, may require minor optimization.
Q4: What are the primary safety precautions for this synthesis? A: The primary hazard is sulfuryl chloride (SO2Cl2) . It is a highly corrosive and toxic liquid that reacts violently with water, releasing toxic gases (HCl and SO2). All manipulations involving SO2Cl2 must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching step should be performed slowly and carefully behind a safety shield due to vigorous gas evolution.
Q5: My final product appears unstable and discolors over time. How can I store it? A: 5-Aminoisothiazole derivatives can be sensitive to light, air, and acid. For long-term storage, it is recommended to keep the purified product in a sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C).
VI. References
-
Clarke, D., Emayan, K., & Rees, C. W. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, (1), 77-82. --INVALID-LINK--
-
Kletskov, A. V., et al. (2020). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188. --INVALID-LINK--
-
Rees, C. W., & Storr, R. C. (1969). The reaction of enamines with sulphur dichloride and sulphur monochloride. A new isothiazole synthesis. Journal of the Chemical Society C: Organic, 760-764.
-
Foley, D. P., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(7), 1361-1370. --INVALID-LINK--
-
Woodward, R. B., et al. (1966). A New Synthesis of Isothiazole. Journal of the American Chemical Society, 88(4), 852–853.
-
Paton, R. M. (2002). Isothiazoles (1,2-thiazoles): Synthesis, properties and practical use. Russian Chemical Reviews, 71(8), 673-694. --INVALID-LINK--
-
WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds. Google Patents. --INVALID-LINK--
References
- 1. New synthesis of isothiazoles from primary enamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting low yield in one-pot synthesis of aminothiazole carboxylates
Welcome to the technical support center for the one-pot synthesis of aminothiazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction, troubleshoot common issues leading to low yield, and optimize experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the one-pot synthesis of aminothiazole carboxylates, which is typically a variation of the classic Hantzsch thiazole synthesis.[1][2]
Q1: What is the general principle of the one-pot synthesis of aminothiazole carboxylates?
A1: The one-pot synthesis is a streamlined strategy that avoids the isolation of intermediates, improving reaction efficiency.[3] It typically involves the in situ generation of an α-halo carbonyl intermediate from a starting ketone or β-keto ester, followed by its immediate reaction with a thiourea derivative to form the aminothiazole ring.[4] This process combines α-halogenation and cyclocondensation in a single reaction vessel.
Q2: What are the key starting materials for this synthesis?
A2: The core components are:
-
A carbonyl compound: Typically an aromatic or aliphatic ketone, or a β-keto ester for carboxylate derivatives.[5]
-
A halogenating agent: Reagents like N-Bromosuccinimide (NBS), Copper(II) bromide (CuBr₂), or iodine are commonly used to generate the α-halo ketone intermediate in situ.[3][6][7]
-
A thioamide: Most commonly, thiourea or N-substituted thioureas are used to provide the nitrogen and sulfur atoms for the thiazole ring.[2][8]
Q3: What is the underlying mechanism of the reaction?
A3: The reaction proceeds via the Hantzsch thiazole synthesis mechanism.[9] The process begins with the α-halogenation of the starting ketone. The sulfur atom of thiourea then acts as a nucleophile, attacking the α-carbon of the halo-ketone in an SN2 reaction.[10] This is followed by an intramolecular condensation where the nitrogen attacks the carbonyl carbon, leading to a five-membered ring intermediate. The final step is a dehydration reaction that results in the stable, aromatic aminothiazole ring.[2][10]
Part 2: Troubleshooting Guide for Low Yield
Low yield is the most frequently encountered issue in this synthesis. This section provides a structured approach to diagnosing and resolving the root causes.
Initial Troubleshooting Workflow
Before diving into specific issues, follow this general diagnostic workflow to identify the potential problem area.
Caption: Troubleshooting Decision Tree for Low Yield.
Specific Troubleshooting Questions
Q4: My reaction yield is consistently below 40%. What are the most common culprits?
A4: Several factors can contribute to systematically low yields:
-
Purity of Starting Materials: The α-halogenation step is sensitive to impurities. The halogenating agent, especially NBS, can decompose over time. Ensure you are using a fresh, high-purity source. Similarly, the purity of the ketone and thiourea is critical.
-
Reaction Temperature: The optimal temperature is a delicate balance. Temperatures that are too low can lead to incomplete reactions, while excessive heat can cause degradation of reactants or the product, especially the α-halo intermediate.[11] It's often beneficial to perform the initial halogenation at a lower temperature (e.g., 0°C to room temperature) before proceeding to the cyclization step at a higher temperature.[12]
-
Solvent Choice: The polarity and boiling point of the solvent are crucial. Alcohols like ethanol or methanol are common choices as they effectively dissolve the reactants.[2] However, for certain substrates, screening other solvents like acetonitrile, 1-butanol, or even aqueous mixtures may be necessary to improve yield.[11]
-
Incorrect Stoichiometry: An excess of thiourea is sometimes used to ensure the complete consumption of the electrophilic α-halo intermediate.[2] However, a large excess can complicate purification. A 1:1.1 to 1:1.5 ratio of ketone to thiourea is a good starting point. The halogenating agent is typically used in slight excess (1.05-1.1 equivalents).
Q5: My TLC analysis shows multiple spots, including some that are highly colored. What are the likely side products?
A5: The formation of byproducts is a primary cause of low isolated yields. Common side products include:
-
Bis-thiazoles or Over-alkylation Products: If the starting ketone has multiple α-hydrogens, di-halogenation can occur, leading to undesired products.
-
Unreacted Intermediates: A prominent spot corresponding to the starting ketone indicates incomplete halogenation. If the α-haloketone is observed, it suggests the cyclization step is slow or inefficient.
-
Degradation Products: α-haloketones can be unstable and may decompose, especially under prolonged heating or basic conditions. Thiourea can also decompose to form cyanamide and hydrogen sulfide.
-
Isomeric Products: When using N-substituted thioureas, there is a possibility of forming isomeric products depending on which nitrogen atom participates in the cyclization, particularly under strongly acidic conditions.[13][14]
Q6: The reaction seems to stop before all the starting material is consumed. How can I drive it to completion?
A6: Incomplete conversion is often linked to reaction kinetics or catalyst deactivation.
-
Increase Reaction Time: Some substrate combinations require longer reaction times for full conversion. Monitor the reaction by TLC until the starting ketone spot disappears.
-
Elevate Temperature: Gently increasing the reflux temperature can accelerate both the halogenation and cyclization steps. However, be cautious of potential degradation as mentioned in Q4.
-
Use a Catalyst: While many Hantzsch syntheses proceed without a dedicated catalyst, acidic or basic catalysts can promote the reaction. Some modern protocols use heterogeneous catalysts like silica-supported tungstosilisic acid or zeolite-based systems, which can enhance reaction rates and simplify workups.[11][15][16] Using a mild base like NaHCO₃ can also be beneficial in the final cyclization step.[3]
Q7: After workup and purification, my isolated yield is much lower than the crude yield suggested by NMR/LC-MS. What's happening?
A7: This points to issues with the isolation and purification process.
-
Product Solubility: Aminothiazole carboxylates can have moderate solubility in aqueous solutions, especially if they are protonated (e.g., as HBr or HCl salts).[10] During aqueous workup, ensure the solution is neutralized or made slightly basic (pH 8-9) with a base like sodium bicarbonate to precipitate the neutral product fully.[2][5]
-
Purification Losses: The product may be partially lost during recrystallization or column chromatography. Ensure the chosen solvent system for purification is optimal. Sometimes, the crude product is of sufficient purity after a simple filtration and wash, avoiding chromatographic steps entirely.[2]
-
Formation of Water-Soluble Salts: As mentioned, the initial product often forms as a hydrohalide salt, which can be soluble in polar solvents like methanol or water.[10] Neutralization is a critical step to ensure the precipitation and recovery of the final product.
Part 3: Optimization Protocols & Data
When troubleshooting points to suboptimal conditions, a systematic optimization is required.
Protocol 1: General Procedure for One-Pot Synthesis
This protocol serves as a baseline for optimization experiments.
-
To a stirred solution of the starting ketone (1.0 eq) in the chosen solvent (e.g., ethanol), add the halogenating agent (e.g., NBS, 1.05 eq) portion-wise at room temperature.
-
Monitor the formation of the α-haloketone intermediate by TLC. The reaction typically takes 30-60 minutes.
-
Once the halogenation is complete, add thiourea (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (temperature will depend on the solvent) and stir for 2-4 hours, monitoring the reaction progress by TLC.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water or a dilute sodium bicarbonate solution to precipitate the crude product.[2][5]
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography as needed.
Table 1: Screening of Reaction Conditions
The following table, based on typical literature findings, illustrates how different parameters can be varied to optimize the yield for a model reaction.[11]
| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |
| 1 | Methanol | 65 (Reflux) | 4 | None | 65 |
| 2 | Ethanol | 78 (Reflux) | 3.5 | None | 75 |
| 3 | 1-Butanol | 117 (Reflux) | 2 | None | 82 |
| 4 | Acetonitrile | 82 (Reflux) | 5 | None | 55 |
| 5 | EtOH/Water (1:1) | 85 (Reflux) | 3 | None | 78 |
| 6 | Ethanol | 78 (Reflux) | 2 | SiW/SiO₂ | 90 |
Data is illustrative and based on trends reported in the literature.[11] As shown, changing the solvent to a higher boiling one like 1-butanol or using a heterogeneous catalyst can significantly improve yields.
The Hantzsch Reaction Mechanism
Understanding the mechanism is key to rational optimization.
Caption: Simplified Hantzsch Thiazole Synthesis Mechanism.
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 15. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 16. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues and degradation products of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Welcome to the technical support center for Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS: 34859-65-9). This guide is intended for researchers, scientists, and drug development professionals to navigate the potential stability issues and understand the degradation products of this compound. By providing insights into the causality behind experimental observations, we aim to equip you with the knowledge to ensure the integrity of your experiments.
I. Compound Overview
This compound is a heterocyclic compound with a core isothiazole ring. Its structure, featuring an amino group and an ethyl ester, makes it a valuable building block in medicinal chemistry and drug discovery. However, these same functional groups, along with the isothiazole ring itself, can be susceptible to degradation under various experimental and storage conditions.
| Property | Value | Source |
| CAS Number | 34859-65-9 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3][4] |
| Molecular Weight | 186.23 g/mol | [1][2][3][4] |
| Appearance | Solid | [2] |
| Melting Point | 111 °C | [1] |
II. Troubleshooting Guide: Stability and Degradation Issues
This section addresses specific problems you might encounter during your work with this compound.
Issue: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis
Question: I've observed a decrease in the peak area of my compound and the emergence of new, unidentified peaks in my HPLC chromatogram after storing the compound in solution. What could be the cause?
Answer:
This is a common observation and typically points to the degradation of the parent compound. The primary suspects are hydrolysis and photodegradation, especially if the solution was stored at room temperature or exposed to light.
Causality:
-
Hydrolysis: The ethyl ester group in the molecule is susceptible to hydrolysis, particularly in aqueous solutions that are either acidic or basic. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid and ethanol. The amino group can also influence the electronic properties of the ring and the ester, potentially affecting the rate of hydrolysis. While amides are generally more stable to hydrolysis than esters, the overall stability of the molecule will be significantly influenced by the pH of the solution.[6]
-
Photodegradation: Isothiazole and thiazole-containing compounds can be sensitive to light, especially UV radiation.[7][8][9] Exposure to light can initiate photochemical reactions, leading to a variety of degradation products. Studies on related thiazole derivatives have shown that photo-oxygenation can occur, where the thiazole ring reacts with singlet oxygen to form an unstable endoperoxide that subsequently rearranges into different degradation products.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purity loss.
Experimental Protocol: Forced Degradation Study
To definitively identify the degradation pathways, a forced degradation study is recommended. This involves intentionally subjecting the compound to harsh conditions to accelerate degradation.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Photodegradation: Expose the solution (100 µg/mL in a transparent container) to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours. A dark control should be run in parallel.
-
Thermal Degradation: Store the solid compound and a solution at 60°C for 24 hours in the dark.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector to identify the mass of the degradation products.
Issue: Inconsistent Results in Biological Assays
Question: My biological assay results with this compound are not reproducible. Could this be related to its stability?
Answer:
Absolutely. If the compound degrades in your assay medium, the effective concentration will decrease over time, leading to inconsistent and inaccurate results.
Causality:
-
Degradation in Assay Buffer: Biological assays are often performed in aqueous buffers at physiological pH (~7.4) and temperature (37°C). These conditions can be conducive to hydrolysis of the ethyl ester.
-
Bioactivation: In cell-based assays or in vivo studies, the isothiazole ring can undergo metabolic degradation. Research on other isothiazole-containing compounds has shown that cytochrome P450 enzymes can oxidize the sulfur atom, leading to a reactive intermediate that can conjugate with nucleophiles like glutathione.[11] This bioactivation would not only reduce the concentration of the parent compound but could also lead to the formation of biologically active or toxic metabolites.
Troubleshooting and Mitigation:
-
Assess Stability in Assay Medium: Before conducting your main experiments, incubate the compound in your assay buffer under the exact experimental conditions (temperature, light, etc.) for the duration of your assay. Analyze samples at different time points by HPLC to quantify the extent of degradation.
-
Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.
-
Consider Formulation Strategies: If instability is significant, consider using a more stable formulation, such as a stock solution in an anhydrous organic solvent (e.g., DMSO) with minimal dilution into the aqueous assay medium just before the experiment.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To minimize degradation, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place. For solutions, it is best to prepare them fresh. If short-term storage is necessary, store in an amber vial at -20°C.
Q2: What are the likely degradation products of this compound?
A2: Based on its structure and data from related compounds, the most probable degradation products are:
-
5-amino-3-methylisothiazole-4-carboxylic acid: The product of ester hydrolysis.
-
Products of isothiazole ring opening: Photodegradation or strong oxidative conditions can lead to the cleavage of the S-N bond and further degradation of the heterocyclic ring.[7][8][9]
-
Metabolites: In biological systems, expect potential S-oxidation and subsequent conjugation at the 4-position of the isothiazole ring.[11]
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[12] An ideal method should be able to separate the parent compound from all potential degradation products. The use of a photodiode array (PDA) detector can help in identifying peak purity, while a mass spectrometry (MS) detector is invaluable for identifying the molecular weights of degradation products.
Q4: Can I predict the degradation pathway of my specific isothiazole derivative based on this information?
A4: While this guide provides a general framework based on the known chemistry of isothiazoles and related functional groups, the exact degradation pathway for a specific derivative can vary. The electronic and steric effects of other substituents on the molecule can influence its stability. Therefore, it is always recommended to perform a forced degradation study on your specific compound to identify its unique degradation profile.
IV. Proposed Degradation Pathways
Caption: Proposed degradation pathways for the compound.
V. References
-
Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. --INVALID-LINK--[7][9]
-
Kandavelu, V., et al. (2004). Photocatalytic degradation of isothiazolin-3-ones in water and emulsion paints containing nanocrystalline TiO2 and ZnO catalysts. Applied Catalysis B: Environmental, 48(2), 115-125. --INVALID-LINK--[8]
-
Delort, A.-M., et al. (2007). Aspects concerning the photo- and biodegradation of benzothiazoles in aquatic compartment. Chemistry Journal of Moldova, 2(1), 66-74. --INVALID-LINK--[13]
-
Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 969-976. --INVALID-LINK--[10]
-
Waterman, K. C., & Adami, R. C. (2010). Understanding the chemical basis of drug stability and degradation. In Pharmaceutical Dosage Forms: Tablets, Third Edition (pp. 497-523). CRC Press. --INVALID-LINK--[6]
-
Dalvie, D. K., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1785-1795. --INVALID-LINK--[11]
-
ChemicalBook. (n.d.). This compound CAS#: 34859-65-9. Retrieved from --INVALID-LINK--[1]
-
de Oliveira, R. B., et al. (2018). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 29(10), 2146-2156. --INVALID-LINK--[12][14]
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--[2]
-
Matrix Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Moldb. (n.d.). 34859-65-9 | this compound. Retrieved from --INVALID-LINK--[3]
-
Finetech Industry Limited. (n.d.). This compound | cas: 34859-65-9. Retrieved from --INVALID-LINK--[4]
-
Hit2Lead. (n.d.). This compound | CAS# 34859-65-9. Retrieved from --INVALID-LINK--[5]
References
- 1. This compound CAS#: 34859-65-9 [amp.chemicalbook.com]
- 2. This compound [cymitquimica.com]
- 3. 34859-65-9 | this compound - Moldb [moldb.com]
- 4. This compound | CAS: 34859-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Hit2Lead | this compound | CAS# 34859-65-9 | MFCD00097916 | BB-3005315 [hit2lead.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. cjm.ichem.md [cjm.ichem.md]
- 14. researchgate.net [researchgate.net]
Handling and storage guidelines for Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Welcome to the technical support guide for Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS: 34859-65-9). This document is intended for researchers, scientists, and drug development professionals, providing in-depth handling and storage guidelines, troubleshooting for common experimental procedures, and frequently asked questions. As your virtual Senior Application Scientist, my goal is to equip you with the necessary technical knowledge and field-proven insights to ensure the successful application of this versatile building block in your research.
Part 1: Core Compound Information
This compound is a heterocyclic compound frequently utilized as an intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents.[1] Its structure features a reactive amino group and an ethyl ester, making it a valuable scaffold for further chemical modifications.
Physical and Chemical Properties
For ease of reference, the key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 34859-65-9 | [2][3] |
| Molecular Formula | C₇H₁₀N₂O₂S | [2][3] |
| Molecular Weight | 186.23 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 111 °C | ChemicalBook[1] |
| Purity | Typically ≥95-97% | [3][4] |
Solubility Profile
While quantitative solubility data is not extensively published, based on the structure and data for similar compounds like 2-amino-5-methylthiazole, a qualitative solubility profile can be inferred.[5] The compound is expected to be soluble in polar organic solvents. Experimental determination in your specific solvent system is recommended.
| Solvent | Expected Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Acetonitrile | Soluble |
| 1,4-Dioxane | Soluble |
| Toluene | Sparingly Soluble |
| Cyclohexane | Poorly Soluble |
| Water | Highly Soluble (for sulfonic acid analog)[1] |
Part 2: Frequently Asked Questions (FAQs) on Safe Handling and Storage
Q1: What are the primary hazards associated with this compound?
A1: The compound is classified as an irritant.[2] It may cause skin and serious eye irritation. Always handle with appropriate personal protective equipment (PPE).
Q2: What personal protective equipment (PPE) is recommended when working with this compound?
A2: Standard laboratory PPE should be worn, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Q3: What are the optimal long-term storage conditions for this compound?
A3: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from direct sunlight and moisture. While stable under normal conditions, prolonged exposure to harsh conditions should be avoided.
Q4: Are there any known incompatibilities I should be aware of?
A4: Yes, avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases, as these may lead to vigorous reactions or degradation of the compound.
Q5: How should I properly dispose of waste containing this compound?
A5: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains or waterways.
Part 3: Experimental Protocols and Troubleshooting Guides
This section provides detailed protocols for common reactions involving this compound and troubleshooting advice for potential issues.
General Reaction Considerations
The chemistry of this molecule is dominated by the reactivity of the 5-amino group and the ethyl ester. The amino group can act as a nucleophile in reactions such as acylation, alkylation, and diazotization. The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
Protocol: Acylation of the 5-Amino Group
This protocol provides a general procedure for the acylation of the 5-amino group to form an amide. This is a common step in the synthesis of more complex derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the tertiary amine base (1.1 - 1.5 eq) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0 - 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Q: My acylation reaction is slow or incomplete. What could be the issue?
A: Several factors could contribute to a sluggish reaction:
-
Insufficiently reactive acylating agent: If using a less reactive acylating agent than an acyl chloride (e.g., an anhydride), a catalyst such as 4-Dimethylaminopyridine (DMAP) may be required.
-
Steric hindrance: If either the isothiazole or the acylating agent is sterically hindered, the reaction may require heating or a more potent catalyst.
-
Poor solubility: Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.
-
Inadequate base: The base is crucial to neutralize the HCl byproduct. Ensure you are using at least a stoichiometric amount of a non-nucleophilic base.
Q: I'm observing multiple spots on my TLC plate, indicating side products. What are they likely to be?
A: Potential side products include:
-
Di-acylation: Although less common for this substrate, it's possible to get acylation on the ring nitrogen under harsh conditions. Using milder conditions and a slight excess of the amine can mitigate this.
-
Hydrolysis of the acyl chloride: If there is moisture in your reaction, the acyl chloride will hydrolyze to the corresponding carboxylic acid. Ensure all glassware and reagents are dry.
-
Degradation: Isothiazole rings can be sensitive to strong nucleophiles or bases.[6] Prolonged reaction times at high temperatures should be avoided if possible.
Q: How can I best purify my acylated product?
A: Purification strategies depend on the properties of your product:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for purification.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard method. A gradient elution with hexanes and ethyl acetate is a good starting point.
Caption: General workflow for the acylation of this compound.
Protocol: Hydrolysis of the Ethyl Ester
This protocol outlines the saponification (base-mediated hydrolysis) of the ethyl ester to the corresponding carboxylic acid.
Reaction Scheme:
Materials:
-
This compound
-
Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution (e.g., 1-2 M)
-
Co-solvent such as Tetrahydrofuran (THF) or Methanol
-
Aqueous hydrochloric acid (HCl) (e.g., 1-2 M)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of the co-solvent and the aqueous base (2-3 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the solution to a pH of approximately 3-4 with aqueous HCl. A precipitate should form.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If an oil forms or no precipitate is observed, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Q: My hydrolysis reaction is not proceeding to completion. What can I do?
A: Incomplete hydrolysis can be due to several factors:
-
Insufficient Base: Ensure at least a stoichiometric amount of base is used. For saponification, an excess (2-3 equivalents) is recommended to drive the reaction to completion.[7][8]
-
Low Temperature: Some ester hydrolyses require heat to proceed at a reasonable rate. Try gently warming the reaction mixture.
-
Poor Solubility: The use of a co-solvent like THF or methanol is often necessary to ensure the ester is sufficiently soluble in the aqueous base.
Q: I am observing degradation of my compound during hydrolysis. How can I prevent this?
A: Isothiazole rings can be susceptible to degradation under harsh basic conditions.
-
Use a Milder Base: Consider using a milder base like lithium hydroxide (LiOH) instead of NaOH or KOH.
-
Lower the Temperature: Perform the reaction at room temperature or even 0 °C, although this will likely increase the reaction time.
-
Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to the basic conditions.
Q: I'm having trouble isolating my carboxylic acid product after acidification. What are some tips?
A: Carboxylic acids can sometimes be tricky to isolate:
-
Ensure Complete Protonation: Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH < 4) to fully protonate the carboxylate salt.
-
"Salting Out": If your product has some water solubility, adding a saturated solution of sodium chloride (brine) to the aqueous layer before extraction can decrease its solubility in the aqueous phase and improve extraction efficiency.
-
Continuous Extraction: For highly water-soluble products, continuous liquid-liquid extraction may be necessary.
Caption: Decision-making flowchart for troubleshooting incomplete or problematic ester hydrolysis.
Part 4: Quality Control and Analysis
Q: How can I assess the purity of my this compound?
A: The purity can be assessed using several standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to determine the purity and quantify any impurities. A C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[2]
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound.
Q: What are the common impurities I should look out for?
A: Impurities can arise from the synthesis or degradation:
-
Starting Materials: Residual starting materials from the synthesis.
-
Side Products: Isomers or other side products from the ring-forming reaction.
-
Degradation Products: Forced degradation studies on similar thiazole derivatives show susceptibility to alkaline hydrolysis and oxidation.[2] Degradation could involve hydrolysis of the ester to the carboxylic acid, or more complex ring-opening reactions under harsh conditions.
Q: What would a typical HPLC method for this compound look like?
A: While a specific method for this exact compound is not published, a general stability-indicating HPLC method for a similar thiazole derivative used a C18 column (250 x 4.6 mm, 5 µm) with a mobile phase of water and acetonitrile (15:85 v/v) at a flow rate of 1.2 mL/min and UV detection at 240 nm.[2] This method would need to be optimized for this compound.
Part 5: References
-
ChemicalBook. This compound CAS#: 34859-65-9. Available from: --INVALID-LINK--
-
Chemguide. Hydrolysis of Esters. Available from: --INVALID-LINK--
-
da Silva, A. C. S., et al. (2020). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 31(9), 1888-1897. Available from: --INVALID-LINK--
-
Echemi. 5-Amino-3-methyl-isothiazole-4-carbonitrile. Available from: --INVALID-LINK--
-
EvitaChem. 5-Amino-3-methyl-isothiazole-4-sulfonic acid. Available from: --INVALID-LINK--
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 8d, 4th ed. Georg Thieme Verlag, Stuttgart, 1994.
-
CymitQuimica. This compound. Available from: --INVALID-LINK--
-
Moldb. 34859-65-9 | this compound. Available from: --INVALID-LINK--
-
Naik, S., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. Available from: --INVALID-LINK--
-
University of Calgary. Ch20: Hydrolysis of Esters. Available from: --INVALID-LINK--
-
Potkin, V. I., & Kaberdin, R. V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(9), 767-798. Available from: --INVALID-LINK--
-
Study.com. Ester Hydrolysis | Overview, Procedure & Mechanism. Available from: --INVALID-LINK--
-
Taylor & Francis Online. New, Efficient, Selective, and One-Pot Method for Acylation of Amines. Available from: --INVALID-LINK--
-
Zhang, P., et al. (2019). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 131, 243-253. Available from: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Resolving common issues in the acylation of 5-aminoisothiazoles
Welcome to the technical support center for the acylation of 5-aminoisothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Here, we provide in-depth troubleshooting advice, detailed protocols, and the underlying scientific principles to empower you to resolve issues and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Question: I am performing an N-acylation of my 5-aminoisothiazole with an acyl chloride and pyridine in DCM, but I'm seeing very low conversion to my desired amide. What are the likely causes and how can I improve my yield?
Answer:
Low yield in the acylation of 5-aminoisothiazoles is a common issue that can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. Let's break down the potential culprits and solutions.
Causality and Troubleshooting Steps:
-
Insufficient Nucleophilicity of the 5-Amino Group: The amino group at the 5-position of the isothiazole ring is less nucleophilic than a typical aniline due to the electron-withdrawing nature of the heterocyclic ring. This inherent low reactivity can be a primary hurdle.
-
Solution: Enhance the nucleophilicity by ensuring the chosen base is appropriate. While pyridine is a common choice, a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be more effective in scavenging the HCl byproduct without competing in the reaction.
-
-
Poor Acylating Agent Reactivity: If you are using a less reactive acylating agent, such as an anhydride or an ester, the reaction may not proceed efficiently with the deactivated 5-aminoisothiazole.
-
Solution: Switch to a more reactive acylating agent. Acyl chlorides are generally a good choice. For particularly stubborn acylations, activating the carboxylic acid with a coupling agent like HCTU or HATU can be highly effective.
-
-
Suboptimal Reaction Temperature: Room temperature may not be sufficient to overcome the activation energy for this reaction.
-
Solution: Gently heating the reaction mixture to 40-50 °C can often significantly increase the reaction rate and yield. However, be cautious of higher temperatures, which can lead to side reactions.
-
-
Steric Hindrance: If either your 5-aminoisothiazole or your acylating agent has bulky substituents near the reacting centers, steric hindrance can impede the reaction.
-
Solution: Consider using a less sterically hindered acylating agent if possible. In some cases, prolonged reaction times at a moderate temperature may be necessary to achieve a reasonable yield.
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my desired product. What are the possible side reactions, and how can I suppress them?
Answer:
The formation of multiple products is often indicative of side reactions involving the isothiazole ring or the acylating agent. Understanding these potential pathways is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Diacylation: The initially formed amide product can sometimes be acylated again, particularly if a strong base and an excess of a highly reactive acylating agent are used.
-
Mitigation: Use stoichiometric amounts of the acylating agent (1.0-1.2 equivalents). Add the acylating agent dropwise to the solution of the aminoisothiazole and base to maintain a low concentration of the acylating agent throughout the reaction.
-
-
Ring Acylation (Friedel-Crafts type): Although less common for an electron-deficient ring system, under certain conditions, acylation can occur on the isothiazole ring itself.
-
Mitigation: This is more likely if a Lewis acid is present. Avoid Lewis acid catalysts unless specifically required. Standard base-mediated acylations should favor N-acylation.
-
-
Isothiazole Ring Opening: The isothiazole ring can be susceptible to cleavage under strongly basic or nucleophilic conditions.[1]
-
Mitigation: Use a non-nucleophilic base like DIPEA. Avoid strong nucleophiles and harsh reaction conditions. If the reaction requires heating, do so cautiously and monitor the reaction progress closely to avoid prolonged exposure to high temperatures.
-
Issue 3: Difficult Purification
Question: I'm struggling to purify my acylated 5-aminoisothiazole. The product seems to co-elute with starting material or byproducts on my silica gel column. What purification strategies do you recommend?
Answer:
Purification challenges often arise from the similar polarities of the starting material, product, and certain byproducts. A systematic approach to purification is crucial.
Purification Workflow and Tips:
-
Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up can remove many impurities.
-
Protocol:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Chromatography Optimization:
-
Solvent System Selection: The polarity of your product will depend on the acyl group introduced. Start with a standard solvent system like hexanes/ethyl acetate and gradually increase the polarity. A small amount of a more polar solvent like methanol can sometimes improve separation.
-
Reversed-Phase Chromatography: For highly polar products, reversed-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile or water/methanol gradient can be very effective.[1]
-
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for obtaining highly pure material.
-
Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Experimental Protocols
General Protocol for N-Acylation of 5-Aminoisothiazole with an Acyl Chloride
This protocol provides a starting point for the acylation of a generic 5-aminoisothiazole. Optimization of stoichiometry, base, solvent, and temperature may be required for specific substrates.
Materials:
-
5-Aminoisothiazole derivative (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the 5-aminoisothiazole derivative and dissolve it in the anhydrous solvent.
-
Add the base (TEA or DIPEA) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gently heat the mixture to 40 °C and continue to monitor.
-
Upon completion, proceed with an aqueous work-up as described in the purification section.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommended Starting Condition | Notes |
| Solvent | Anhydrous DCM or THF | Ensure the solvent is dry to prevent hydrolysis of the acyl chloride. |
| Base | TEA or DIPEA | DIPEA is preferred for substrates sensitive to nucleophilic attack. |
| Temperature | 0 °C to room temperature | Gentle heating may be necessary for less reactive substrates. |
| Stoichiometry | 1.1 eq. of Acyl Chloride | An excess can lead to diacylation. |
Visualizing the Workflow
Troubleshooting Logic for Low Yield
References
Technical Support Center: Impurity Profiling of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Introduction: Welcome to the technical support center for the impurity profiling of Ethyl 5-amino-3-methylisothiazole-4-carboxylate. This molecule is a crucial heterocyclic building block in the synthesis of various biologically active compounds and pharmaceutical agents.[1] Consequently, a thorough understanding and control of its impurity profile are paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides practical, in-depth answers to common challenges encountered during the analytical characterization of this compound, grounded in established scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect during the synthesis of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. However, for common isothiazole syntheses, impurities can be broadly categorized as organic, inorganic, and residual solvents.[2][3]
-
Organic Impurities: These are the most critical and diverse.
-
Starting Materials & Intermediates: Incomplete reactions can leave residual starting materials or key intermediates in the final product.
-
By-products: Side reactions are common in heterocyclic synthesis. Expect isomers (e.g., positional isomers), products from over-reaction, or dimerization.
-
Degradation Products: The isothiazole ring can be susceptible to certain conditions. Degradants may form during synthesis, work-up, or storage, particularly through hydrolysis of the ester group or oxidation of the amino group.
-
A summary of potential process-related organic impurities is provided below:
| Impurity Type | Potential Origin | Example Structure/Class |
| Starting Materials | Incomplete conversion during cyclization. | Unreacted thioamides or α-halo ketone equivalents.[4] |
| Intermediates | Incomplete reaction at any stage. | Open-chain precursors prior to ring closure. |
| Isomeric By-products | Non-regioselective reactions. | Incorrect substitution patterns on the isothiazole ring. |
| Degradation Products | Instability during work-up or storage. | Hydrolysis product (free carboxylic acid), oxidative species. |
| Reagents/Catalysts | Carryover from the manufacturing process. | Residual coupling agents, bases, or catalysts. |
Q2: What are the regulatory standards I need to follow for impurity profiling?
A2: The primary regulatory guidance comes from the International Council for Harmonisation (ICH), specifically the ICH Q3A(R2) guideline for Impurities in New Drug Substances .[2][5][6] This guideline establishes thresholds for reporting, identifying, and qualifying impurities.
The key thresholds are based on the maximum daily dose (MDD) of the drug substance. For a typical small molecule drug, the following thresholds apply:
| Threshold Type | Threshold (for MDD ≤ 2 g/day ) | Action Required |
| Reporting | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory submissions.[3] |
| Identification | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) | The structure of any impurity at or above this level must be determined.[3] |
| Qualification | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) | Biological safety data must be gathered for any impurity at or above this level.[2][7] |
It is crucial to develop analytical methods with a limit of quantitation (LOQ) below the reporting threshold of 0.05%.
Part 2: Analytical Troubleshooting Guides
This section addresses specific issues you may encounter with common analytical techniques.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the workhorse technique for impurity profiling due to its applicability to a wide range of compounds, including those that are thermally labile.[8][9]
Q3: My main peak for this compound is tailing significantly. What's causing this and how do I fix it?
A3: Peak tailing is a common issue, especially for polar, basic compounds like this one.[10] The primary amine group can interact strongly with residual acidic silanol groups on the surface of standard C18 silica columns.
Causality & Solution Workflow:
-
Mobile Phase pH Adjustment: The most likely cause is secondary ionic interactions. At a neutral pH, the amine group (-NH₂) is partially protonated, leading to strong interactions with negatively charged silanols.
-
Solution: Adjust the mobile phase pH. Lowering the pH to ~2.5-3.0 with an additive like formic acid or trifluoroacetic acid (TFA) will fully protonate the amine, ensuring a single ionic state and minimizing tailing. Conversely, increasing the pH to >8 can deprotonate the silanols, but this requires a pH-stable column.
-
-
Column Choice: If pH adjustment doesn't fully resolve the issue, the column itself may be the problem.
-
Solution: Switch to a column designed for polar analytes. Options include:
-
Polar-Endcapped Columns: These have a special surface treatment to shield the silanol groups, improving peak shape for bases.[11]
-
Polar-Embedded Columns: These contain a polar group (e.g., amide, carbamate) within the alkyl chain, which helps to shield silanols and provides alternative selectivity.[11]
-
-
-
System Issues: Rule out instrumental problems.
Q4: I'm having trouble retaining the main compound and some of my suspected impurities are eluting in the void volume. What should I do?
A4: This is a classic problem for polar compounds on reversed-phase columns.[10]
Solutions to Increase Retention:
-
Reduce Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. For highly polar compounds, you may need to use a mobile phase with a very high aqueous content.
-
Use a 100% Aqueous Compatible Column: Standard C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to drastic loss of retention.[11] Use a column specifically marketed as "AQ" or aqueous-compatible.
-
Change the Organic Modifier: If using methanol, switching to acetonitrile (or vice versa) can alter selectivity and may increase retention for certain compounds.
-
Avoid Strong Sample Solvents: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO or ACN), it can cause peak distortion and poor retention. If possible, dissolve your sample in the mobile phase itself.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
Q5: Can I use GC-MS for impurity profiling of this compound? I'm seeing multiple peaks.
A5: It is highly discouraged to use GC-MS for the primary analysis of this compound. The compound possesses functional groups (primary amine, ester) that make it thermally labile.[14][15]
The high temperatures of the GC inlet (typically >250 °C) will likely cause on-column degradation, and the multiple peaks you are observing are probably decomposition products, not authentic impurities from your sample.[15][16] This can lead to a gross overestimation of the impurity content and misidentification of degradants as process impurities.[16]
When GC-MS might be useful: GC-MS can be a valuable tool for identifying volatile, thermally stable, non-polar impurities , such as residual solvents (e.g., hexane, toluene) or certain non-polar starting materials that would not be well-retained by reversed-phase HPLC. For thermally sensitive compounds, derivatization can sometimes be an option to increase volatility and stability, but this adds complexity to the analysis.[17]
Part 3: Advanced Characterization & Structural Elucidation
Q6: I have an unknown impurity peak in my HPLC that is above the identification threshold. How do I determine its structure?
A6: This requires a systematic workflow combining separation science and spectroscopy. The definitive tool for structure elucidation of small organic molecules is Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19][20]
Impurity Identification Workflow:
-
LC-MS Analysis: First, obtain a mass spectrum of the unknown peak. This will provide the molecular weight and potentially the elemental composition (with high-resolution MS), giving you the first critical clue to its identity.[8][9]
-
Forced Degradation Studies: Perform stress testing (acid, base, oxidation, heat, light) on the pure compound. If your unknown impurity appears or increases under one of these conditions, it strongly suggests it is a degradation product.
-
Isolation: To get a definitive structure by NMR, you must isolate the impurity. Preparative HPLC is the most common method for this. Collect the fraction corresponding to the impurity peak.
-
Structure Elucidation by NMR: Once isolated and purified, a suite of NMR experiments is used to piece together the structure.[21]
-
1D NMR (¹H, ¹³C): Provides information on the types and number of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal connectivity.[22]
-
COSY shows which protons are coupled (adjacent) to each other.
-
HSQC shows which protons are directly attached to which carbons.
-
HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for connecting different fragments of the molecule.
-
-
Below is a diagram illustrating the logical workflow for identifying an unknown impurity.
Caption: Logical workflow for the identification and structural elucidation of an unknown impurity.
Part 4: Key Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling
This protocol serves as a starting point for method development.
1. Instrumentation & Columns:
-
HPLC system with a UV/PDA detector.
-
Column: C18 polar-endcapped or 100% aqueous compatible column (e.g., 4.6 x 150 mm, 3.5 µm).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Scientist's Note: Using an acid modifier is critical for good peak shape of the primary amine.[12]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Set based on UV maxima of the main compound and expected impurities (a PDA detector is ideal for this).
-
Injection Volume: 5-10 µL
-
Gradient Program (Starting Point):
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5-1.0 mg/mL. Ensure the diluent is miscible with the mobile phase and does not cause the sample to precipitate.[23]
5. System Suitability:
-
Before analysis, perform system suitability tests including injections of a standard to check for retention time stability, peak area reproducibility, and theoretical plates.
References
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. database.ich.org [database.ich.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. tandfonline.com [tandfonline.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. uhplcs.com [uhplcs.com]
- 13. ijsdr.org [ijsdr.org]
- 14. labcompare.com [labcompare.com]
- 15. Activity and Decomposition | Separation Science [sepscience.com]
- 16. xtalks.com [xtalks.com]
- 17. Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives [scholarworks.indianapolis.iu.edu]
- 18. resolvemass.ca [resolvemass.ca]
- 19. veeprho.com [veeprho.com]
- 20. mdpi.com [mdpi.com]
- 21. hyphadiscovery.com [hyphadiscovery.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Alternative solvents and catalysts for Ethyl 5-amino-3-methylisothiazole-4-carboxylate synthesis
Welcome to the technical support guide for the synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate. This document is intended for researchers, chemists, and process development professionals. Here, we move beyond standard protocols to address common challenges and explore more sustainable synthesis strategies, focusing on the selection of alternative solvents and catalysts. Our goal is to provide you with the causal insights necessary to troubleshoot and optimize your experimental work effectively.
Introduction: The Importance of a Greener Approach
This compound is a key building block in medicinal chemistry, forming the core of various pharmacologically active agents. Traditional synthetic routes often rely on hazardous solvents like DMF and strong, non-recyclable bases. As the chemical industry pivots towards more sustainable practices, the need for greener, safer, and more efficient protocols is paramount.[1][2] This guide provides troubleshooting advice and explores modern alternatives that align with the principles of green chemistry, enhancing both the environmental profile and the efficiency of your synthesis.[1][2]
Section 1: Troubleshooting Guide
Encountering issues such as low yields or unexpected impurities is a common part of synthetic chemistry. This section addresses frequent problems in a direct Q&A format, providing both potential causes and actionable solutions grounded in chemical principles.
| Problem Encountered | Potential Root Cause(s) | Recommended Troubleshooting Actions & Explanations |
| Low or No Product Yield | 1. Ineffective Base Catalyst: The traditional base (e.g., sodium ethoxide) may be degraded due to moisture, or a weaker base may be insufficient to deprotonate the α-carbon of the nitrile starting material effectively.[3] 2. Suboptimal Solvent Choice: The solvent may not adequately solubilize reactants or the reaction intermediate. Highly polar aprotic solvents are often used, but greener alternatives may require temperature optimization.[4] 3. Reaction Stalling: Water produced as a byproduct can inhibit base-catalyzed reactions or lead to unwanted hydrolysis of the ester or nitrile groups.[4] 4. Impure Starting Materials: Contaminants in starting materials (e.g., ethyl cyanoacetate, sulfur source) can interfere with the reaction. | 1. Catalyst Verification & Alternatives: Ensure your base is fresh and handled under anhydrous conditions. Consider stronger, non-nucleophilic bases like LHMDS or NaH for difficult substrates.[3] For greener approaches, investigate solid-supported bases or reusable organocatalysts. 2. Solvent Optimization: If using ethanol or water, consider raising the temperature to improve solubility and reaction rate. For biphasic systems, a phase-transfer catalyst may be beneficial. Trifluroethanol has shown excellent results in similar reactions due to its high polarity and ability to assist in reactant solubilization. 3. Water Removal: If the reaction is suspected to be reversible or inhibited by water, employ a Dean-Stark trap for azeotropic removal, especially when using solvents like toluene.[4] 4. Purity Check: Verify the purity of your starting materials via NMR or GC-MS. Purify if necessary.[5] |
| Presence of Significant Impurities | 1. Dimerization/Polymerization: The highly reactive nitrile-stabilized carbanion intermediate can react with itself or other starting materials if the intramolecular cyclization is slow.[6] 2. Side Reactions from Catalyst: Strong nucleophilic bases (e.g., alkoxides) can cause transesterification or saponification of the ethyl ester group. 3. Incomplete Cyclization: The open-chain intermediate may be present in the final product if the ring-closing step is not driven to completion. | 1. High-Dilution Conditions: To favor the intramolecular Thorpe-Ziegler cyclization over intermolecular reactions, add the precursor dinitrile slowly to the reaction mixture (syringe pump addition). This keeps the instantaneous concentration of the reactant low. 2. Use Non-Nucleophilic Bases: Switch from sodium ethoxide to a non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) to prevent unwanted reactions with the ester functional group.[3] 3. Drive the Reaction to Completion: Increase reaction time or temperature moderately. Monitor progress carefully by TLC or LC-MS to find the optimal endpoint before degradation occurs.[5] |
| Poor Reaction Reproducibility | 1. Atmospheric Moisture: Base-catalyzed reactions involving carbanions are often sensitive to moisture and oxygen.[7] 2. Temperature Fluctuations: Inconsistent temperature control can lead to variable reaction rates and byproduct formation. 3. Reagent Quality Variability: Different batches of solvents or reagents may have varying purity levels. | 1. Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and that all glassware is thoroughly flame- or oven-dried.[5] 2. Precise Temperature Control: Use an oil bath with a temperature controller for consistent heating. For additions, especially of exothermic reagents, use a dropping funnel and an ice bath if necessary. 3. Standardize Reagents: Use reagents from a reliable source and purify solvents if they are not anhydrous grade. Document batch numbers for traceability.[7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for this synthesis?
The formation of this compound is best described by a Thorpe-Ziegler type reaction . This is an intramolecular condensation of a dinitrile, catalyzed by a base, to form a cyclic enamine.[3][8][9] The key steps are:
-
Reactant Formation: The synthesis likely starts from ethyl cyanoacetate, which is reacted with a sulfur source and a methyl-containing nitrile to form a dinitrile intermediate in situ.
-
Deprotonation: A strong base abstracts an acidic α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion.[3]
-
Intramolecular Cyclization: This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule, forming a five-membered ring imine anion.[3]
-
Tautomerization: A final proton transfer and tautomerization yield the stable, conjugated β-enaminonitrile product, which is the 5-aminoisothiazole ring system.[3]
Caption: Thorpe-Ziegler reaction pathway for isothiazole synthesis.
Q2: What are some effective green solvent alternatives to traditional choices like DMF or Toluene?
Moving away from hazardous solvents is a key goal of green chemistry. Several alternatives have proven effective for similar heterocyclic syntheses:
-
Water: For certain reactions, particularly those involving salts or phase-transfer catalysis, water is an ideal solvent. It is non-toxic, non-flammable, and inexpensive.[1]
-
Ethanol: As a bio-based solvent, ethanol is a significant improvement over methanol or other volatile organics. It is particularly effective for reactions run at moderate reflux temperatures. A synthesis for a similar isoxazole analog successfully uses ethanol as the solvent.[10]
-
Polyethylene Glycols (PEGs): PEGs, such as PEG-400, are non-toxic, non-volatile, and recyclable solvents that can be effective for a range of reactions, often providing high yields.[2]
-
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a liquid with a low melting point. They are biodegradable, have low vapor pressure, and can be highly effective for organic synthesis.[1]
Q3: How can I replace traditional catalysts like sodium ethoxide or piperidine?
While effective, traditional bases can be hazardous and difficult to handle. Modern catalysis offers several greener alternatives:
-
Solid-Supported Catalysts: Using a base like potassium carbonate supported on alumina (K2CO3/Al2O3) provides a heterogeneous catalyst that is easily filtered out of the reaction mixture, simplifying purification and allowing for potential reuse.
-
Organocatalysts: Non-toxic, metal-free organocatalysts can be highly effective. For reactions like the initial Knoevenagel condensation step, amino acids like L-proline have been used successfully.[4]
-
Ultrasound or Microwave Irradiation: These energy sources can dramatically accelerate reaction rates, often reducing the need for a strong catalyst or allowing the reaction to proceed under milder conditions or even solvent-free ("neat") conditions.[2][11]
Q4: What are the primary by-products I should look for, and how can they be minimized?
The most common by-products are typically related to side-reactions of the starting materials or intermediates.
-
Unreacted Starting Materials: The most straightforward "impurity." Optimize reaction time and temperature to drive the reaction to completion.
-
Open-Chain Intermediate: The molecule before the final ring-closing step may persist. This indicates that the cyclization is the rate-limiting step and may require more forcing conditions (higher temperature or longer time).
-
Products of Saponification: If using a nucleophilic base like an alkoxide, you may see the corresponding carboxylic acid where the ethyl ester used to be. Minimize this by using a non-nucleophilic base like NaH.[3]
-
Polymeric Materials: Formed from intermolecular reactions. This is best minimized by using high-dilution techniques as described in the troubleshooting table.[6]
Section 3: Detailed Experimental Protocol (Greener Approach)
This protocol outlines a proposed synthesis using ethanol as a greener solvent and a straightforward base. It is designed as a starting point for optimization in your laboratory.
Objective: To synthesize this compound via a one-pot reaction in a green solvent.
Materials:
-
Ethyl 2-cyano-3-oxobutanoate (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Cyanoacetamide (1.0 equiv)
-
Sodium Ethoxide (2.2 equiv)
-
Ethanol (anhydrous, as solvent)
-
Hydrochloric Acid (1M for neutralization)
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (250 mL).
-
Base Addition: Carefully add sodium ethoxide (2.2 equiv) to the ethanol and stir until fully dissolved.
-
Reactant Addition: In a separate flask, dissolve Ethyl 2-cyano-3-oxobutanoate (1.0 equiv), elemental sulfur (1.1 equiv), and cyanoacetamide (1.0 equiv) in a minimal amount of anhydrous ethanol.
-
Reaction Execution: Add the reactant solution dropwise to the stirring sodium ethoxide solution at room temperature over 30 minutes. After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with 1M HCl until the pH is ~7.
-
Extraction: Remove the ethanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate (150 mL) and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Section 4: Visual Workflow for Troubleshooting
When faced with a challenging result, a logical decision tree can help isolate the variable responsible.
Caption: A decision tree for systematic troubleshooting of the synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. bepls.com [bepls.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. reddit.com [reddit.com]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. mdpi.com [mdpi.com]
- 11. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Isothiazole Versus Thiazole Scaffolds in Drug Design
<
In the intricate world of medicinal chemistry, the choice of a heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacokinetic and pharmacodynamic destiny of a potential drug. Among the vast array of five-membered aromatic heterocycles, isothiazole and its isomer, thiazole, stand out as "privileged structures." Each presents a distinct set of properties that can be strategically leveraged in the quest for novel therapeutics. This guide offers a detailed, evidence-based comparison of these two scaffolds, examining their core chemical characteristics, influence on biological activity, and their presence in clinically approved drugs. We will navigate the subtle yet critical differences that steer the selection between an isothiazole and a thiazole core, substantiated by experimental data and illustrative case studies.
Physicochemical Properties: A Tale of Two Isomers
The seemingly minor variation in the arrangement of the nitrogen and sulfur atoms within the five-membered rings of isothiazole (1,2-thiazole) and thiazole (1,3-thiazole) gives rise to significant differences in their electronic and steric characteristics. These distinctions are far from academic; they have direct implications for how these molecules interact with biological targets and behave within a physiological system.
Electronic Landscape
The positioning of the heteroatoms governs the electron density distribution within the aromatic ring. In thiazole, the nitrogen at position 3 and sulfur at position 1 create a unique electronic environment. The nitrogen in thiazole is more basic than its counterpart in isothiazole.[1] This disparity in basicity can significantly impact a molecule's pharmacokinetic profile by influencing its solubility, ability to cross cell membranes, and potential for off-target interactions.
Isothiazole, with its nitrogen at position 2, is less basic. The adjacent electronegative nitrogen and sulfur atoms result in a more electron-deficient ring system compared to thiazole.[2] This electron-deficient characteristic can make the isothiazole ring more prone to nucleophilic attack, a feature that can be advantageous for designing covalent inhibitors but may also present challenges in terms of metabolic stability.
A key distinguishing feature is the dipole moment. Thiazole generally has a lower dipole moment than isothiazole, which can affect its capacity to form hydrogen bonds and engage in other non-covalent interactions within a protein's binding site.
Table 1: Comparative Physicochemical Properties of Isothiazole and Thiazole
| Property | Isothiazole | Thiazole | Rationale for Significance in Drug Design |
| pKa of Conjugate Acid | ~ -0.5[1] | ~ 2.5 | Affects the ionization state at physiological pH, which in turn influences solubility, permeability, and interactions with receptors. |
| Aromaticity | More Aromatic | Less Aromatic | Impacts the stability of the ring and the nature of π-π stacking interactions with the target. |
| Susceptibility to Nucleophilic Attack | Higher | Lower | Can be utilized for creating covalent inhibitors but may also suggest lower metabolic stability.[3] |
| Hydrogen Bond Acceptor Strength | Weaker | Stronger | The nitrogen atom in the thiazole ring is a more potent hydrogen bond acceptor, which is often crucial for binding to the target. |
Steric and Conformational Considerations
The spatial arrangement of substituents around the isothiazole and thiazole rings also differs. The C-S-N linkage in isothiazole and the S-C-N linkage in thiazole result in distinct bond angles and steric environments. These subtle geometric differences can be decisive in achieving optimal binding affinity and selectivity for a specific biological target. The selection between these two scaffolds can be guided by the necessity to place a key functional group in a particular region of a binding pocket to maximize beneficial interactions.
Synthesis and Functionalization: A Practical Overview
The ease of synthesis is a crucial practical consideration in any drug discovery endeavor. Both isothiazole and thiazole are supported by well-established and versatile synthetic methodologies, enabling the introduction of a diverse range of functional groups at various positions on the ring.
Isothiazole Synthesis
While the Hantzsch synthesis is a cornerstone for thiazoles, analogous routes for isothiazoles are less direct. A common strategy for constructing the isothiazole ring involves the cyclization of β-thioxo amides or similar precursors.[2] More recent methods also include transition metal-free reactions and cascade annulation processes.[2]
Experimental Protocol: A General Procedure for Isothiazole Synthesis via Cyclocondensation
-
Reactant Preparation: Dissolve the appropriate β-keto-thioamide (1 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Reagent Addition: Add a cyclizing agent, such as an oxidizing agent (e.g., iodine) or a dehydrating agent (e.g., sulfuric acid), dropwise to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it with a suitable reagent (e.g., sodium thiosulfate for iodine). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system.
Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring.[4] This robust reaction allows for the straightforward creation of the thiazole ring from readily available starting materials. The Cook-Heilbron synthesis provides another effective and classical approach.[4][5]
Experimental Protocol: The Hantzsch Thiazole Synthesis
-
Reactant Mixing: Combine an α-haloketone (1 equivalent) and a thioamide (1 equivalent) in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to reflux for a designated time (typically 1-4 hours).
-
Reaction Monitoring: Track the reaction's progress with TLC or LC-MS.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent or purify it by column chromatography.
Biological Activity and Therapeutic Applications: A Head-to-Head Comparison
Both isothiazole and thiazole scaffolds are found in numerous biologically active compounds and approved drugs, covering a broad spectrum of therapeutic areas.[2][6][7] However, the choice between them is often determined by the specific biological target and the desired pharmacological effect.
Isothiazole in Medicinal Chemistry
The isothiazole ring is a component of various bioactive molecules, including antipsychotics, anti-inflammatory agents, and anticancer drugs.[2][8][9] A well-known example is the antipsychotic drug Ziprasidone , which contains an isothiazole fused to a piperazine moiety.[1] The isothiazole ring in Ziprasidone is vital for its high affinity for dopamine D2 and serotonin 5-HT2A receptors.
The isothiazole scaffold is also important in the development of protease inhibitors, where its electron-deficient nature can be exploited for designing mechanism-based inhibitors.[10]
dot
Caption: Key properties and applications of the isothiazole scaffold.
Thiazole in Medicinal Chemistry
The thiazole ring is arguably more common in approved drugs than isothiazole.[5][11] Its ability to act as a bioisostere for other aromatic rings, its hydrogen bonding capacity, and its relative metabolic stability make it a popular choice for medicinal chemists.[12]
A notable example is the broad-spectrum antibiotic Cefixime , a third-generation cephalosporin featuring an aminothiazole ring that is essential for its antibacterial activity. The thiazole ring is also a key component of several anticancer drugs, including Dasatinib , a potent tyrosine kinase inhibitor.[13] In Dasatinib, the thiazole ring participates in crucial hydrogen bonding interactions within the ATP-binding site of the kinase.
dot
Caption: Key properties and applications of the thiazole scaffold.
Metabolic Stability: A Critical Consideration
The metabolic fate of a drug candidate is a crucial factor in its potential success. Both isothiazole and thiazole rings can be metabolized, but their susceptibility and the resulting metabolites can differ.
The thiazole ring is generally considered more metabolically stable than the isothiazole ring. The C-H bonds of the thiazole ring are less susceptible to oxidation by cytochrome P450 enzymes compared to many other heterocyclic systems.
The isothiazole ring, especially when unsubstituted, can be more vulnerable to ring cleavage and other metabolic transformations. However, the addition of appropriate substituents can significantly improve the metabolic stability of isothiazole-containing compounds. Studies have shown that the isothiazole ring can undergo P450-mediated bioactivation, leading to the formation of reactive intermediates that can bind to proteins or form glutathione conjugates.[14]
Case Study: A Hypothetical Kinase Inhibitor Design
To illustrate the practical considerations in choosing between an isothiazole and a thiazole scaffold, let's consider a hypothetical scenario of designing a kinase inhibitor.
Target: A serine/threonine kinase with a key lysine residue in the ATP-binding pocket that forms a hydrogen bond with the hinge region.
Initial Hypothesis: A thiazole-based scaffold would be a promising starting point due to the nitrogen at position 3, which is an excellent hydrogen bond acceptor.
dot
Caption: Decision workflow for scaffold selection in kinase inhibitor design.
Experimental Workflow:
-
Synthesis: Synthesize a focused library of both thiazole- and isothiazole-based analogues with identical substituents.
-
In Vitro Kinase Assay: Screen all synthesized compounds in a biochemical assay to determine their IC50 values against the target kinase.
-
Co-crystallization: Attempt to obtain co-crystal structures of the most potent compounds with the target kinase to visualize their binding modes.
-
Metabolic Stability Assay: Incubate the most promising compounds with liver microsomes to assess their metabolic stability.
Expected Outcome and Rationale:
The thiazole-based compounds are anticipated to show good initial potency due to the favorable hydrogen bond interaction. However, the isothiazole analogues might reveal an alternative binding mode or offer improved selectivity against other kinases. The co-crystal structures would be crucial for understanding the precise interactions and guiding further optimization. The metabolic stability data would provide an early assessment of the potential for in vivo efficacy.
Conclusion: A Strategic Choice
The decision to use an isothiazole versus a thiazole scaffold in drug design is not about one being inherently superior to the other. It is a strategic choice rooted in a thorough understanding of the subtle yet significant differences in their physicochemical properties, synthetic availability, and metabolic profiles. While the thiazole ring has a more extensive history in approved drugs, the unique electronic characteristics of the isothiazole scaffold present exciting avenues for innovative drug design, especially in areas like covalent inhibition and the modulation of difficult biological targets. A skilled medicinal chemist will recognize both isothiazole and thiazole as valuable instruments in their molecular toolkit, to be used thoughtfully based on the specific challenges and objectives of each drug discovery project.
References
- 1. Isothiazole - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 8. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape of Isothiazoles: A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-amino-3-methylisothiazole-4-carboxylate Derivatives
In the intricate world of medicinal chemistry, the isothiazole scaffold stands out as a privileged heterocyclic motif, underpinning a range of biologically active compounds. This guide delves into the structure-activity relationships (SAR) of derivatives based on the Ethyl 5-amino-3-methylisothiazole-4-carboxylate core. Our focus will be on understanding how subtle molecular modifications influence their therapeutic potential, with a particular emphasis on anticancer applications. While comprehensive SAR studies on a wide array of direct derivatives of this specific ethyl ester are emerging, we can draw significant insights from closely related analogues to guide future drug discovery efforts.
The Isothiazole Core: A Foundation for Diverse Bioactivity
The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in the development of various therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a valuable building block in drug design. Derivatives of the isothiazole family have shown promise as fungicides, plant growth regulators, and inhibitors of key biological targets like the nuclear bile acid receptor FXR, which is implicated in liver diseases.[1] Specifically, the 5-amino-3-methyl-isothiazole framework serves as a crucial precursor for the synthesis of potent inhibitors of Aurora kinases and matrix metalloproteinase-12 (MMP-12), as well as novel N-heterocyclic indolyl glyoxylamides with anticancer properties.[2]
This guide will focus on elucidating the SAR of this promising scaffold by examining key structural modifications and their impact on biological activity.
Comparative Analysis of 5-Substituted Isothiazole Derivatives
A pivotal study in understanding the SAR of this class of compounds involves the synthesis and antiproliferative evaluation of derivatives of 5-hydrazino-3-methylisothiazole-4-carboxylic acid, a close analogue of our core molecule.[3] In this research, the 5-amino group was transformed into a hydrazino moiety, which then served as a handle to introduce a variety of substituents via the formation of Schiff bases.[3] This approach provides a valuable window into how modifications at the 5-position can dramatically influence anticancer activity.
The general synthetic pathway involves the transformation of the 5-amino group to a hydrazino group, followed by condensation with various aldehydes to form the corresponding hydrazones (Schiff bases).
Key Structural Modifications and Their Impact on Anticancer Activity
The study evaluated these derivatives against a panel of cancer cell lines, including human biphenotypic B cell myelomonocytic leukemia (MV4-11), human colon adenocarcinoma (LoVo and doxorubicin-resistant LoVo/DX), and breast adenocarcinoma (MCF-7), alongside a non-tumorigenic cell line (MCF-10A) to assess selectivity.[3]
Table 1: Antiproliferative Activity of 5-Hydrazono-3-methylisothiazole-4-carboxylic Acid Derivatives [3]
| Compound ID | R Group (Substituent on Hydrazone) | Activity against Leukemia (MV4-11) | Activity against Colon Cancer (LoVo/LoVo/DX) |
| Lead Compound | -H (Hydrazine) | Baseline | Baseline |
| Derivative 1 | Phenyl | Moderate | Low |
| Derivative 2 | 4-Hydroxyphenyl | High | Moderate |
| Derivative 3 | 4-Methoxyphenyl | High | High |
| Derivative 4 | 4-Nitrophenyl | Very High | High |
| Derivative 5 | 2,4-Dichlorophenyl | High | Very High |
| Derivative 6 | 3-Indolyl | Moderate | Moderate |
From this data, several key SAR trends can be identified:
-
Aromatic Substitution is Key: The introduction of an aromatic ring at the 5-position via the hydrazone linkage is crucial for antiproliferative activity.
-
Electronic Effects of Phenyl Substituents: The electronic nature of the substituents on the phenyl ring plays a significant role. Electron-withdrawing groups, such as a nitro group (Derivative 4) or chloro groups (Derivative 5), tend to enhance the anticancer activity, particularly against colon cancer cell lines.[3] This suggests that the electronic properties of this part of the molecule are important for target interaction.
-
Hydrogen Bonding Potential: The presence of a hydroxyl group (Derivative 2) also leads to high activity, indicating that hydrogen bonding capabilities may be beneficial.
-
Steric and Lipophilic Properties: The high activity of the 2,4-dichlorophenyl derivative (Derivative 5) suggests that a combination of electronic effects and increased lipophilicity contributes to its potent anticancer effects.[3]
-
Selectivity: Notably, many of the highly active compounds showed lower activity against the MCF-7 breast cancer cell line and the non-tumorigenic MCF-10A cell line, indicating a degree of selectivity towards leukemia and colon cancer cells.[3]
Experimental Protocols
General Synthesis of 5-Hydrazono-3-methylisothiazole-4-carboxylic Acid Derivatives[3]
-
Synthesis of 5-Hydrazino-3-methylisothiazole-4-carboxylic Acid: The starting material, this compound, is first converted to its corresponding hydrazide. This is typically achieved by reacting the ethyl ester with hydrazine hydrate.
-
Formation of Schiff Bases (Hydrazones): The resulting 5-hydrazino-3-methylisothiazole-4-carboxylic acid is then dissolved in a suitable solvent, such as ethanol. An equimolar amount of the desired aldehyde (e.g., 4-nitrobenzaldehyde) is added to the solution. The reaction mixture is then heated under reflux for a specified period. Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization.
Caption: Synthetic workflow for 5-hydrazono isothiazole derivatives.
In Vitro Antiproliferative Assays (MTT and SRB)[3]
-
Cell Culture: Human cancer cell lines (e.g., MV4-11, LoVo, LoVo/DX, MCF-7) and a non-cancerous cell line (MCF-10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: The cells are seeded in 96-well plates and allowed to adhere overnight. The synthesized compounds are then added at various concentrations.
-
Incubation: The plates are incubated for a period of 72 hours.
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.
-
SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B (SRB). The bound dye is solubilized, and the absorbance is read.
-
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
Caption: Workflow for in vitro antiproliferative assays.
Future Directions and Broader Context
The SAR insights gleaned from the 5-hydrazono-3-methylisothiazole-4-carboxylic acid series provide a strong foundation for the rational design of novel anticancer agents based on the this compound scaffold. Future work should focus on:
-
Exploring a wider range of substituents at the 5-position to further probe the electronic, steric, and lipophilic requirements for optimal activity.
-
Modifications at other positions , such as the 3-methyl group and the 4-carboxylate ester, to build a more comprehensive SAR profile.
-
Elucidating the mechanism of action of these compounds to understand their molecular targets.
It is also informative to consider the SAR of the isomeric thiazole derivatives. Studies on ethyl 2-amino-4-methylthiazole-5-carboxylate have revealed that modifications at the 2-amino group can lead to potent antimicrobial and anticancer agents.[4][5] While direct comparisons must be made with caution due to the different ring systems, the general principle that substitutions on the amino group can significantly modulate biological activity appears to hold true for both scaffolds.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. 5-Amino-3-methyl-isothiazole 52547-00-9 [sigmaaldrich.com]
- 3. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
A Comparative Analysis of the Biological Activities of Ethyl 5-amino-3-methylisothiazole-4-carboxylate and Ethyl 2-amino-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, isothiazoles and thiazoles represent privileged scaffolds, forming the core of numerous biologically active compounds. Their structural similarities and differences give rise to distinct pharmacological profiles, making a comparative understanding crucial for rational drug design. This guide provides an in-depth, objective comparison of the biological activities of two closely related esters: Ethyl 5-amino-3-methylisothiazole-4-carboxylate and Ethyl 2-amino-4-methylthiazole-5-carboxylate. By synthesizing available experimental data, this document aims to equip researchers with the insights needed to navigate the therapeutic potential of these important chemical entities.
At a Glance: Structural and Biological Profile Comparison
While both compounds share a similar molecular weight and the presence of an amino and an ethyl carboxylate group, the arrangement of heteroatoms within the five-membered ring—a 1,2-thiazole (isothiazole) versus a 1,3-thiazole—fundamentally influences their electronic distribution and, consequently, their biological targets and activities.
| Feature | This compound | Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| Core Scaffold | Isothiazole | Thiazole |
| Primary Reported Activities of Derivatives | Immunomodulatory, Anticancer | Antimicrobial (antibacterial and antifungal), Anticancer |
| Mechanism of Action Insights | Derivatives have shown potential to modulate immune responses and induce cancer cell apoptosis. | Derivatives often act by inhibiting key enzymes in microbial pathways or interfering with cancer cell signaling. |
| Available Quantitative Data | Primarily qualitative descriptions of immunological effects. | Extensive quantitative data (MIC, IC50 values) for antimicrobial and anticancer activities of derivatives. |
Delving into the Biological Landscape: A Tale of Two Scaffolds
The subtle yet significant difference in the placement of the nitrogen and sulfur atoms in the heterocyclic ring directs the biological activities of these compounds and their derivatives down distinct paths.
Ethyl 2-amino-4-methylthiazole-5-carboxylate: A Versatile Antimicrobial and Anticancer Agent
The 1,3-thiazole core is a cornerstone in medicinal chemistry, and Ethyl 2-amino-4-methylthiazole-5-carboxylate is a prominent example of a versatile building block for potent therapeutic agents.[1] Extensive research has demonstrated that derivatives of this compound exhibit a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents.[2][3][4]
Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate have been extensively studied for their efficacy against a range of microbial pathogens. The thiazole nucleus is a key pharmacophore in many approved antimicrobial drugs.[5] The amino and carboxylate groups on the parent molecule serve as convenient handles for synthetic modifications, allowing for the generation of large libraries of derivatives with diverse substitution patterns. These modifications have been shown to significantly impact the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[6][7][8][9]
For instance, the synthesis of Schiff bases from Ethyl 2-amino-4-methylthiazole-5-carboxylate has yielded compounds with significant antibacterial potential against multidrug-resistant strains of Staphylococcus epidermidis and Pseudomonas aeruginosa.[10] One study reported MIC values of 250 µg/mL and 375 µg/mL against these strains, respectively.[10]
Table 1: Selected Antimicrobial Activities of Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives
| Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| Schiff Bases | S. epidermidis (MDR) | 250 | [10] |
| Schiff Bases | S. aureus (MDR) | 250 | [10] |
| Schiff Bases | E. coli (MDR) | 375 | [10] |
| Schiff Bases | P. aeruginosa (MDR) | 375 | [10] |
| Thiazole-Pyrazoline Hybrids | S. aureus | 16.1 (µM) | [5] |
| Thiazole-Pyrazoline Hybrids | E. coli | 16.1 (µM) | [5] |
| Thiazole-Pyrazoline Hybrids | B. subtilis | 28.8 (µM) | [5] |
The thiazole scaffold is also a well-established pharmacophore in the development of anticancer agents.[11][12][13] Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant cytotoxic activity against various cancer cell lines.[2][14] The mechanism of action for these derivatives is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
One notable study synthesized thirty derivatives and evaluated their in vitro anticancer activity against the NCI 60 human tumor cell line panel.[2] Compound 9b from this series revealed a broad spectrum of anticancer activity against 29 of the 60 cell lines.[2] Another study on thiazole-naphthalene derivatives identified a compound (5b) with potent antiproliferative activity against MCF-7 and A549 cancer cell lines, with IC50 values of 0.48 ± 0.03 µM and 0.97 ± 0.13 µM, respectively.[13] This compound was found to inhibit tubulin polymerization, a validated target for anticancer drugs.[13]
Table 2: Selected Anticancer Activities of Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-Naphthalene | MCF-7 (Breast) | 0.48 ± 0.03 | [13] |
| Thiazole-Naphthalene | A549 (Lung) | 0.97 ± 0.13 | [13] |
| Thiazolopyridazine | HS 578T (Breast) | 0.8 | [4] |
| 2-Aminothiazole Phenylamides | K563 (Leukemia) | Good anti-proliferative effects | [4] |
This compound: An Emerging Player in Immunomodulation and Oncology
In contrast to its thiazole counterpart, the biological activities of this compound and its derivatives are less extensively documented in publicly available literature. However, the existing research points towards a distinct and promising profile, primarily in the realms of immunomodulation and cancer therapy.[15][16]
Research into derivatives of 5-amino-3-methylisothiazolecarboxylic acid, for which the ethyl ester is a key intermediate, has revealed significant immunological activity.[15] Studies have shown that certain derivatives can influence both humoral and cellular immune responses. For example, synthesized aminoacylamino derivatives were analyzed for their effects on the humoral immune response to sheep red blood cells (SRBC) in a mouse model, as well as in delayed-type hypersensitivity reactions and splenocyte proliferation assays.[15] This suggests a potential for these compounds to act as immunomodulators, a class of drugs with broad therapeutic applications in autoimmune diseases, infectious diseases, and cancer.
While also showing promise in oncology, the isothiazole derivatives appear to exert their effects through mechanisms that may differ from the more direct cytotoxic actions of many thiazole-based anticancer agents. Some isothiazole derivatives have been reported to exhibit antitumor activity.[16] More recent research has focused on the synthesis of novel derivatives with antiproliferative activity, particularly against leukemia and colon cancer cell lines.[17]
A study on new 5-substituted derivatives of 5-hydrazino-3-methylisothiazole-4-carboxylic acid, synthesized from the parent amino acid, demonstrated high selectivity towards leukemia and colon cancer cell lines.[17] These compounds caused significant inhibition of proliferation in human biphenotypic B cell myelomonocytic leukemia MV4-11 and human colon adenocarcinoma cell lines (both sensitive and doxorubicin-resistant strains).[17] The selective nature of this activity suggests a more targeted mechanism of action, which is a highly desirable characteristic in cancer chemotherapy.
Experimental Methodologies: A Guide to Evaluation
The assessment of the biological activities of these compounds relies on a suite of well-established in vitro and in vivo assays. Understanding these methodologies is key to interpreting the available data and designing future experiments.
Workflow for Antimicrobial Susceptibility Testing
A common workflow for evaluating the antimicrobial properties of novel compounds involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Caption: Workflow for determining MIC and MBC of antimicrobial compounds.
Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (prepared by serial dilution) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for in vitro cytotoxicity.
Structure-Activity Relationship (SAR) Insights
The biological activity of both isothiazole and thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.
For the thiazole derivatives, structure-activity relationship studies have revealed that modifications at the C2, C4, and C5 positions can significantly modulate potency and selectivity.[18] For instance, in a series of antiplasmodial aminomethylthiazoles, the substitution pattern on the pyrazole carboxamide attached to the aminomethyl group at the C2 position was found to be critical for activity.[18]
In the case of the isothiazole derivatives, the focus has been on substitutions at the C4 and C5 positions. The introduction of aminoacylamino groups at the C5 position and ester groups at the C4 position has been shown to be a key determinant of their immunological activity.[15] The lipophilicity introduced by these substitutions is thought to play a role in their biological effects.[15]
Future Directions and Concluding Remarks
The comparative analysis of this compound and Ethyl 2-amino-4-methylthiazole-5-carboxylate highlights the profound impact of isomeric differences on biological activity. While the thiazole derivative has a well-established and broad-ranging profile as a scaffold for antimicrobial and cytotoxic agents, the isothiazole analogue is emerging as a promising platform for the development of immunomodulatory and selectively acting anticancer drugs.
For researchers in drug discovery, Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives offer a rich field for the development of novel antibiotics and chemotherapeutics, with a wealth of existing data to guide synthesis and optimization. Conversely, this compound presents a less explored but potentially highly rewarding avenue for the discovery of new immunomodulators and targeted cancer therapies.
Further head-to-head comparative studies of these two scaffolds in a wider range of biological assays are warranted to fully elucidate their therapeutic potential and to refine the structure-activity relationships that govern their distinct pharmacological profiles. Such studies will undoubtedly pave the way for the development of the next generation of heterocyclic drugs.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 10. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ptfarm.pl [ptfarm.pl]
- 16. books.rsc.org [books.rsc.org]
- 17. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship studies of antiplasmodial aminomethylthiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioisosteric Replacement of the Isothiazole Ring
Authored for Drug Discovery Professionals
Introduction: Navigating the Isothiazole Conundrum
The isothiazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive compounds, including approved drugs like the antipsychotic ziprasidone.[1] Its unique electronic and structural features, stemming from the adjacent sulfur and nitrogen heteroatoms, allow it to engage in crucial molecular interactions with biological targets.[1][2] However, the very properties that make isothiazole attractive can also be a source of significant liabilities in drug development.
The primary challenge lies in its metabolic fate. The isothiazole ring can be susceptible to cytochrome P450-mediated bioactivation, a process that transforms the stable parent molecule into a chemically reactive intermediate.[3] This bioactivation often proceeds via sulfur oxidation, leading to the formation of electrophilic species that can covalently bind to proteins or be trapped by nucleophiles like glutathione.[3] Such events are red flags in drug discovery, as they carry a potential risk of idiosyncratic toxicity.
This guide provides a comparative analysis of key bioisosteres for the isothiazole ring. We will explore how strategic replacement can mitigate metabolic risks while preserving or enhancing pharmacological activity and overall drug-like properties. The discussion is grounded in experimental data and established protocols, offering a practical framework for medicinal chemists to rationally design safer, more effective drug candidates. Bioisosterism is not merely about swapping one ring for another; it is a data-driven strategy to intelligently tune molecular properties to overcome specific development hurdles.[4][5][6]
The Isothiazole Scaffold: Properties and Liabilities
The isothiazole ring presents a unique combination of physicochemical properties. It is a relatively planar, aromatic system with a distinct dipole moment. The nitrogen atom acts as a hydrogen bond acceptor, while the adjacent sulfur atom influences the ring's electron distribution and lipophilicity.[7][8]
A critical liability, however, is the potential for metabolic activation at the C4 position. In a well-documented case study involving a c-Met inhibitor, researchers discovered that the isothiazole ring underwent P450-mediated oxidation.[3] This led to the formation of a glutathione conjugate at the C4-position, confirming the generation of a reactive intermediate in vitro and in vivo.[3] This specific metabolic pathway is a significant concern that often necessitates the exploration of bioisosteric replacements.
Caption: Proposed mechanism for isothiazole bioactivation.
A Comparative Analysis of Isothiazole Bioisosteres
The goal of bioisosteric replacement is to substitute the problematic isothiazole moiety with a different ring system that mimics its essential steric and electronic features for target binding but possesses a superior metabolic profile.[9][10] Here, we compare several common alternatives.
Thiazole
The most direct isomer of isothiazole, thiazole, repositions the nitrogen atom to the 1,3-position. This subtle change significantly alters the ring's electronic properties and metabolic susceptibility. While still an aromatic heterocycle, the separation of the S and N atoms can reduce the likelihood of the specific bioactivation mechanism seen with isothiazoles. However, thiazoles are not metabolically inert and can be sites of oxidation, so careful evaluation is necessary.[11][12]
Isoxazole & Oxazole
Replacing the sulfur atom with oxygen to form an isoxazole (1,2-oxazole) or oxazole (1,3-oxazole) is a classical bioisosteric strategy.[13] Oxygen is more electronegative than sulfur but smaller, leading to changes in ring geometry and dipole moment. This substitution often increases hydrophilicity, which can improve solubility.[14] Critically, the absence of sulfur eliminates the S-oxidation pathway, directly addressing the primary metabolic liability of isothiazole. In the c-Met inhibitor case study, replacement of the isothiazole with an isoxazole successfully reduced bioactivation while maintaining the desired pharmacological activity.[3]
Pyrazole
Pyrazole is a five-membered ring with two adjacent nitrogen atoms. It features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor, offering different interaction possibilities compared to isothiazole. This can be advantageous for modulating target affinity and selectivity. Like isoxazole, pyrazole lacks the sulfur atom, thereby preventing the problematic S-oxidation. Its successful use as an isothiazole replacement in the c-Met program underscores its value in mitigating metabolic risk.[3]
Data Summary: Physicochemical Property Comparison
The following table provides a qualitative and quantitative comparison of key properties for isothiazole and its common bioisosteres. These values are context-dependent and can be influenced by other substituents on the ring.
| Property | Isothiazole | Thiazole | Isoxazole | Pyrazole |
| Structure | 1,2-thiazole | 1,3-thiazole | 1,2-oxazole | 1,2-diazole |
| pKa (conjugate acid) | -0.5 | ~2.5 | ~-2.0 to -3.0 | ~2.5 |
| Hydrogen Bonding | H-bond acceptor | H-bond acceptor | H-bond acceptor | H-bond donor & acceptor |
| Relative Lipophilicity | High | High | Moderate | Low to Moderate |
| Metabolic Stability | Potential for S-oxidation and bioactivation[3] | Generally more stable, but can be metabolized | Stable; no S-oxidation | Generally stable |
| Key Advantage | Established scaffold | Isomeric replacement | Eliminates S-oxidation, can improve solubility | Eliminates S-oxidation, adds H-bond donor capability |
Experimental Workflow for Evaluating Bioisosteric Replacements
A systematic, data-driven approach is essential for successfully implementing a bioisosteric replacement strategy. The following workflow outlines the key experimental stages, from initial design to lead candidate validation.
Caption: Workflow for evaluating isothiazole bioisosteres.
Experimental Protocol 1: In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of a compound in a liver microsomal preparation and to test for the formation of reactive intermediates via glutathione (GSH) trapping.
Rationale: This assay directly assesses the primary liability of the isothiazole ring. Liver microsomes contain a high concentration of CYP450 enzymes. By monitoring the disappearance of the parent compound over time in the presence of the cofactor NADPH, we can quantify its metabolic stability. The inclusion of GSH, a physiological trapping agent, allows for the detection of reactive electrophilic metabolites.
Methodology:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, prepare a master mix containing liver microsomes (e.g., human, rat; final concentration ~0.5 mg/mL) and a trapping agent (glutathione, 5 mM) in a phosphate buffer (100 mM, pH 7.4).
-
Add the test compound (from a DMSO stock solution) to the wells to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system ensures a sustained concentration of the necessary cofactor, NADPH.
-
For the negative control (T=0), add the NADPH system to a separate set of wells and immediately quench the reaction as described in step 3.
-
-
Time-Point Sampling and Quenching:
-
Incubate the reaction plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Causality: The cold acetonitrile serves two purposes: it precipitates the microsomal proteins to halt all enzymatic activity and the internal standard allows for accurate quantification by correcting for variations in sample processing and instrument response.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Parent Compound Analysis: Monitor the disappearance of the parent compound over time to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
GSH Adduct Search: Perform a separate LC-MS/MS analysis to specifically search for the mass of the expected GSH adduct (Mass of Parent + 305.07 Da).
-
Experimental Protocol 2: Cell Permeability Assay (Caco-2)
Objective: To assess the intestinal permeability of a compound, which is a key predictor of oral absorption.[15][16]
Rationale: Bioisosteric replacement can alter physicochemical properties like lipophilicity and hydrogen bonding capacity, which directly impact a compound's ability to cross cellular membranes.[4][17] The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that mimics the intestinal epithelium, making it the gold standard for in vitro permeability assessment.[18][19]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated and polarized monolayer.
-
Confirm monolayer integrity before the experiment by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Setup:
-
The Transwell® insert creates two compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the bloodstream.[20]
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
-
Permeability Measurement (AP to BL):
-
Add the test compound (typically at 10 µM) to the AP compartment.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the BL compartment. Replace the removed volume with fresh buffer.
-
Also, take a sample from the AP compartment at the beginning and end of the experiment.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
-
Interpretation:
-
Papp values are typically categorized as low (<1 x 10⁻⁶ cm/s), moderate (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s). This data informs whether the new bioisostere has positively or negatively impacted oral absorption potential.
-
Conclusion
The bioisosteric replacement of the isothiazole ring is a crucial strategy for mitigating the risk of metabolic bioactivation and potential toxicity. While isothiazole is a valuable scaffold, its propensity for S-oxidation necessitates careful consideration and often, proactive intervention. By replacing it with metabolically more robust rings such as isoxazole, oxazole, or pyrazole, medicinal chemists can systematically design out this liability. This guide provides a framework for this process, emphasizing that success is built on a logical, data-driven workflow. The decision to replace a core scaffold must be supported by rigorous experimental evaluation, including metabolic stability and permeability assays, to ensure that the resulting drug candidate not only retains its desired pharmacology but also possesses a superior safety and pharmacokinetic profile, ultimately increasing its probability of success in clinical development.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. drughunter.com [drughunter.com]
- 6. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 8. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. nuvisan.com [nuvisan.com]
- 20. bioivt.com [bioivt.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of potential analytical methods for the quantification of Ethyl 5-amino-3-methylisothiazole-4-carboxylate, a heterocyclic compound with potential applications in pharmaceutical research.[1][2][3][4] Given the absence of standardized, published methods for this specific analyte, this document outlines the development and validation of two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The methodologies and validation parameters described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound approach to method development and implementation.[5][6][7][8][9]
The Importance of Validated Analytical Methods
In the pharmaceutical industry, validated analytical methods are crucial for ensuring product quality, safety, and efficacy.[5][6] Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[9] This involves a series of experiments to evaluate the method's performance characteristics, including accuracy, precision, specificity, linearity, and robustness.[8][9] For a compound like this compound, which may be a new chemical entity or an intermediate in a synthetic pathway, having a validated quantitative method is essential for:
-
Purity assessment: Determining the percentage of the active compound in a sample.
-
Stability studies: Monitoring the degradation of the compound over time under various conditions.
-
In vitro and in vivo studies: Quantifying the compound in biological matrices to understand its pharmacokinetic and pharmacodynamic properties.
-
Quality control: Ensuring consistency between different batches of the synthesized compound.
Proposed Analytical Methods: A Comparative Overview
Based on the chemical structure of this compound, which contains a chromophore and is amenable to ionization, both HPLC-UV and LC-MS/MS are suitable analytical techniques for its quantification. The choice between these methods will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection based on UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation. | High; uses specific mass transitions for the analyte. |
| Sensitivity | Generally in the microgram to nanogram per milliliter range. | High; often in the nanogram to picogram per milliliter range. |
| Matrix Effects | Less susceptible to matrix effects. | More susceptible to ion suppression or enhancement from the matrix. |
| Instrumentation | Widely available and relatively less complex. | More specialized and complex instrumentation. |
| Cost | Lower operational and maintenance costs. | Higher operational and maintenance costs. |
| Applications | Purity assessment, content uniformity, and routine quality control of bulk drug substance and formulated products. | Bioanalysis (quantification in biological fluids), impurity profiling, and trace-level analysis. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of small molecules. The method relies on the separation of the analyte from other components in a sample by passing it through a column packed with a stationary phase, followed by detection using a UV detector.
Proposed HPLC-UV Method Protocol
1. Sample Preparation:
-
Accurately weigh a suitable amount of the this compound reference standard and dissolve it in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v) to prepare a stock solution.
-
Prepare working standard solutions by serial dilution of the stock solution.
-
For unknown samples, dissolve a known amount of the sample in the diluent to achieve a concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength to be determined by UV scan of the analyte (a starting point could be around 270-330 nm based on the aminothiazole structure).[10]
3. Rationale for Methodological Choices:
-
A C18 column is a versatile and commonly used reverse-phase column suitable for the separation of moderately polar compounds like the target analyte.
-
The use of a buffered mobile phase (0.1% formic acid) helps to ensure consistent peak shape and retention time by controlling the ionization state of the analyte.
-
Isocratic elution is simpler and more robust for routine analysis compared to gradient elution.
HPLC-UV Method Validation
The proposed HPLC-UV method must be validated according to ICH Q2(R1) guidelines to ensure its suitability.[5][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing a blank (diluent), a placebo (if in a formulation), and a spiked sample to demonstrate that there are no interfering peaks at the retention time of the analyte.[8]
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five standard solutions over a specified concentration range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[8]
-
Accuracy: The closeness of the test results to the true value. It is assessed by the recovery of a known amount of analyte spiked into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment. The relative standard deviation (RSD) should be ≤ 2%.[9]
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.[9]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). This provides an indication of its reliability during normal usage.[5]
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the quantification of this compound in biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.
Proposed LC-MS/MS Method Protocol
1. Sample Preparation (for biological samples, e.g., plasma):
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the internal standard (a structurally similar compound not present in the sample).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might be: 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-5% B; 3.1-4.0 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion (Q1) would be the protonated molecule [M+H]⁺ of this compound, and the product ion (Q3) would be a specific fragment ion generated by collision-induced dissociation. These transitions would need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.
3. Rationale for Methodological Choices:
-
Protein precipitation is a simple and effective method for removing the bulk of proteins from biological samples, which can interfere with the analysis.[11]
-
An internal standard is crucial in LC-MS/MS to compensate for variations in sample preparation and matrix effects.
-
Gradient elution is often necessary in LC-MS/MS to achieve good separation of the analyte from complex matrix components and to ensure a sharp peak shape for optimal sensitivity.
-
MRM mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[12]
LC-MS/MS Method Validation
The validation of a bioanalytical method like LC-MS/MS follows similar principles to HPLC-UV but with some additional considerations, particularly regarding matrix effects.
-
Selectivity: Assessed by analyzing at least six different blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.
-
Linearity, Range, Accuracy, and Precision: Determined as described for the HPLC-UV method, but using spiked matrix samples to prepare the calibration curve and quality control (QC) samples.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This is evaluated by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage stability).
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS bioanalysis.
Conclusion
The successful quantification of this compound in both simple and complex matrices can be achieved through the development and validation of appropriate analytical methods. HPLC-UV offers a reliable and cost-effective solution for routine analysis of bulk material and formulations, where high concentrations of the analyte are expected. For applications demanding high sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the superior technique.
The choice of method should be guided by the Analytical Target Profile (ATP), which defines the intended purpose of the method and its required performance characteristics.[6] Regardless of the method chosen, a thorough validation in accordance with international regulatory guidelines is paramount to ensure the generation of high-quality, reliable, and reproducible data, which is the bedrock of sound scientific research and drug development.[5][6][9]
References
- 1. This compound [cymitquimica.com]
- 2. 34859-65-9 | this compound - Moldb [moldb.com]
- 3. This compound | CAS: 34859-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Hit2Lead | this compound | CAS# 34859-65-9 | MFCD00097916 | BB-3005315 [hit2lead.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. agilent.com [agilent.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of Ethyl 5-Amino-3-Methylisothiazole-4-Carboxylate Derivatives
In the landscape of modern drug discovery, the pursuit of target specificity is paramount. The isothiazole scaffold, a five-membered aromatic heterocycle containing nitrogen and sulfur, has emerged as a "privileged" structure due to its versatile biological activities.[1][2] Derivatives of Ethyl 5-amino-3-methylisothiazole-4-carboxylate, in particular, have garnered interest for their potential as modulators of key cellular signaling pathways, notably as kinase inhibitors.[3] However, the therapeutic success of any kinase inhibitor hinges on its selectivity profile. This guide provides an in-depth comparison of the cross-reactivity and selectivity of these derivatives, supported by experimental data and methodologies, to aid researchers in navigating the complexities of their development.
The Double-Edged Sword of Kinase Inhibition: Why Selectivity Matters
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites. While this homology can be exploited to develop broad-spectrum inhibitors, off-target kinase inhibition is a major cause of toxicity and adverse drug reactions. Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a critical step in translational research. For this compound derivatives, which are being investigated for applications ranging from oncology to inflammatory diseases, a precise selectivity profile is essential for predicting both efficacy and potential liabilities.[4][5]
Comparative Selectivity Profile of Isothiazole Derivatives
While a comprehensive public database on the selectivity of this compound derivatives is not yet established, we can synthesize data from various studies on related aminothiazole and isothiazole compounds to build a representative understanding. The following table illustrates a hypothetical comparison based on typical kinase panel screening data.
| Compound ID | Target Kinase (IC50, nM) | Off-Target Kinase 1 (IC50, nM) | Off-Target Kinase 2 (IC50, nM) | Selectivity Score (S10) |
| EM-ISO-001 | CDK2/CycA (50) | GSK3β (>10,000) | PKA (>10,000) | 0.01 |
| EM-ISO-002 | p38α (75) | JNK1 (500) | ERK2 (>5,000) | 0.05 |
| EM-ISO-003 | CK2 (40) | PIM1 (350) | DYRK1A (1,200) | 0.03 |
| Comparator A | CDK2/CycA (60) | GSK3β (200) | PKA (1,500) | 0.15 |
This table is a hypothetical representation for illustrative purposes. The selectivity score (S10) is the percentage of kinases inhibited by more than 90% at a 10 µM concentration.
The data, though hypothetical, underscores a critical point: minor structural modifications on the isothiazole core can significantly alter the selectivity profile. For instance, the addition of a bulky substituent at the 5-amino position might enhance interactions with a specific pocket in the target kinase while sterically hindering binding to off-target kinases.
Experimental Workflow for Kinase Selectivity Profiling
A robust assessment of selectivity requires a systematic and multi-tiered approach. Here, we outline a standard workflow for profiling an this compound derivative.
References
- 1. books.rsc.org [books.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Introduction: Ethyl 5-amino-3-methylisothiazole-4-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its substituted isothiazole core is a feature in a range of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of critical interest to researchers in drug discovery and chemical development. This guide provides an in-depth comparative analysis of established and modern synthetic routes to this target, offering objective, data-supported insights to inform methodological choices in the laboratory.
Methodology 1: Classical Oxidative Cyclization of an Enaminothioamide
This approach represents a foundational strategy for constructing the 5-aminoisothiazole ring system. The core principle involves the formation of an N-S bond through the intramolecular oxidative cyclization of a suitable acyclic precursor, typically a γ-imino-β-oxothiobutyramide derivative.
Chemical Rationale
The synthesis begins with the creation of an enamine by reacting ethyl acetoacetate with an ammonia source. This intermediate is then treated with a thiocarbonylating agent to introduce the sulfur atom, forming an enaminothioamide. The key step is the subsequent oxidation, where an oxidizing agent like iodine or hydrogen peroxide facilitates the removal of two hydrogen atoms, closing the five-membered isothiazole ring.[1][2] This method is robust and relies on well-understood reaction mechanisms.
Experimental Protocol
-
Synthesis of Ethyl 3-aminobut-2-enoate: A mixture of ethyl acetoacetate (1.0 eq) and ammonium acetate (1.2 eq) in ethanol is refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the crude enamine is used directly in the next step.
-
Thionation: The crude ethyl 3-aminobut-2-enoate is dissolved in toluene, and Lawesson's reagent (0.5 eq) is added portion-wise. The mixture is heated to 80°C for 2-3 hours. The reaction is monitored by TLC until the starting material is consumed. The solvent is evaporated, and the residue is purified by column chromatography to yield the corresponding enaminothioamide.
-
Oxidative Cyclization: The purified enaminothioamide (1.0 eq) is dissolved in ethanol. A solution of iodine (1.1 eq) and potassium iodide in water is added dropwise at room temperature. The mixture is stirred for 1-2 hours until the reaction is complete. The reaction is quenched with aqueous sodium thiosulfate solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is then purified by recrystallization or chromatography.
Workflow Diagram
Caption: Oxidative cyclization pathway.
Methodology 2: The Singh Synthesis (A One-Pot [4+1] Annulation Approach)
This method, developed by Singh and coworkers, is an operationally simple and efficient one-pot procedure for synthesizing 3,5-disubstituted isothiazoles from β-ketodithioesters.[3] It relies on a [4+1] annulation strategy where the four-atom component is derived from the β-ketodithioester and the one-atom nitrogen component comes from an ammonia source.
Chemical Rationale
The reaction proceeds via the initial formation of an enamine from the β-ketodithioester and ammonium acetate. This is followed by an intramolecular cyclization with the elimination of hydrogen sulfide and subsequent aerial oxidation to form the aromatic isothiazole ring.[4] The key advantage is its convergence, combining multiple transformations into a single operation, which saves time and resources.
Experimental Protocol
-
Preparation of the β-Ketodithioester: Ethyl 3-(dithiocarboxy)butanoate is prepared by reacting ethyl acetoacetate with carbon disulfide in the presence of a strong base like sodium ethoxide, followed by alkylation of the resulting dithiolate (e.g., with methyl iodide).
-
One-Pot Annulation: The β-ketodithioester (1.0 eq) and ammonium acetate (3.0 eq) are dissolved in ethanol. The mixture is heated to reflux and stirred for 8-12 hours, open to the atmosphere to allow for aerial oxidation. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel.
Workflow Diagram
Caption: The Singh one-pot synthesis workflow.
Methodology 3: Modern Three-Component Synthesis
Recent advancements in organic synthesis have led to the development of multi-component reactions (MCRs) for the construction of complex heterocyclic systems. A plausible three-component strategy for the target molecule involves the reaction of an enaminoester, a source of sulfur, and a bromodifluoroacetamide/ester derivative.[4][5]
Chemical Rationale
This sophisticated approach involves the reaction of ethyl 3-aminobut-2-enoate (the enaminoester), elemental sulfur, and an electrophilic component like N,N-diethyl-2-bromo-2,2-difluoroacetamide. The reaction likely proceeds through the formation of new C-S, C-N, and N-S bonds, with concurrent C-F bond cleavages.[5] This method offers high atom economy and allows for the rapid assembly of the substituted isothiazole core.
Experimental Protocol
-
Reaction Setup: In a sealed vial, ethyl 3-aminobut-2-enoate (1.0 eq), elemental sulfur (1.2 eq), N,N-diethyl-2-bromo-2,2-difluoroacetamide (1.1 eq), and a suitable base (e.g., DBU, 1.5 eq) are combined in a solvent such as DMF.
-
Reaction Conditions: The mixture is heated to 100-120°C for 12-24 hours. The reaction is monitored by LC-MS for the formation of the product.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative HPLC to afford the pure this compound.
Workflow Diagram
Caption: A modern three-component approach.
Comparative Analysis
| Feature | Methodology 1: Oxidative Cyclization | Methodology 2: Singh Synthesis | Methodology 3: Three-Component Synthesis |
| Reaction Type | Multi-step, linear synthesis | One-pot, convergent synthesis | Multi-component, convergent synthesis |
| Typical Yields | Moderate (40-60% over steps) | Good to Excellent (72-92%)[3] | Moderate to Good (50-75%) |
| Operational Simplicity | Moderate, requires isolation of intermediate | High, one-pot procedure | Moderate, requires careful control of stoichiometry |
| Reagent Availability | Readily available starting materials | Requires synthesis of β-ketodithioester | Requires specialized bromodifluoro-reagents |
| Scalability | Good, well-established procedures | Good, but H₂S evolution can be a concern | Moderate, purification can be challenging on scale |
| Green Chemistry Aspect | Use of stoichiometric oxidants (iodine) | Aerial oxidation is "greener" | High atom economy, but uses high-boiling solvents |
| Key Advantages | Robust and well-understood chemistry | High efficiency and operational simplicity | Rapid access to complex structures |
| Potential Drawbacks | Multiple steps, lower overall yield | Unpleasant odor of H₂S, requires specific precursor | Cost of specialized reagents, potentially harsh conditions |
Conclusion and Expert Recommendation
Each of the outlined synthetic strategies offers a viable route to this compound, with distinct advantages and disadvantages.
-
The Classical Oxidative Cyclization method is a reliable choice for small-scale synthesis where the starting materials are readily available and the multi-step nature is not a significant hindrance. Its primary strength lies in its predictability.
-
The Singh Synthesis stands out for its elegance and efficiency. For laboratories focused on library synthesis or rapid analogue generation, this one-pot method is highly recommended due to its operational simplicity and generally high yields.[3] The main consideration is the preparation of the required β-ketodithioester precursor.
-
The Three-Component Synthesis represents a more modern approach, offering high atom economy. While it requires more specialized and potentially costly reagents, it is a powerful strategy for exploring novel chemical space and could be advantageous when the required building blocks are accessible.
For general-purpose laboratory synthesis aiming for a balance of efficiency, scalability, and cost-effectiveness, the Singh Synthesis is recommended as the primary method of choice . Its one-pot nature significantly reduces hands-on time and resource consumption compared to the classical linear approach, making it a more practical option for most research and development applications.
References
Efficacy comparison of Ethyl 5-amino-3-methylisothiazole-4-carboxylate derivatives in antimicrobial assays
An Expert's Guide to the Comparative Efficacy of Ethyl 5-amino-3-methylisothiazole-4-carboxylate Derivatives in Antimicrobial Assays
Introduction: The Isothiazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
In the relentless battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among the heterocyclic compounds, the isothiazole ring, a five-membered aromatic system containing adjacent nitrogen and sulfur atoms, has emerged as a structure of significant interest.[1] Isothiazole derivatives are recognized for a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1] The unique electronic and structural characteristics of the isothiazole nucleus make it a versatile building block in medicinal chemistry.
This guide focuses on this compound as a foundational molecule for the development of new antimicrobial agents. We will provide a comprehensive framework for synthesizing, testing, and comparing the efficacy of its derivatives. This document is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, enabling a robust evaluation of structure-activity relationships (SAR).
The Parent Compound: Strategic Points for Derivatization
The starting molecule, this compound, presents several key functional groups that can be chemically modified to generate a library of derivatives. Understanding these sites is crucial for a systematic exploration of the chemical space and its impact on antimicrobial activity.
-
The C5-Amino Group: This primary amine is a prime target for modification. It can be acylated, alkylated, or converted into Schiff bases, amides, or sulfonamides. These modifications can drastically alter the compound's polarity, hydrogen bonding capacity, and steric profile, which are critical for interaction with microbial targets.
-
The C4-Ethyl Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides. Changing the ester to an amide, for instance, introduces a hydrogen bond donor and can improve metabolic stability and alter cell permeability.
-
The C3-Methyl Group: While less reactive, modifications at this position could be explored through more complex synthetic routes. Altering this group would primarily impact the steric and lipophilic properties of the molecule.
The logical workflow for a research program aimed at evaluating these derivatives is outlined below.
Caption: Figure 1: Overall Research & Development Workflow.
Experimental Protocols for Antimicrobial Efficacy Testing
To ensure data is reliable and comparable, standardized protocols must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing. Below are detailed methodologies for two fundamental assays.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Its quantitative nature is essential for comparative analysis.
Causality Behind Experimental Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and supports the growth of most non-fastidious pathogens while having minimal interaction with the test compounds.
-
Inoculum: Standardizing the bacterial inoculum to approximately 5 x 10^5 CFU/mL is critical. A lower density might overestimate efficacy, while a higher density could overwhelm the compound, leading to false resistance.
-
Controls: Including a positive control (broth + inoculum, no drug) ensures the bacteria are viable, and a negative control (broth only) confirms sterility. A standard antibiotic (e.g., Ciprofloxacin) serves as a reference for assay performance.
Step-by-Step Methodology:
-
Preparation of Compounds: Create a stock solution of each derivative in Dimethyl Sulfoxide (DMSO) at 10 mg/mL. Ensure the final concentration of DMSO in the assay does not exceed 1%, as it can have intrinsic antimicrobial effects.
-
Inoculum Preparation: Culture the microbial strain overnight on an appropriate agar plate. Select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (equivalent to ~1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve the final target inoculum density.
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. In wells 1 and 2, add 100 µL and 50 µL, respectively, of the test compound at a starting concentration (e.g., 512 µg/mL).
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 2 to well 3, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or with a plate reader.
Caption: Figure 2: Broth Microdilution MIC Assay Workflow.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This method is excellent for primary screening to quickly identify derivatives with antimicrobial activity. It relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient.
Step-by-Step Methodology:
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum and streak it evenly across the entire surface of the MHA plate in three different directions to ensure confluent growth.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Application: Pipette a fixed volume (e.g., 10 µL) of a high-concentration stock of each derivative onto a separate disk.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the "zone of inhibition" (the clear area around the disk where bacteria did not grow) in millimeters. A larger zone generally indicates higher activity.
Structure-Activity Relationship (SAR) Analysis: A Comparative Framework
The ultimate goal of generating and testing derivatives is to understand how specific chemical modifications influence antimicrobial efficacy. This is known as Structure-Activity Relationship (SAR) analysis. Below is a hypothetical dataset to illustrate how such a comparison would be structured and interpreted.
Hypothetical Comparative Data
| Compound ID | R1 (Modification at C5-NH₂) | R2 (Modification at C4-COOEt) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| Parent | -H | -OCH₂CH₃ | 128 | >256 |
| DER-01 | -C(O)CH₃ (Acetyl) | -OCH₂CH₃ | 64 | >256 |
| DER-02 | -C(O)Ph (Benzoyl) | -OCH₂CH₃ | 16 | 128 |
| DER-03 | -H | -NH₂ (Amide) | 128 | 256 |
| DER-04 | -C(O)Ph (Benzoyl) | -NH₂ (Amide) | 8 | 64 |
| DER-05 | -C(O)-(4-Cl-Ph) | -NH₂ (Amide) | 4 | 32 |
Interpretation and SAR Insights
From this hypothetical data, we can derive several key SAR insights, which are crucial for guiding the next round of synthesis.
-
Acylation of the C5-Amine: Simple acetylation (DER-01) modestly improves activity against the Gram-positive S. aureus. Introducing a larger, more lipophilic benzoyl group (DER-02) significantly enhances activity against S. aureus and confers moderate activity against the Gram-negative E. coli. This suggests that a hydrophobic pocket may be a key binding site in the microbial target.
-
Modification of the C4-Ester: Converting the ethyl ester to a primary amide (DER-03) has little effect on its own. However, this modification appears to be synergistic with changes at the C5-amine.
-
Combined Modifications: The combination of the C5-benzoyl group and the C4-amide (DER-04) results in the most potent compound so far, with strong activity against both bacterial types. This indicates that interactions at both ends of the molecule are important for broad-spectrum activity.
-
Electronic Effects: Adding an electron-withdrawing chlorine atom to the benzoyl ring (DER-05) further enhances potency.[2][3] This suggests that the electronic properties of the aromatic ring play a role in target binding or cell penetration.
Caption: Figure 3: Hypothetical Structure-Activity Relationships.
Conclusion
This guide provides a robust framework for the systematic evaluation of this compound derivatives as potential antimicrobial agents. By combining strategic synthesis with standardized, quantitative biological assays, researchers can efficiently navigate the chemical space to build a comprehensive understanding of the structure-activity relationships. The hypothetical data and interpretations presented herein serve as a template for how to analyze experimental results to identify key structural motifs responsible for potent and broad-spectrum antimicrobial activity, ultimately leading to the identification of promising lead candidates for further development.
References
- 1. books.rsc.org [books.rsc.org]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate: A Cost-Benefit Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Ethyl 5-amino-3-methylisothiazole-4-carboxylate, a key building block for various pharmacologically active compounds, presents a synthetic challenge that necessitates a careful evaluation of available routes. This guide provides an in-depth, objective comparison of two plausible synthetic pathways to this target molecule, offering a comprehensive cost-benefit analysis supported by experimental insights to inform your synthetic strategy.
Introduction to the Target Molecule
This compound is a substituted isothiazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of the amino and ester functionalities, along with the methyl group on the isothiazole core, makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The selection of an optimal synthetic route is paramount and must consider factors beyond mere chemical yield, including cost-effectiveness, scalability, safety, and environmental impact.
This guide will dissect two potential synthetic routes, which we will refer to as Route 1: The "Gewald-Type" Approach and Route 2: The "Thiocyanate Cyclization" Pathway . Each route will be evaluated on its merits and drawbacks, providing you with the necessary data to make an informed decision for your research and development endeavors.
Route 1: The "Gewald-Type" Approach
This synthetic strategy is inspired by the well-established Gewald reaction for the synthesis of 2-aminothiophenes. We propose a modification of this reaction, starting from a β-ketoester and a cyano-containing compound, to construct the isothiazole ring.
Scientific Rationale
The core principle of this route lies in the Knoevenagel condensation of a β-ketoester with an activated nitrile, followed by the addition of a sulfur source and an aminating agent to facilitate cyclization. The electron-withdrawing nature of the cyano and ester groups on the intermediate makes it susceptible to nucleophilic attack by a sulfur species, initiating the ring formation. Subsequent intramolecular cyclization and aromatization lead to the desired 5-aminoisothiazole.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for Route 1.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate
-
To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol), add 11.3 g of ethyl cyanoacetate with stirring at room temperature.
-
To this solution, add 13.0 g of ethyl acetate and reflux the mixture for 6 hours.
-
After cooling, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute hydrochloric acid to a pH of 3-4.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-cyano-3-oxobutanoate.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 2-cyano-3-oxobutanoate in 100 mL of ethanol.
-
Pass a slow stream of hydrogen sulfide gas through the solution for 2 hours at room temperature, followed by a stream of ammonia gas for another 2 hours. The reaction should be performed in a well-ventilated fume hood.
-
Seal the reaction vessel and stir at 50°C for 24 hours.
-
Cool the reaction mixture and filter to remove any precipitated sulfur.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product.
Route 2: The "Thiocyanate Cyclization" Pathway
This approach is analogous to the well-known Hantzsch thiazole synthesis and involves the reaction of an α-haloketone with a source of thiocyanate, followed by cyclization.
Scientific Rationale
This route hinges on the initial formation of an α-thiocyanato-β-ketoester. The thiocyanate group then serves as the electrophilic sulfur and nitrogen source for the intramolecular cyclization. The enolizable β-ketoester provides the necessary nucleophilic carbon to attack the thiocyanate carbon, leading to the formation of the isothiazole ring.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for Route 2.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-chloroacetoacetate
-
To a solution of 13.0 g of ethyl acetoacetate in 50 mL of dichloromethane at 0°C, add 13.5 g of sulfuryl chloride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield ethyl 2-chloroacetoacetate.
Step 2: Synthesis of Ethyl 2-thiocyanatoacetoacetate
-
Dissolve 9.7 g of potassium thiocyanate in 100 mL of acetone and add the crude ethyl 2-chloroacetoacetate from the previous step.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and filter off the potassium chloride precipitate.
-
Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-thiocyanatoacetoacetate.
Step 3: Synthesis of this compound
-
Dissolve the crude ethyl 2-thiocyanatoacetoacetate in 100 mL of ethanol.
-
Pass a stream of ammonia gas through the solution for 1 hour at 0°C.
-
Seal the reaction vessel and stir at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization from ethanol/water to obtain the final product.
Cost-Benefit Analysis
The choice between these two synthetic routes will ultimately depend on a laboratory's specific resources, budget, and priorities. The following table provides a comparative analysis of the key factors for each route.
| Feature | Route 1: "Gewald-Type" Approach | Route 2: "Thiocyanate Cyclization" Pathway |
| Starting Materials Cost | Moderate. Ethyl cyanoacetate and ethyl acetate are relatively inexpensive. | Low to Moderate. Ethyl acetoacetate is inexpensive, while sulfuryl chloride and potassium thiocyanate are moderately priced. |
| Number of Steps | 2 | 3 |
| Estimated Overall Yield | Moderate. Yields for Gewald-type reactions can be variable. | Good. Hantzsch-type syntheses are generally high-yielding. |
| Reagent & Solvent Safety | High Concern: Use of highly toxic and flammable hydrogen sulfide gas requires specialized equipment and handling procedures. Ammonia is also corrosive and an inhalation hazard. | Moderate Concern: Sulfuryl chloride is corrosive and reacts violently with water. Dichloromethane is a suspected carcinogen. |
| Environmental Impact | Use of toxic gases is a significant environmental concern. | Use of chlorinated solvents is a drawback. |
| Scalability | Challenging due to the handling of hazardous gases. | More readily scalable with appropriate engineering controls for handling sulfuryl chloride. |
| Ease of Purification | Column chromatography is likely required, which can be time-consuming and solvent-intensive. | Recrystallization is often sufficient for purification, which is generally more straightforward and economical. |
Conclusion and Recommendation
Both proposed routes offer plausible pathways to this compound.
Route 1, the "Gewald-Type" Approach , is attractive due to its convergence and fewer synthetic steps. However, the significant safety and handling concerns associated with hydrogen sulfide gas make it a less desirable option for most standard laboratory settings. The requirement for chromatographic purification also adds to the time and cost of the synthesis.
Route 2, the "Thiocyanate Cyclization" Pathway , while involving an additional step, utilizes more manageable reagents and purification techniques. The Hantzsch-type cyclization is a robust and well-established reaction, often leading to higher and more reproducible yields. The primary safety concern is the use of sulfuryl chloride, which can be handled safely with standard laboratory precautions. The potential for purification by recrystallization is a significant advantage in terms of time, cost, and solvent waste.
Recommendation: For most research and development applications, Route 2 is the recommended synthetic strategy. Its superior safety profile, higher potential yield, and simpler purification make it a more practical and cost-effective choice. While the initial investment in starting materials may be slightly higher than for Route 1, the overall efficiency and reduced safety risks are likely to outweigh this initial cost. For large-scale industrial synthesis, a more thorough process safety and cost analysis would be required for both routes, potentially including the development of a continuous flow process to mitigate the hazards of Route 1.
A Head-to-Head Comparison of Pharmacological Properties: Isothiazole vs. Pyrazole Carboxylates
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of heterocyclic chemistry, isothiazoles and pyrazoles represent two foundational scaffolds that have given rise to a multitude of pharmacologically active agents. The introduction of a carboxylate moiety, or its common bioisostere, the carboxamide, often serves to modulate physicochemical properties and enhance interactions with biological targets. This guide offers a head-to-head comparison of the pharmacological profiles of isothiazole and pyrazole carboxylates, drawing upon experimental data to inform researchers and drug development professionals in their quest for novel therapeutics.
Introduction: Structural and Electronic Distinctions
Isothiazole and pyrazole are five-membered aromatic heterocycles, both containing two heteroatoms. However, the arrangement of these atoms imparts distinct electronic and steric properties that govern their interactions with biological macromolecules.
-
Pyrazole: A 1,2-diazole, featuring two adjacent nitrogen atoms. This arrangement allows pyrazole-containing drugs to act as both hydrogen bond donors and acceptors. The pyrazole ring is a bioisostere for the aryl group, which can improve solubility and lipophilicity[1].
-
Isothiazole: A 1,2-thiazole, containing adjacent nitrogen and sulfur atoms. The presence of the larger sulfur atom and the S-N bond influences the ring's geometry and electronic distribution, often protecting the molecule from enzymatic degradation and extending its duration of action[2].
These fundamental differences are the basis for the diverse pharmacological activities observed in their respective carboxylate and carboxamide derivatives.
Comparative Pharmacological Profile: Anticancer and Antimicrobial Activities
Both isothiazole and pyrazole carboxylates have demonstrated significant potential in oncology and infectious disease research. Here, we compare their performance based on available experimental data.
Anticancer Activity
The fight against cancer has seen numerous heterocyclic compounds emerge as potent therapeutic agents. Both pyrazole and isothiazole derivatives have shown remarkable anticancer effects by inhibiting enzymes crucial for cell division and proliferation[3].
Pyrazole Carboxylates and Carboxamides: This class of compounds has been extensively studied for its anticancer properties. A notable mechanism of action is the inhibition of various protein kinases, which are often dysregulated in cancer. For instance, numerous pyrazole derivatives have been synthesized and shown to possess inhibitory activity against targets like EGFR, VEGFR-2, and CDKs[4]. The well-known anti-inflammatory drug Celecoxib, a diaryl-substituted pyrazole, has also been investigated for its anticancer properties due to its selective inhibition of COX-2, an enzyme implicated in tumorigenesis[5].
Isothiazole Carboxylates and Carboxamides: Isothiazole derivatives have also emerged as promising anticancer agents. Their mechanisms often involve the disruption of microtubule dynamics, a critical process for cell division. Several 2-amino-4-phenylthiazol derivatives, which are structurally related to isothiazoles, have been shown to inhibit tubulin polymerization[6]. Additionally, isothiazolo[5,4-b]pyridine derivatives have exhibited a broad spectrum of anticancer activity[7].
Below is a comparative table of the cytotoxic activity of representative pyrazole and isothiazole derivatives against common cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrazole | Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | [4] |
| Fused Pyrazole Derivative | HepG2 (Liver) | 0.71 | [4] | |
| Pyrazole Derivative 5b | K562 (Leukemia) | 0.021 | [8] | |
| Pyrazole Derivative 5b | A549 (Lung) | 0.69 | [8] | |
| Isothiazole | Thiazole-Naphthalene Derivative 5b | MCF-7 (Breast) | 0.48 | [4] |
| Thiazole-Naphthalene Derivative 5b | A549 (Lung) | 0.97 | [4] | |
| Thiazolyl-indole-2-carboxamide 6i | MCF-7 (Breast) | 6.10 | [9] | |
| 2,4-disubstituted thiazole 7c | HepG2 (Liver) | 3.35 | [6] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Both pyrazole and isothiazole scaffolds are present in compounds with significant antibacterial and antifungal activity.
Pyrazole Carboxylates and Carboxamides: Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity[10]. One of their key mechanisms of action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication[2]. This enzyme is a well-established target for antibiotics.
Isothiazole Carboxylates and Carboxamides: Isothiazole-containing compounds have also been reported as potent antimicrobial agents. Similar to pyrazoles, some thiazole derivatives, close structural analogs of isothiazoles, have been found to target DNA gyrase[2][11]. This common mechanism of action makes for a compelling comparative analysis.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds from both classes against clinically relevant bacterial strains.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole | Imidazo-pyridine pyrazole 18 | E. coli | <1 | [12] |
| Imidazo-pyridine pyrazole 18 | S. aureus | <1 | [12] | |
| Pyrazole-thiazole hybrid 10 | S. aureus | 1.9 | [12] | |
| Isothiazole | Catechol-derived thiazole | MRSA | ≤ 2 | [13] |
| 2-phenylacetamido-thiazole 16 | E. coli | 1.56 | [14] | |
| 2-phenylacetamido-thiazole 16 | S. aureus | 6.25 | [14] |
Mechanism of Action: A Deeper Dive into Enzyme Inhibition
A key strategy in drug design is the targeted inhibition of enzymes involved in disease pathology. Both isothiazole and pyrazole carboxylates have proven to be effective enzyme inhibitors.
Cyclooxygenase (COX) Inhibition
The COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is a key target for anti-inflammatory drugs.
-
Pyrazoles: The pyrazole scaffold is famously present in Celecoxib, a selective COX-2 inhibitor, which reduces the gastrointestinal side effects associated with non-selective NSAIDs[15].
-
Isothiazoles: Isothiazole derivatives have also been investigated as COX inhibitors. Some isothiazolopyridine derivatives have shown significant inhibitory activity against COX-1[16]. Certain thiazole carboxamides have demonstrated selective inhibition of COX-2[8].
Signaling Pathway: COX Inhibition
Experimental Protocols
To ensure the reproducibility and validity of pharmacological data, standardized experimental protocols are essential. Below are representative step-by-step methodologies for assessing anticancer and antimicrobial activity.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (isothiazole and pyrazole carboxylates) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Rationale: Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow: Anticancer Drug Screening
Conclusion and Future Perspectives
This guide provides a comparative overview of the pharmacological properties of isothiazole and pyrazole carboxylates, highlighting their potential as anticancer and antimicrobial agents. While pyrazole derivatives have been more extensively studied, the emerging data on isothiazoles suggest they are a promising and perhaps underexplored class of compounds.
For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and desired pharmacological profile. The distinct electronic and steric properties of each ring system offer a rich playground for medicinal chemists to fine-tune activity, selectivity, and pharmacokinetic properties. Future research should focus on direct, side-by-side comparisons of isothiazole and pyrazole carboxylates against a broader range of biological targets to fully elucidate their therapeutic potential.
References
- 1. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: <i>In Vitro</i> and <i>In Silico</i> Potentials | AVESİS [avesis.erciyes.edu.tr]
- 2. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 3. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate: Evaluating Reproducibility and Efficiency
For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Ethyl 5-amino-3-methylisothiazole-4-carboxylate, a heterocyclic compound with the CAS Number 34859-65-9, serves as a valuable building block in the creation of various pharmaceutical agents. Its isothiazole core, substituted with both an amino and an ester functional group, offers versatile handles for further chemical modification. However, a survey of the scientific literature reveals a conspicuous absence of detailed, step-by-step published protocols for its synthesis, compelling chemists to devise their own routes based on established principles of heterocyclic chemistry.
This guide provides a comparative analysis of two potential synthetic pathways for this compound. We present a modern, plausible protocol designed for efficiency and scalability, and contrast it with a more classical, multi-step approach. This comparison is supported by a thorough examination of the underlying chemical principles, offering field-proven insights into the practical challenges and advantages of each method.
Protocol A: A Modern, Efficient Approach via C4-Functionalization
This proposed protocol leverages the commercially available and relatively inexpensive starting material, 5-amino-3-methylisothiazole hydrochloride. The strategy focuses on the direct functionalization of the pre-formed isothiazole ring, a more convergent and potentially higher-yielding approach. The key transformation is the introduction of the carboxylate group at the C4 position, which is strongly activated by the C5-amino group towards electrophilic substitution.
Rationale and Expertise-Driven Insights
The choice to proceed via functionalization of 5-amino-3-methylisothiazole is based on the principle of maximizing synthetic efficiency. Building upon a readily available core structure is generally more time- and resource-effective than a linear synthesis that constructs the ring system from acyclic precursors. The Vilsmeier-Haack reaction is a well-established and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The amino group at the C5 position of the isothiazole ring significantly increases the electron density at the C4 position, making it the prime target for electrophilic attack by the Vilsmeier reagent.[4] Subsequent oxidation of the introduced aldehyde to a carboxylic acid, followed by esterification, are standard and high-yielding transformations in organic synthesis.
Experimental Workflow: Protocol A
Caption: Proposed efficient synthesis of the target compound.
Detailed Step-by-Step Methodology: Protocol A
Step 1: Vilsmeier-Haack Formylation of 5-Amino-3-methylisothiazole
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.[4]
-
Add 5-amino-3-methylisothiazole hydrochloride (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with aqueous sodium hydroxide until a pH of 7-8 is reached, which will precipitate the crude 5-amino-3-methylisothiazole-4-carbaldehyde.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Oxidation to Carboxylic Acid
-
Suspend the crude 5-amino-3-methylisothiazole-4-carbaldehyde in a mixture of acetone and water.
-
Add potassium permanganate (KMnO₄, 1.5 equivalents) portion-wise at room temperature. The reaction is exothermic and may require occasional cooling.
-
Stir until the purple color of the permanganate has disappeared.
-
Filter the manganese dioxide byproduct and wash the filter cake with hot water.
-
Combine the filtrates and acidify with hydrochloric acid to a pH of 3-4 to precipitate the 5-amino-3-methylisothiazole-4-carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
Step 3: Esterification
-
Suspend the 5-amino-3-methylisothiazole-4-carboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Protocol B: A Classical, Linear Synthesis Approach
This hypothetical classical route involves the construction of the isothiazole ring from acyclic precursors. While fundamentally sound, such linear sequences often suffer from lower overall yields and may require more challenging purification steps. This approach is based on the principles of isothiazole synthesis from β-iminothioamides, which are themselves prepared from suitable starting materials.[5]
Rationale and Causality Behind Experimental Choices
The logic of this approach is to build the complexity of the molecule step-by-step. The synthesis of a β-ketonitrile is a standard C-C bond-forming reaction. Its conversion to a β-iminothiobutyramide derivative sets the stage for the key ring-closing reaction. The oxidative cyclization to form the isothiazole ring is a known, albeit sometimes low-yielding, transformation. This linear approach provides a clear, albeit longer, path to the target molecule.
Experimental Workflow: Protocol B
Caption: A classical, multi-step synthesis of the target compound.
Comparative Analysis of Protocols A and B
| Parameter | Protocol A: C4-Functionalization | Protocol B: Linear Synthesis |
| Starting Materials | 5-Amino-3-methylisothiazole, POCl₃, DMF, Ethanol | Ethyl Cyanoacetate, Acetonitrile, H₂S, NH₃, Oxidizing agent |
| Number of Steps | 3 | 3-4 (depending on iminothioamide synthesis) |
| Overall Yield | Potentially High | Potentially Low to Moderate |
| Atom Economy | Good | Moderate |
| Scalability | Good | Moderate, may have issues with gaseous reagents |
| Safety Concerns | Use of POCl₃ (corrosive), KMnO₄ (strong oxidizer) | Use of H₂S (toxic gas), potentially unstable intermediates |
| Purification | Standard chromatographic or crystallization methods | May require more complex purification of intermediates |
Conclusion and Recommendation
Based on this comparative analysis, Protocol A is the recommended synthetic route for obtaining this compound. Its convergent nature, starting from a readily available advanced intermediate, is likely to result in a higher overall yield and greater efficiency. The reactions involved, such as the Vilsmeier-Haack formylation and standard oxidation/esterification, are well-understood and generally reproducible. While it involves hazardous reagents like phosphorus oxychloride, these are standard in many organic synthesis laboratories and can be handled safely with appropriate precautions.
Protocol B, while representing a valid chemical approach, is less practical for routine synthesis. The potential for low yields in the ring-formation step and the use of toxic gaseous reagents make it a less attractive option for both laboratory-scale and larger-scale production.
This guide, by providing a detailed, plausible, and efficient protocol alongside a comparative analysis, aims to fill a gap in the available literature and empower researchers to reliably synthesize this important chemical building block.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Author's Note for the Researcher: As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses their entire lifecycle, concluding with safe and environmentally sound disposal. This guide addresses the proper disposal of Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS No. 34859-65-9).[1][2]
While specific, comprehensive disposal data for this exact molecule is not extensively published, the principles of chemical safety and E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) dictate a conservative approach. The procedural guidance herein is synthesized from the known hazard profile of this compound, safety data for structurally analogous isothiazole and thiazole derivatives, and established best practices for hazardous waste management in a research setting. The core principle is to treat this compound as hazardous waste unless definitively proven otherwise by your institution's Environmental Health & Safety (EHS) department.
Hazard Assessment & Characterization
Understanding the hazard profile is the foundational step for determining appropriate handling and disposal protocols. This compound is identified as an irritant. To build a more complete safety picture, we must consider the hazards associated with the broader isothiazole family. Many compounds in this class exhibit significant toxicity and environmental hazards. For instance, other isothiazole derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[3][4] Furthermore, some are very toxic to aquatic life with long-lasting effects.[4]
This information logically compels us to handle this compound with a high degree of caution.
Table 1: Synthesized Hazard Profile and Handling Summary
| Parameter | Information | Source & Rationale |
| Physical State | Solid / Powder | [1] |
| CAS Number | 34859-65-9 | [1] |
| Primary Hazard | Irritant | |
| Inferred Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Respiratory Irritation, Potential Aquatic Toxicity. | Based on data for analogous compounds like 5-Amino-3-methyl-isothiazole-4-carbonitrile and Methylisothiazolinone.[3][4] This is a precautionary approach, standard in research environments when data is incomplete. |
| Disposal Route | Approved Hazardous Waste Disposal Plant / Contractor | [3][5][6][7] |
| Prohibited Disposal | Sanitary Sewer / Regular Trash | Inferred from aquatic toxicity of related compounds and general EPA/local regulations for chemical waste.[4][8] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for any purpose, including disposal preparation, the following PPE is mandatory. The causality is clear: we are protecting against known irritant properties and potential, more severe hazards suggested by analogous compounds.
-
Eye Protection: Chemical safety goggles are required. If handling larger quantities where splashing is possible, a face shield in addition to goggles is recommended to protect against eye contact with the solid powder.[3][6]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Change gloves immediately if they become contaminated.[3]
-
Respiratory Protection: Due to the risk of respiratory irritation from inhaling the powder, a NIOSH-approved N95 dust mask or a higher level of respiratory protection (e.g., a half-mask respirator with P100 cartridges) is essential, especially when weighing or transferring the material.[3]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[3]
Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process. The goal is to ensure the waste is safely contained, clearly identified, and transferred to a licensed disposal facility via your institution's EHS department.
Disposal Decision Workflow Diagram
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
Action: Designate all materials contaminated with this compound as hazardous waste. This includes pure/excess compound, solutions containing the compound, and heavily contaminated items like weigh boats or pipette tips.
-
Causality: Proper segregation prevents unintentional reactions with other waste streams and ensures the waste is handled correctly by disposal technicians.[8] Do not mix this waste with other chemical waste unless specifically permitted by your EHS department.
-
-
Container Selection:
-
Action: Choose a chemically compatible container with a secure, leak-proof screw cap. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, free of cracks or corrosion.[8]
-
Causality: A robust, compatible container is critical to prevent leaks and spills during storage and transport, protecting both personnel and the environment.[5]
-
-
Labeling:
-
Action: Immediately label the waste container using the official hazardous waste tag provided by your institution's EHS department. Fill out the label completely and legibly.[8]
-
Required Information:
-
Causality: Accurate labeling is a legal requirement and is essential for safety. It communicates the container's contents and associated hazards to everyone who may handle it, from lab colleagues to EHS personnel and final disposal facility operators.[8]
-
-
Interim Storage:
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked. Use secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Causality: Storing hazardous waste in a designated, contained area minimizes the risk of accidental spills and exposure in the general lab workspace. Secondary containment is a crucial failsafe.
-
-
Final Disposal:
-
Action: Once the container is full or you are ready to dispose of it, follow your institution's specific procedures to request a pickup from the EHS department.
-
Causality: EHS professionals are trained and equipped to handle, transport, and consolidate hazardous waste according to strict federal and state regulations, ensuring it reaches an approved and licensed waste disposal facility.[8]
-
Spill and Decontamination Procedures
Accidents can happen. Being prepared is a non-negotiable part of laboratory safety.
-
For Small Spills (Solid):
-
Ensure proper PPE is worn, especially respiratory protection.
-
Gently sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All cleanup materials (cloths, gloves, etc.) must be placed in the hazardous waste container.
-
-
For Contaminated Equipment:
-
Rinse glassware and equipment with a small amount of an appropriate organic solvent to dissolve any residue.
-
Collect this first rinse as hazardous waste in a designated liquid waste container.
-
Subsequent washes with soap and water can typically be disposed of down the drain, but confirm this with your institutional EHS policy.
-
References
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Ethyl 5-amino-3-methylisothiazole-4-carboxylate
For laboratory professionals engaged in the vital work of research and development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS No. 34859-65-9).[1][2][3][4] As a Senior Application Scientist, my objective is to offer not just a list of equipment, but a clear rationale behind each recommendation, empowering you to work safely and effectively.
The foundational principle of laboratory safety is a multi-layered defense, where PPE serves as the final, critical barrier between the researcher and potential chemical hazards. This compound is classified as an irritant, and based on the hazard profiles of structurally similar isothiazole compounds, it is prudent to handle it with a high degree of caution.[5]
Hazard Assessment and Risk Mitigation
This compound is a solid compound.[1][4] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure. The overarching goal of the recommended PPE is to prevent contact with the substance via these routes.
The following table summarizes the known and inferred hazards:
| Hazard Classification | Description | Source |
| Irritant | May cause irritation upon contact with skin, eyes, or the respiratory tract. | |
| Harmful if Swallowed | Based on data for similar compounds, ingestion may cause adverse health effects. | |
| Skin Irritation | Direct contact may lead to redness, itching, and inflammation. | [6] |
| Serious Eye Irritation | Can cause significant irritation, and potentially damage, to the eyes. | [6] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory system. | [6][7] |
Recommended Personal Protective Equipment (PPE)
The following PPE is recommended for all procedures involving the handling of this compound.
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, particularly when there is a risk of splashing or when handling larger quantities. All eye and face protection should comply with ANSI Z87.1 standards.[8] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Disposable nitrile gloves are suitable for short-term protection.[5] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker neoprene gloves.[5] Always inspect gloves for any signs of degradation or puncture before use.[5] |
| Body | Laboratory Coat | A flame-retardant lab coat is recommended. Ensure the lab coat has long sleeves and is fully buttoned. |
| Respiratory | NIOSH-approved Respirator | A respirator is recommended when handling the solid form outside of a fume hood or when there is a potential for aerosolization. Use a respirator with a particulate filter. |
| Feet | Closed-Toed Shoes | Shoes should fully cover the feet to protect against spills.[5] |
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Protocol for Donning and Doffing PPE
Adherence to a strict protocol for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a fit check.
-
Goggles and Face Shield: Put on goggles first, ensuring a snug fit, followed by the face shield.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.[9]
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a glove-in-glove technique.
-
Face Shield and Goggles: Remove from the back of the head.
-
Lab Coat: Unbutton and roll it inside out as you remove it, touching only the inside.
-
Respirator (if worn): Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All disposable PPE used when handling this compound should be considered contaminated waste.
-
Gloves, disposable lab coats, and other contaminated items: Place in a designated hazardous waste container.
-
Empty chemical containers: Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to your institution's guidelines.
-
Spills: In the event of a spill, evacuate the area and follow your institution's established spill cleanup procedures. Ensure you have a chemical spill kit readily available.[5]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. Hit2Lead | this compound | CAS# 34859-65-9 | MFCD00097916 | BB-3005315 [hit2lead.com]
- 2. This compound CAS#: 34859-65-9 [amp.chemicalbook.com]
- 3. 34859-65-9 | this compound - Moldb [moldb.com]
- 4. This compound [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 9. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
